molecular formula C20H19ClO10 B8249584 Cyanidin 3-xyloside

Cyanidin 3-xyloside

Número de catálogo: B8249584
Peso molecular: 454.8 g/mol
Clave InChI: ORTBMTXABUAMJS-LSIKGPDISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Cyanidin 3-xyloside is a useful research compound. Its molecular formula is C20H19ClO10 and its molecular weight is 454.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(3R,4S,5R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17+,18-,20?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTBMTXABUAMJS-LSIKGPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29761-24-8
Record name Cyanidin 3-xyloside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29761-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Cyanidin 3-xyloside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin (B77932) 3-xyloside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the vibrant red, purple, and blue pigmentation in a variety of plant species. This technical guide provides an in-depth overview of the primary natural sources of Cyanidin 3-xyloside, its distribution within the plant kingdom, and a detailed examination of the analytical methodologies used for its quantification. Furthermore, this document elucidates the biosynthetic pathway of its aglycone, cyanidin, and explores the potential signaling pathways modulated by related cyanidin glycosides, offering insights into its mechanism of action and potential therapeutic applications.

Natural Sources and Distribution

This compound is found in a range of fruits, vegetables, and flowers. Its presence is particularly notable in dark-colored berries. The distribution is widespread, but concentrations can vary significantly depending on the plant species, cultivar, growing conditions, and maturity at harvest.

Table 1: Quantitative Distribution of this compound in Various Plant Sources

Plant SourceScientific NamePlant PartConcentration (mg/100g fresh weight)Reference(s)
Black ChokeberryAronia melanocarpaFruit45.91[1]
AppleMalus pumilaFruit0.059[1]
BlackberryRubus spp.FruitNot explicitly quantified for 3-xyloside, but a significant component of total anthocyanins.[1]
RaspberryRubus spp.FruitPresent, but often less abundant than other cyanidin glycosides.[1]
Common GrapeVitis viniferaFruitDetected, but not quantified.[1]
Summer GrapeVitis aestivalisFruitDetected.[2]
Black ElderberrySambucus nigraFruitDetected, but not quantified.[1]
Purple SunflowerHelianthus annuusHullsIsolated from this source.[3]
BlackcurrantRibes nigrumFruitDetected.[2]

Biosynthesis of this compound

The biosynthesis of this compound begins with the production of its aglycone, cyanidin, through the well-established flavonoid biosynthetic pathway. This pathway initiates from the general phenylpropanoid pathway.

Cyanidin Biosynthesis

The formation of cyanidin involves the convergence of the shikimate and polyketide synthase pathways. L-phenylalanine, derived from the shikimate pathway, is converted to 4-coumaroyl-CoA. This molecule then enters the flavonoid pathway, where it is condensed with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone. Subsequent enzymatic reactions involving chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and dihydroflavonol 4-reductase (DFR) lead to the formation of leucocyanidin (B1674801). Finally, anthocyanidin synthase (ANS) catalyzes the oxidation of leucocyanidin to produce the unstable cyanidin aglycone.

Glycosylation: The Final Step

The cyanidin aglycone is stabilized through glycosylation, a reaction catalyzed by UDP-glycosyltransferases (UGTs). Specifically, the formation of this compound involves the transfer of a xylose moiety from UDP-xylose to the 3-hydroxyl group of the cyanidin C-ring. While the specific xylosyltransferase responsible for this reaction in many plant species is yet to be fully characterized, enzymes such as UDP-xylose:anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase have been identified, demonstrating the enzymatic basis for xylosylation of anthocyanins.[4] In some cases, the formation of more complex glycosides occurs, such as in Daucus carota, where a UDP-xylose: cyanidin 3-galactoside xylosyltransferase (CGXT) has been characterized.[5]

Cyanidin_Biosynthesis cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Phenylalanine L-Phenylalanine 4-Coumaroyl-CoA 4-Coumaroyl-CoA L-Phenylalanine->4-Coumaroyl-CoA PAL, C4H, 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Leucocyanidin Leucocyanidin Dihydrokaempferol->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Cyanidin_3_Xyloside Cyanidin_3_Xyloside Cyanidin->Cyanidin_3_Xyloside UGT (Xylosyltransferase) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin Chalcone UDP-Xylose UDP-Xylose UDP-Xylose->Cyanidin_3_Xyloside

Biosynthesis of this compound.

Experimental Protocols

The extraction, isolation, and quantification of this compound are critical for research and developmental applications. The following sections outline standard methodologies.

Extraction

A common and effective method for extracting anthocyanins, including this compound, from plant material involves the use of acidified organic solvents.

  • Sample Preparation: Fresh plant material is typically frozen in liquid nitrogen and ground into a fine powder to maximize the surface area for extraction.

  • Solvent System: A mixture of methanol (B129727) or ethanol (B145695) with a small percentage of acid (e.g., 0.1-1% hydrochloric acid or formic acid) is commonly used. The acidic conditions help to stabilize the flavylium (B80283) cation form of the anthocyanin, which is the most colored and stable form.

  • Extraction Procedure: The powdered plant material is macerated in the acidified solvent. The process can be enhanced by agitation (e.g., shaking or stirring) and sonication to improve solvent penetration and extraction efficiency. The extraction is typically performed at low temperatures and in the dark to minimize degradation of the light- and heat-sensitive anthocyanins.

  • Purification: The crude extract is then filtered or centrifuged to remove solid plant debris. The resulting supernatant contains the anthocyanin extract.

Extraction_Workflow Plant_Material Fresh Plant Material Grinding Grind in Liquid N2 Plant_Material->Grinding Extraction Macerate in Acidified Methanol/Ethanol Grinding->Extraction Agitation Agitate/Sonicate Extraction->Agitation Separation Filter/Centrifuge Agitation->Separation Crude_Extract Crude Anthocyanin Extract Separation->Crude_Extract

General workflow for the extraction of this compound.
Isolation

For the purification of this compound from a crude extract, chromatographic techniques are employed.

  • Solid-Phase Extraction (SPE): C18 cartridges are often used for the initial cleanup and concentration of anthocyanins from the crude extract.

  • Column Chromatography: Techniques such as Sephadex LH-20 column chromatography can be used for further purification, separating anthocyanins from other phenolic compounds.

  • High-Performance Countercurrent Chromatography (HPCCC): This is a preparative technique that has been successfully used for the isolation of pure anthocyanins, including cyanidin glycosides. A common solvent system for HPCCC is tert-butyl methyl ether/n-butanol/acetonitrile/water/trifluoroacetic acid.[6]

Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the gold standard for the quantification of this compound.

  • Instrumentation: A typical setup includes an HPLC system with a C18 reversed-phase column.

  • Mobile Phase: A gradient elution is commonly used, typically consisting of two solvents:

    • Solvent A: Acidified water (e.g., 0.5% formic acid in water).

    • Solvent B: Acetonitrile or methanol.

  • Detection:

    • HPLC-DAD: Detection is performed at the visible maximum absorption wavelength for anthocyanins, which is around 520 nm. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from a pure standard of this compound.

    • HPLC-MS/MS: For higher sensitivity and selectivity, tandem mass spectrometry is used. The analysis is typically performed in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the parent ion of this compound and its characteristic fragment ions.

  • Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.

Biological Activity and Signaling Pathways

While research specifically on this compound is ongoing, the biological activities of the closely related Cyanidin 3-O-glucoside (C3G) have been extensively studied. Given the identical aglycone, it is highly probable that this compound shares similar mechanisms of action. These activities are primarily attributed to its antioxidant and anti-inflammatory properties, which are mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity

Cyanidin glycosides are potent antioxidants. Their mechanism of action involves the direct scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant defense systems. This is largely attributed to the phenolic structure of the cyanidin aglycone.

Anti-inflammatory Effects via NF-κB and MAPK Signaling

Chronic inflammation is a key driver of many diseases. Cyanidin glycosides have been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Cyanidin-3-O-glucoside has been shown to suppress the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This prevents the translocation of the active p65 subunit of NF-κB to the nucleus.

The MAPK signaling cascade, which includes ERK, JNK, and p38, is also activated by inflammatory stimuli and plays a crucial role in the production of inflammatory mediators. C3G has been demonstrated to inhibit the phosphorylation of these key MAPK proteins, thereby downregulating the inflammatory response.

NFkB_MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkBa IkBa IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) MAPK->Gene_Expression C3X This compound C3X->IKK C3X->MAPKK NFkB_n->Gene_Expression

Inhibition of NF-κB and MAPK pathways by this compound.
Modulation of Metabolic Pathways via AMPK Signaling

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK can have beneficial effects on conditions such as obesity and type 2 diabetes. Cyanidin-3-O-glucoside has been shown to activate AMPK in hepatocytes.[7] This activation leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. The resulting decrease in malonyl-CoA levels leads to an increase in carnitine palmitoyltransferase 1 (CPT-1) activity and subsequent enhancement of fatty acid oxidation.

AMPK_Signaling C3X This compound AMPK AMPK C3X->AMPK ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC P Malonyl_CoA Malonyl_CoA ACC->Malonyl_CoA Fatty_Acid_Synthesis Fatty_Acid_Synthesis ACC->Fatty_Acid_Synthesis CPT1 Carnitine Palmitoyltransferase 1 (CPT-1) Malonyl_CoA->CPT1 Fatty_Acid_Oxidation Fatty_Acid_Oxidation CPT1->Fatty_Acid_Oxidation

Modulation of fatty acid metabolism by this compound via the AMPK pathway.

Conclusion

This compound is a widely distributed anthocyanin with significant potential for applications in the fields of nutrition, pharmaceuticals, and cosmetics. Its presence in common dietary sources, coupled with its potent antioxidant and anti-inflammatory properties, makes it a compound of great interest for further research and development. The methodologies for its extraction and quantification are well-established, providing a solid foundation for future studies. The elucidation of its interactions with key cellular signaling pathways, such as NF-κB, MAPK, and AMPK, offers valuable insights into its mechanisms of action and highlights its potential as a therapeutic agent for a variety of chronic diseases. Further investigation into the specific biological activities of this compound, as distinct from other cyanidin glycosides, is warranted to fully realize its potential.

References

The Biosynthesis of Cyanidin 3-Xyloside in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of cyanidin (B77932) 3-xyloside and related xylosylated anthocyanins in plants. It details the core enzymatic pathways, presents quantitative data, outlines experimental protocols, and includes visualizations of the key processes to support research and development in the fields of plant biochemistry, natural product chemistry, and pharmacology.

Introduction

Cyanidin 3-xyloside is a type of anthocyanin, a class of water-soluble pigments responsible for many of the red, purple, and blue colors in plants. Beyond their role as natural colorants, anthocyanins, including this compound, are of significant interest due to their potential health benefits, which include antioxidant, anti-inflammatory, and anti-cancer properties. Understanding the biosynthetic pathway of this compound is crucial for its potential production through metabolic engineering and for harnessing its therapeutic potential. This guide focuses on the core enzymatic steps leading to the formation of cyanidin and its subsequent xylosylation.

Core Biosynthetic Pathways

The formation of cyanidin-based xylosides in plants involves a multi-step process that begins with the general phenylpropanoid pathway, leading to the flavonoid pathway, and culminating in the anthocyanin-specific pathway. The final xylosylation step can occur through at least two distinct routes.

Phenylpropanoid and Flavonoid Pathways: The Precursors to Cyanidin

The biosynthesis of all flavonoids starts with the amino acid phenylalanine. A series of enzymatic reactions converts phenylalanine into 4-coumaroyl-CoA, a key entry point into the flavonoid pathway. The subsequent steps leading to the formation of cyanidin are catalyzed by a series of well-characterized enzymes:

  • Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.

  • Chalcone Isomerase (CHI): Converts naringenin chalcone to its isomeric flavanone, naringenin.

  • Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol (B1209521).

  • Flavonoid 3'-Hydroxylase (F3'H): Hydroxylates dihydrokaempferol to produce dihydroquercetin.

  • Dihydroflavonol 4-Reductase (DFR): Reduces dihydroquercetin to leucocyanidin (B1674801).

  • Anthocyanidin Synthase (ANS) or Leucoanthocyanidin Dioxygenase (LDOX): Oxidizes leucocyanidin to form the unstable colored anthocyanidin, cyanidin.

Phenylpropanoid_to_Cyanidin Phenylalanine L-Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phenylalanine->CoumaroylCoA PAL, C4H, 4CL NaringeninChalcone Naringenin Chalcone CoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX

Biosynthesis of the Sugar Donor: UDP-Xylose

The xylosylation of cyanidin requires the activated sugar donor, UDP-xylose. In plants, UDP-xylose is primarily synthesized from UDP-glucose through a two-step enzymatic process.

  • UDP-Glucose 6-Dehydrogenase (UGD): Oxidizes UDP-glucose to UDP-glucuronic acid.

  • UDP-Xylose Synthase (UXS) / UDP-Glucuronic Acid Decarboxylase: Decarboxylates UDP-glucuronic acid to form UDP-xylose.

UDP_Xylose_Biosynthesis UDPGlucose UDP-Glucose UDPGlucuronicAcid UDP-Glucuronic Acid UDPGlucose->UDPGlucuronicAcid UGD UDPXylose UDP-Xylose UDPGlucuronicAcid->UDPXylose UXS

Xylosylation of Cyanidin: Two Potential Pathways

The final step in the formation of a xylosylated cyanidin derivative involves the transfer of a xylose moiety from UDP-xylose to the cyanidin aglycone. Based on current literature, this can occur via two main routes:

Pathway A: Direct Xylosylation (Hypothetical)

This pathway would involve the direct transfer of xylose to the 3-hydroxyl group of cyanidin, catalyzed by a hypothetical UDP-xylose:anthocyanidin 3-O-xylosyltransferase . While plausible, a specific enzyme with these precise characteristics has not yet been isolated and biochemically characterized in detail.

Pathway B: Sequential Glycosylation

This is a more extensively documented pathway where cyanidin is first glycosylated with another sugar (e.g., glucose or galactose), followed by the addition of xylose to this sugar residue.

  • Step 1: Initial Glycosylation: An enzyme such as UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT or 3GT) or UDP-galactose:cyanidin 3-O-galactosyltransferase (CGT) transfers a glucose or galactose moiety to the 3-hydroxyl group of cyanidin, forming cyanidin 3-O-glucoside or cyanidin 3-O-galactoside, respectively.

  • Step 2: Xylosylation of the Glycoside: A second glycosyltransferase then adds a xylose residue to the existing sugar. Examples include:

    • UDP-xylose:anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase: This enzyme, identified in Arabidopsis thaliana and Matthiola incana, transfers xylose to the 2'''-hydroxyl group of the glucose moiety of cyanidin 3-O-glucoside, forming cyanidin 3-O-xylosyl(1→2)glucoside.[1][2]

    • UDP-xylose:cyanidin 3-galactoside 2''-O-xylosyltransferase (CGXT): Characterized in carrot (Daucus carota) cell cultures, this enzyme adds xylose to the 2''-hydroxyl group of the galactose moiety of cyanidin 3-O-galactoside.[3]

Cyanidin_Xylosylation cluster_pathway_A Pathway A: Direct Xylosylation cluster_pathway_B Pathway B: Sequential Glycosylation Cyanidin_A Cyanidin Cyanidin3Xyloside Cyanidin 3-O-xyloside Cyanidin_A->Cyanidin3Xyloside UDP-xylose:anthocyanidin 3-O-xylosyltransferase (Hypothetical) UDPXylose_A UDP-Xylose UDPXylose_A->Cyanidin3Xyloside UDP_A UDP Cyanidin3Xyloside->UDP_A Cyanidin_B Cyanidin UDPGlcGal UDP-Glucose or UDP-Galactose Cyanidin3Glycoside Cyanidin 3-O-glucoside or Cyanidin 3-O-galactoside UDPXylose_B UDP-Xylose CyanidinXylosylGlycoside Cyanidin 3-O-xylosyl(1->2)glucoside or Cyanidin 3-O-(xylosylgalactoside) UDP_B1 UDP UDP_B2 UDP

Quantitative Data

Quantitative analysis of the enzymes and products in the this compound biosynthesis pathway is essential for understanding its regulation and for metabolic engineering efforts. The following tables summarize available data.

Table 1: Kinetic Parameters of Related Glycosyltransferases

EnzymeSubstrate(s)Km (µM)Vmax / kcatPlant SourceReference
Flavonoid 3-O-glycosyltransferase (Fh3GT1)Cyanidin, UDP-glucose13.9 ± 1.2 (Cyanidin)1.1 ± 0.0 (kcat, s-1)Freesia hybrida[4]
Flavonoid 3-O-glycosyltransferase (Fh3GT1)Delphinidin, UDP-glucose10.9 ± 1.1 (Delphinidin)1.3 ± 0.0 (kcat, s-1)Freesia hybrida[4]
Prenylflavonol 3-O-rhamnoside: 2″-O-xylosyltransferase (EpF3R2″XylT)Icariin, UDP-xylose159.2 ± 15.3 (Icariin)0.023 ± 0.001 (kcat, s-1)Epimedium pubescens[5]

Table 2: Concentration of this compound in Plant Tissues

Plant SpeciesTissueConcentration (mg/100g FW)Reference
Black Chokeberry (Aronia melanocarpa)Fruit43.76 - 48.05[6]
Black Raspberry (Rubus occidentalis)FruitPresent, but not quantified as a single compound[7]
Saskatoon Berry (Amelanchier alnifolia)FruitDetected in human plasma and urine after consumption[8]
Purple Sunflower (Helianthus annuus)HullsIsolated from this source[9]

Experimental Protocols

This section provides an overview of the methodologies for key experiments related to the study of this compound biosynthesis.

Enzyme Assay for Anthocyanin Xylosyltransferase

This protocol is a generalized procedure for determining the activity of an anthocyanin xylosyltransferase, such as UDP-xylose:anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase.

Xylosyltransferase_Assay_Workflow Start Start: Enzyme Preparation Reaction Incubation of Reaction Mixture: - Enzyme extract - Cyanidin 3-O-glucoside (substrate) - UDP-[14C]xylose (labeled sugar donor) - Buffer (e.g., Tris-HCl, pH 7.5) - DTT Start->Reaction Termination Stop Reaction (e.g., addition of ice-cold methanol) Reaction->Termination Separation Separation of Product (e.g., HPLC) Termination->Separation Detection Detection and Quantification - Scintillation counting (for 14C) - UV-Vis detection (for anthocyanins) Separation->Detection End End: Data Analysis Detection->End

Methodology:

  • Enzyme Extraction: Homogenize plant tissue in an appropriate extraction buffer (e.g., Tris-HCl with protease inhibitors and PVPP). Centrifuge to remove cell debris and use the supernatant for the assay. For recombinant enzymes, use the purified protein solution.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Enzyme extract or purified enzyme.

    • Acceptor substrate (e.g., cyanidin 3-O-glucoside).

    • Sugar donor: UDP-xylose, often radiolabeled (e.g., UDP-[14C]xylose) for sensitive detection.

    • Reaction buffer (e.g., Tris-HCl, pH 7.5).

    • Dithiothreitol (DTT) to maintain a reducing environment.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a solvent such as ice-cold methanol (B129727) or ethanol (B145695).

  • Product Analysis:

    • Separate the reaction products from the substrates using High-Performance Liquid Chromatography (HPLC) with a C18 column.

    • Monitor the elution profile using a UV-Vis detector at the characteristic wavelength for anthocyanins (around 520 nm).

    • If a radiolabeled sugar donor was used, collect fractions and quantify the radioactivity of the product peak using a scintillation counter.

  • Data Analysis: Calculate the enzyme activity based on the amount of product formed per unit time. For kinetic analysis, vary the substrate concentrations and determine Km and Vmax values using Michaelis-Menten kinetics.

Extraction and Quantification of this compound from Plant Material

This protocol outlines the steps for extracting and quantifying this compound from plant tissues.

Anthocyanin_Extraction_Workflow Start Start: Sample Preparation (e.g., freeze-drying and grinding) Extraction Extraction with Acidified Solvent (e.g., Methanol with 1% HCl) Start->Extraction Purification Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Extraction->Purification Analysis HPLC-MS/MS Analysis - Separation on C18 column - Identification by mass spectrometry - Quantification using a standard curve Purification->Analysis End End: Concentration Calculation Analysis->End

Methodology:

  • Sample Preparation: Freeze-dry fresh plant material to preserve the anthocyanins and grind it into a fine powder.

  • Extraction: Extract the powdered tissue with an acidified solvent (e.g., methanol or ethanol with 0.1-1% HCl or formic acid) to stabilize the anthocyanins in their colored flavylium (B80283) cation form. Sonication or shaking can be used to improve extraction efficiency.

  • Filtration and Concentration: Centrifuge the extract and collect the supernatant. The solvent can be removed under vacuum to concentrate the anthocyanins.

  • Purification (Optional but Recommended): For cleaner samples, perform solid-phase extraction (SPE) using a C18 cartridge to remove sugars, organic acids, and other polar compounds.

  • HPLC-MS/MS Analysis:

    • Separation: Use a C18 reversed-phase HPLC column with a gradient elution system, typically involving acidified water and an organic solvent like acetonitrile (B52724) or methanol.

    • Detection and Identification: Couple the HPLC to a mass spectrometer (MS). Use electrospray ionization (ESI) in positive ion mode. Identify this compound based on its retention time and its specific mass-to-charge ratio (m/z) and fragmentation pattern in MS/MS mode.

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Conclusion

The biosynthesis of this compound and related compounds is a complex process involving multiple enzymatic steps. While the general flavonoid and anthocyanin pathways are well-established, the specific xylosylation steps are less universally characterized. The predominant route appears to be a sequential glycosylation, where a xylose moiety is added to a pre-existing glucose or galactose on the cyanidin backbone. Further research is needed to identify and characterize a putative direct cyanidin 3-O-xylosyltransferase. The information and protocols provided in this guide offer a solid foundation for researchers to further investigate this pathway, with the ultimate goal of harnessing the potential of these bioactive compounds for various applications.

References

An In-depth Technical Guide to Cyanidin 3-xyloside: Chemical and Physical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cyanidin (B77932) 3-xyloside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the vibrant red, purple, and blue pigments in various fruits and vegetables. It is notably found in black chokeberries, blackberries, raspberries, and apples.[1] As a potent antioxidant, Cyanidin 3-xyloside is the subject of growing interest within the scientific community for its potential therapeutic applications in diseases associated with oxidative stress and inflammation. This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its analysis, and insights into its biological signaling pathways.

Chemical and Physical Properties

This compound is a glycoside of cyanidin, where a xylose sugar molecule is attached at the 3-position of the C-ring of the cyanidin aglycone. This glycosylation enhances its stability and water solubility compared to the aglycone.

PropertyValueSource
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(β-D-xylopyranosyloxy)-1-benzopyrylium chloride[2]
Synonyms Cyanidin-3-O-xyloside[1]
CAS Number 29761-24-8[2]
Molecular Formula C₂₀H₁₉ClO₁₀[1]
Molecular Weight 454.81 g/mol [1]
Melting Point >105 °C (decomposition)
Solubility Soluble in polar solvents such as methanol (B129727), ethanol (B145695), and water.[3][4][3][4]
UV-Vis λmax ~520 nm (in acidic methanol)[2][5]

Spectral Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of this compound. While raw spectral data is extensive, key chemical shifts are summarized below based on published literature. Spectra are typically recorded in deuterated methanol with a small amount of acid to maintain the flavylium (B80283) cation form.[3]

¹H-NMR (in CD₃OD/CF₃COOD) Chemical Shift (δ, ppm)
H-4~8.92 (s)
Aromatic Protons6.5 - 9.0
¹³C-NMR (in CD₃OD/CF₃COOD) Chemical Shift (δ, ppm)
C-2''~67.4
C-4''~65.9

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the extraction and purification of this compound from plant material, such as berries, is outlined below.

Workflow for Isolation and Purification:

G start Plant Material (e.g., Berries) extraction Extraction with Acidified Methanol/Ethanol start->extraction filtration Filtration/Centrifugation extraction->filtration concentration Rotary Evaporation filtration->concentration spe Solid-Phase Extraction (SPE) with C18 cartridge concentration->spe elution Elution with Acidified Methanol spe->elution final_product Purified this compound elution->final_product

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: Homogenize fresh or frozen plant material with a cold solvent, typically methanol or ethanol containing a small amount of acid (e.g., 0.1% HCl or 1% formic acid), to stabilize the anthocyanins in their flavylium cation form.[5][6] The ratio of plant material to solvent is typically 1:10 (w/v). The extraction is often performed in the dark and at low temperatures to minimize degradation.

  • Filtration and Concentration: The crude extract is filtered or centrifuged to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Purification by Solid-Phase Extraction (SPE): The concentrated extract is redissolved in acidified water and loaded onto a pre-conditioned C18 SPE cartridge.[7] Sugars and other polar impurities are washed from the cartridge with acidified water.

  • Elution: this compound and other anthocyanins are then eluted from the cartridge with acidified methanol.[7]

  • Final Preparation: The eluate can be concentrated and lyophilized to obtain a purified powder of this compound. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode-Array Detector (DAD) is the standard method for the quantification of this compound in extracts.

Methodology:

  • Sample Preparation: The purified extract or a direct extract from the plant material is filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8][9]

    • Mobile Phase: A gradient elution is typically employed using two solvents:

      • Solvent A: Acidified water (e.g., 5% formic acid in water).[8]

      • Solvent B: Acetonitrile or methanol.[8]

    • Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the more nonpolar compounds.

    • Flow Rate: A flow rate of 0.8 to 1.0 mL/min is common.[8]

    • Detection: The chromatogram is monitored at the visible maximum absorption wavelength of cyanidin glycosides, which is approximately 520 nm.[9][10]

  • Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of compounds like this compound.

Workflow for DPPH Assay:

G sample This compound Solution (various concentrations) reaction Mix and Incubate in the dark (e.g., 30 min) sample->reaction dpph DPPH Solution (in methanol) dpph->reaction measurement Measure Absorbance at ~517 nm reaction->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Also, prepare a series of dilutions of the this compound sample and a positive control (e.g., ascorbic acid or Trolox).

  • Reaction: In a microplate well or a cuvette, add a specific volume of the sample (or standard/blank) to a volume of the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes) to allow the scavenging reaction to occur.

  • Measurement: The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (approximately 517 nm). A blank containing only the solvent and DPPH is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

Biological Signaling Pathways

This compound, like other cyanidin glycosides, is believed to exert its biological effects, particularly its anti-inflammatory properties, through the modulation of key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. Cyanidin glycosides have been shown to inhibit this pathway.[11][12][13]

G cluster_stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) cluster_pathway NF-κB Pathway stimulus Stimulus IKK IKK Complex stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates (indirectly) IkB->NFkB inhibits NFkB_active Active NF-κB (in nucleus) NFkB->NFkB_active translocates Genes Pro-inflammatory Gene Transcription NFkB_active->Genes activates C3X This compound C3X->IKK inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Key components of this pathway include p38 and Extracellular signal-Regulated Kinase (ERK). Phosphorylation (activation) of these kinases leads to the activation of downstream transcription factors that regulate the expression of inflammatory mediators. Studies have suggested that cyanidin glycosides can inhibit the phosphorylation of p38 and ERK.[11][14][15]

G cluster_stimulus Cellular Stress / Pro-inflammatory Stimulus cluster_pathway MAPK Pathway stimulus Stimulus p38 p38 stimulus->p38 ERK ERK stimulus->ERK p_p38 p-p38 (active) p38->p_p38 phosphorylation p_ERK p-ERK (active) ERK->p_ERK phosphorylation Response Inflammatory Response p_p38->Response p_ERK->Response C3X This compound C3X->p38 inhibits phosphorylation C3X->ERK inhibits phosphorylation

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Potential Role in HIF-1α Signaling

Hypoxia-inducible factor-1 alpha (HIF-1α) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia) and has been implicated in inflammatory diseases such as atherosclerosis. Some studies suggest that anthocyanins, including this compound, may interact with and modulate the HIF-1 signaling pathway, contributing to their protective effects against atherosclerosis.[16][17][18]

G cluster_condition Hypoxic/Inflammatory Conditions cluster_pathway HIF-1α Pathway hypoxia Hypoxia/Inflammation HIF1a HIF-1α hypoxia->HIF1a stabilizes HIF1a_stable Stabilized HIF-1α HIF1a->HIF1a_stable HIF1_complex HIF-1 Complex (in nucleus) HIF1a_stable->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Genes Target Gene Expression (e.g., related to angiogenesis, inflammation) HIF1_complex->Genes activates C3X This compound C3X->HIF1a may modulate

Caption: Postulated interaction of this compound with the HIF-1α signaling pathway.

Conclusion

This compound is a promising natural compound with well-defined chemical and physical properties and significant antioxidant and anti-inflammatory potential. The methodologies outlined in this guide provide a foundation for researchers to isolate, identify, and quantify this anthocyanin, as well as to investigate its biological activities. Further research into its specific interactions with signaling pathways such as NF-κB, MAPK, and HIF-1α will be crucial in elucidating its mechanisms of action and advancing its potential development as a therapeutic agent.

References

A Technical Guide to the Biological Activities of Cyanidin 3-Xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-xyloside (C3X) is a member of the anthocyanin family, a class of water-soluble flavonoids responsible for the red, purple, and blue pigments in many fruits, vegetables, and flowers. Structurally, it consists of a cyanidin aglycone linked to a xylose sugar moiety. C3X is found naturally in various plant sources, including the hulls of purple sunflowers and as a component of berry fruits like black raspberries.[1][2][3][4]

The broader class of cyanidin glycosides is well-regarded for a wide spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[5][6][7][8][9] These biological activities are largely attributed to their unique chemical structure, which enables them to act as powerful radical scavengers and modulators of critical cellular signaling pathways. This guide provides an in-depth technical overview of the known and inferred biological activities of Cyanidin 3-xyloside, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Antioxidant Activity

The primary and most studied biological function of anthocyanins is their antioxidant capacity. This activity is crucial for mitigating the oxidative stress implicated in numerous chronic diseases.

Mechanism of Action

The antioxidant protection mechanism of cyanidin glycosides is multifaceted and includes:

  • Scavenging of Reactive Oxygen Species (ROS): They can directly neutralize free radicals such as superoxide (B77818) and hydroxyl radicals by donating hydrogen atoms or electrons, which stabilizes the radicals.[7][10]

  • Chelation of Metal Ions: They can bind to transition metal ions like iron and copper, preventing them from participating in Fenton-type reactions that generate highly reactive hydroxyl radicals.[7][11]

While direct studies on C3X are limited, research on the closely related cyanidin 3-xylosylrutinoside, a primary antioxidant in black raspberries, confirms its potent activity in DPPH, FRAP, and ABTS assays.[1][2] This provides strong evidence for the significant antioxidant potential of C3X.

Quantitative Antioxidant Data

The following table summarizes the antioxidant capacity of a representative cyanidin glycoside, Cyanidin 3-O-glucoside (C3G), to provide a comparative context for the expected potency of C3X.

Biological ActivityAssayModel SystemResult (IC50)Reference
Inhibition of Lipid PeroxidationCopper-induced LDL OxidationHuman Low-Density Lipoprotein (LDL)6.5 µM[11]
Experimental Protocols

This assay is a standard method for evaluating the free-radical scavenging ability of a compound in vitro.

  • Reagent Preparation: Prepare a stock solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) in methanol (B129727) (e.g., 1 mM).[12] Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[13]

  • Sample Preparation: Dissolve this compound or other test compounds in a suitable solvent (e.g., methanol) to create a series of concentrations.[14]

  • Reaction: In a 96-well microplate or cuvette, add a small volume of the sample solution (e.g., 100 µL) to a larger volume of the DPPH working solution (e.g., 100 µL).[14] Include a blank (solvent only) and a positive control (e.g., Ascorbic Acid).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[12][14]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[13][14]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

This cell-based assay provides a more biologically relevant measure of antioxidant activity, accounting for cell uptake and metabolism.[15][16]

  • Cell Culture: Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluency.[15][16][17]

  • Probe Loading: Remove the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS). Add a solution of the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) to each well.[15][16]

  • Sample Treatment: Add the test compound (this compound) or a standard antioxidant (e.g., Quercetin) at various concentrations to the wells.[15][16] Incubate at 37°C for 60 minutes.

  • Induction of Oxidative Stress: Remove the treatment solution and wash the cells with DPBS. Add a Free Radical Initiator solution (e.g., AAPH) to all wells to induce ROS production.[15][17]

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity using a microplate reader at 37°C with an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm.[15][17] Readings should be taken every 1-5 minutes for a total of 60 minutes.

  • Data Analysis: The antioxidant capacity is determined by calculating the area under the curve (AUC) and comparing the inhibition produced by the sample to that of the standard.

Visualization: DPPH Assay Workflow

DPPH_Workflow prep_dpph Prepare DPPH Working Solution (Abs ~1.0 @ 517nm) mix Mix Sample and DPPH Solution prep_dpph->mix Add to well prep_sample Prepare C3X Sample Dilutions prep_sample->mix Add to well incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate

DPPH Radical Scavenging Assay Workflow.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Cyanidin glycosides have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.

Mechanism of Action: NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.

  • Inactive State: In unstimulated cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by an inhibitory protein called IκBα.[18][19]

  • Activation: Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[18][20]

  • Translocation and Transcription: The degradation of IκBα exposes a nuclear localization signal on NF-κB, allowing it to translocate into the nucleus. There, it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.[18][19]

Studies on Cyanidin 3-O-glucoside (C3G) show that it exerts anti-inflammatory effects by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[21][22] This effectively suppresses the expression of downstream inflammatory mediators.[21][23] It is highly probable that C3X acts via a similar mechanism.

Quantitative Anti-inflammatory Data

The table below presents data on the effects of C3G on inflammatory markers, illustrating the potential activity of C3X.

Biological ActivityModel SystemTreatmentEffectReference
Anti-inflammatoryLPS-stimulated THP-1 MacrophagesC3GDose-dependent reduction in TNF-α, IL-1β, IL-6, IL-8 levels[22]
Anti-inflammatoryTNF-α-stimulated Caco-2 cells20-40 µM C3GInhibition of NF-κB pathway, reduction in TNF-α & IL-8 gene expression[21]
Experimental Protocol: Western Blot for NF-κB Activation

This protocol is used to quantify changes in the phosphorylation and cellular location of key NF-κB pathway proteins.

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates.[19] Once adhered, pre-treat cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate with an inflammatory agent like LPS (e.g., 100 ng/mL) for a short duration (e.g., 30 minutes) to observe phosphorylation events.[19]

  • Protein Extraction:

    • Nuclear/Cytoplasmic Fractionation: Wash cells with ice-cold PBS. Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's protocol to separate the two fractions.[19][24] This is critical for observing p65 translocation.

    • Whole-Cell Lysates: Alternatively, lyse cells with RIPA buffer containing protease and phosphatase inhibitors to analyze total protein phosphorylation.[19][20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Mix 20-40 µg of protein with Laemmli sample buffer, boil, and load onto an SDS-polyacrylamide gel.[19] Separate proteins by electrophoresis, then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Phospho-p65, total p65, Phospho-IκBα, IκBα).[19] Use GAPDH or β-actin as a loading control for cytoplasmic fractions and Lamin B1 for nuclear fractions.[19]

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis can be used for quantification.

Visualization: NF-κB Signaling Pathway```dot

// Edges LPS -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> p_IkB; p_IkB -> degradation; IkB_NFkB -> IkB [style=invis]; IkB_NFkB -> NFkB [style=invis]; p_IkB -> IkB_NFkB [label="Releases NF-κB"]; NFkB -> NFkB_nuc [label="Translocates"]; NFkB_nuc -> DNA [label="Binds to"]; DNA -> Genes [label="Transcription"];

C3X -> IKK [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }

Intrinsic apoptosis pathway modulated by cyanidin glycosides.

Neuroprotective Effects

Emerging evidence highlights the potential of cyanidin glycosides in protecting against neurodegenerative diseases, where oxidative stress and inflammation play significant roles. [5][9]

Mechanism of Action

A study specifically investigating this compound in a zebrafish model of Alzheimer's disease (AD) provides direct evidence of its neuroprotective capabilities. [5]The key mechanisms identified were:

  • Amelioration of Behavioral Deficits: C3X treatment improved locomotor impairments induced by the neurotoxin aluminum chloride (AlCl3). [5]* Inhibition of Acetylcholinesterase (AChE): The compound suppressed the activity of AChE, an enzyme that degrades the neurotransmitter acetylcholine. [5]Inhibition of AChE is a primary therapeutic strategy for AD.

  • Reduction of Oxidative Stress: C3X decreased brain oxidative stress by enhancing the antioxidant defense system, including increasing levels of glutathione (B108866) (GSH) and superoxide dismutase (SOD) activity while reducing malondialdehyde (MDA) content. [5] Other cyanidin derivatives have also been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD, and prevent neuronal death. [25][26]

Quantitative Neuroprotective Data

The following table summarizes key findings from the zebrafish AD model study on C3X.

Biological ActivityAssayModel SystemKey FindingReference
NeuroprotectionLocomotor ActivityAlCl3-induced ZebrafishAmeliorated locomotor impairments[5]
AChE InhibitionAChE Activity AssayAlCl3-induced Zebrafish BrainSignificantly suppressed AChE activity[5]
AntioxidantOxidative Stress MarkersAlCl3-induced Zebrafish BrainIncreased SOD/GSH, decreased MDA[5]
Experimental Protocols

This in vivo model is used for rapid screening of neuroprotective compounds.

  • Induction: Expose zebrafish larvae to a solution of aluminum chloride (AlCl3) for a specified period to induce neurotoxicity, which mimics some aspects of AD pathology. [5]2. Treatment: Concurrently or subsequently, treat groups of zebrafish with different concentrations of this compound. Include a positive control group (e.g., treated with Donepezil) and a negative control group (AlCl3 only). [5]3. Behavioral Analysis: After the treatment period, analyze the locomotor activity of individual zebrafish using an automated tracking system. Parameters such as total distance moved and velocity are recorded to assess cognitive and motor function. [5]4. Biochemical Analysis: Following behavioral tests, collect brain tissue from the zebrafish for biochemical assays.

This protocol assesses the antioxidant effect of C3X in brain tissue.

  • Tissue Homogenization: Homogenize zebrafish brain tissue in an appropriate ice-cold buffer.

  • Assays: Use the resulting homogenate to perform commercially available colorimetric assays to measure:

    • Malondialdehyde (MDA) content: An indicator of lipid peroxidation.

    • Superoxide Dismutase (SOD) activity: A key antioxidant enzyme.

    • Glutathione (GSH) levels: A critical non-enzymatic antioxidant. [5]3. Data Normalization: Normalize the results to the total protein content of the homogenate.

Visualization: Neuroprotection Experimental Workflow

Zebrafish_Workflow start Zebrafish Larvae induction Induce Neurotoxicity (AlCl3 Exposure) start->induction grouping Divide into Groups: 1. Control 2. AlCl3 Only 3. AlCl3 + C3X 4. AlCl3 + Positive Control induction->grouping treatment Administer C3X Treatment grouping->treatment behavior Behavioral Analysis (Locomotor Activity) treatment->behavior biochem Biochemical Analysis of Brain Tissue behavior->biochem assays Measure: - AChE Activity - MDA, SOD, GSH Levels biochem->assays

Workflow for assessing neuroprotective effects in a zebrafish model.

Conclusion and Future Directions

This compound, as a representative member of the cyanidin glycoside family, demonstrates significant potential as a multi-target therapeutic agent. The available evidence, both direct and inferred from closely related structures, strongly supports its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Its ability to modulate fundamental cellular pathways, particularly the NF-κB and intrinsic apoptosis pathways, underscores its relevance for drug development in oncology, neurodegenerative disorders, and chronic inflammatory diseases.

While the existing research is promising, further investigation is required. Future studies should focus on:

  • Directly quantifying the biological activities of pure this compound in a wider range of in vitro assays to establish precise IC50 values.

  • Elucidating its effects on other important signaling pathways, such as Nrf2 and MAPK.

  • Evaluating its efficacy, bioavailability, and safety in preclinical mammalian models to validate the findings from cell-based and zebrafish studies.

Continued research into this compound will be crucial for translating its therapeutic potential into clinical applications for human health.

References

An In-depth Technical Guide to the Antioxidant and Radical Scavenging Mechanisms of Cyanidin 3-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin (B77932) 3-xyloside, an anthocyanin found in various pigmented plants, is recognized for its potential antioxidant properties. This technical guide delves into the core mechanisms underlying its ability to scavenge free radicals and mitigate oxidative stress. By examining its structural features and comparing them with related, well-studied cyanidin glycosides, we can infer its antioxidant capacity. This document provides a comprehensive overview of the primary antioxidant assays (DPPH, ABTS, and ORAC), including detailed experimental protocols, and explores the potential signaling pathways that may be modulated by this class of compounds. While direct quantitative antioxidant data for Cyanidin 3-xyloside is limited in publicly available literature, this guide synthesizes existing knowledge on closely related compounds to provide a robust framework for its evaluation.

Introduction: The Antioxidant Potential of this compound

Anthocyanins, the pigments responsible for the red, purple, and blue hues in many fruits and vegetables, are a subclass of flavonoids renowned for their antioxidant capabilities. Cyanidin is one of the most common anthocyanidin cores, and its glycosidic forms, such as this compound, are of significant interest for their potential health benefits, including the prevention of diseases associated with oxidative stress.

The antioxidant and radical scavenging activity of cyanidin glycosides is primarily attributed to their chemical structure. The presence of hydroxyl groups on the B-ring of the cyanidin backbone allows for the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals. The type and position of the sugar moiety attached to the cyanidin core can influence the stability and antioxidant capacity of the molecule. While extensive research is available for cyanidin-3-O-glucoside (C3G), a closely related compound, specific data for this compound is less abundant. However, the foundational principles of their antioxidant action are expected to be similar.

Core Radical Scavenging Mechanisms

The primary mechanisms by which this compound is presumed to exert its antioxidant effects are through:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on the cyanidin structure can donate a hydrogen atom to a free radical, thereby neutralizing it.

  • Single Electron Transfer (SET): The molecule can donate an electron to a free radical, which is then followed by proton transfer from the surrounding medium.

The efficiency of these mechanisms is dictated by the number and arrangement of hydroxyl groups and the overall electronic configuration of the molecule.

Quantitative Analysis of Antioxidant Activity

Table 1: Antioxidant Activity of Cyanidin-3-O-glucoside (C3G)

AssayMetricValue for C3GReference CompoundValue for Reference
LDL OxidationIC506.5 µMResveratrol34 µM
LDL OxidationIC506.5 µMAscorbic Acid212 µM
2D Cell CultureIC500.19 mg/mL--
3D Cell CultureIC500.25 mg/mL--

Note: The data presented is for Cyanidin-3-O-glucoside (C3G) and is intended to serve as a proxy for the potential activity of this compound. Direct experimental validation for this compound is required.

Detailed Experimental Protocols for Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Sample Solutions (various concentrations) Sample_sol->Mix Control_sol Prepare Positive Control (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate in Dark (e.g., 30 minutes) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Measure_Abs->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: Add a defined volume of the sample solution to the DPPH solution. A control is prepared using the solvent instead of the sample solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate ABTS_radical Mix and Incubate in Dark (12-16 hours) to form ABTS•+ ABTS_stock->ABTS_radical ABTS_working Dilute ABTS•+ Solution to Absorbance of ~0.7 at 734 nm ABTS_radical->ABTS_working Mix Mix Sample with ABTS•+ Working Solution ABTS_working->Mix Sample_sol Prepare Sample Solutions (various concentrations) Sample_sol->Mix Incubate Incubate at Room Temperature (e.g., 6 minutes) Mix->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and TEAC Measure_Abs->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Methodology:

  • Preparation of ABTS•+ Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the sample is added to the ABTS•+ working solution, and the absorbance is recorded after a set time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the substance under investigation.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Experimental Workflow:

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Fluorescein_sol Prepare Fluorescein (B123965) Working Solution Mix Mix Fluorescein, Sample/Standard in a 96-well plate Fluorescein_sol->Mix Sample_sol Prepare Sample and Trolox Standard Solutions Sample_sol->Mix AAPH_sol Prepare AAPH (Radical Initiator) Solution Add_AAPH Add AAPH to Initiate Reaction AAPH_sol->Add_AAPH Incubate Incubate at 37°C Mix->Incubate Incubate->Add_AAPH Measure_Fluorescence Measure Fluorescence Decay Kinetically Add_AAPH->Measure_Fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Measure_Fluorescence->Calculate_AUC Determine_ORAC Determine ORAC Value (Trolox Equivalents) Calculate_AUC->Determine_ORAC

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Methodology:

  • Reagent Preparation: Prepare working solutions of the fluorescent probe (fluorescein), the radical initiator (AAPH), and the standard (Trolox).

  • Reaction Setup: In a 96-well plate, the sample or standard is mixed with the fluorescein solution and incubated at 37°C.

  • Initiation and Measurement: The reaction is initiated by the addition of AAPH, and the fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The ORAC value is expressed as Trolox equivalents.

Modulation of Cellular Signaling Pathways

While direct evidence for this compound is pending, studies on the closely related Cyanidin-3-O-glucoside (C3G) have demonstrated its ability to modulate key signaling pathways involved in the cellular antioxidant response and inflammation. It is plausible that this compound may exert similar effects.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes. Studies on C3G suggest that it can activate the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant defenses.

Nrf2_Pathway cluster_nucleus C3X This compound (postulated) Nrf2 Nrf2 C3X->Nrf2 promotes dissociation ROS Reactive Oxygen Species Keap1 Keap1 ROS->Keap1 oxidizes Keap1->Nrf2 sequesters in cytoplasm Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription

Caption: Postulated activation of the Nrf2 signaling pathway by this compound.

MAPK and AMPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) and AMP-activated protein kinase (AMPK) signaling pathways are also implicated in the cellular response to oxidative stress. Research on C3G indicates that it can modulate these pathways, which are involved in inflammation, cell survival, and energy metabolism. For instance, C3G has been shown to suppress the activation of certain MAPK pathways in response to inflammatory stimuli.[2] Furthermore, C3G can activate AMPK, a key regulator of cellular energy homeostasis, which can indirectly influence oxidative stress levels.

Conclusion and Future Directions

This compound possesses the structural characteristics of a potent antioxidant. While direct quantitative data on its radical scavenging capacity is currently limited, the extensive research on the closely related Cyanidin-3-O-glucoside provides a strong basis for inferring its mechanisms of action. These likely involve direct scavenging of reactive oxygen species through hydrogen atom and single electron transfer, as well as the potential modulation of crucial cellular signaling pathways such as Nrf2, MAPK, and AMPK.

For researchers and drug development professionals, this guide provides the necessary theoretical framework and detailed experimental protocols to rigorously evaluate the antioxidant and radical scavenging properties of this compound. Future research should focus on generating specific quantitative data for this compound using the standardized assays outlined herein and elucidating its precise interactions with cellular signaling pathways to fully unlock its therapeutic potential.

References

Cyanidin 3-Xyloside: A Technical Guide to its Role in Plant Physiology and Color

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanidin (B77932) 3-xyloside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for a range of red, purple, and blue pigmentation in various plant tissues.[1] As a glycoside of cyanidin, it consists of the cyanidin aglycone linked to a xylose sugar moiety. This modification significantly impacts its stability, solubility, and ultimately its biological function within the plant. This technical guide provides an in-depth overview of the role of cyanidin 3-xyloside in plant physiology, its contribution to color, and detailed experimental protocols for its study.

Role in Plant Physiology

This compound plays a multifaceted role in plant physiology, primarily centered around its antioxidant properties and its function as a signaling molecule.

Antioxidant Activity and Stress Response

Like other anthocyanins, this compound is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress within plant cells.[2] This antioxidant capacity is crucial for protecting cellular structures, including DNA, proteins, and lipids, from damage induced by various biotic and abiotic stressors.[2] Plants accumulate anthocyanins, including this compound, in response to environmental challenges such as high light intensity, UV radiation, temperature extremes, and pathogen attack. This accumulation is a key component of the plant's defense mechanism, helping to mitigate cellular damage and enhance survival.

Signaling and Regulation

The biosynthesis of this compound is tightly regulated by a complex network of transcription factors, primarily from the MYB, bHLH, and WD40 families. These transcription factors form a regulatory complex (MBW complex) that activates the expression of structural genes involved in the anthocyanin biosynthesis pathway. Environmental cues and developmental signals modulate the activity of these transcription factors, thereby controlling the spatial and temporal accumulation of this compound.

Contribution to Plant Color

The color imparted by this compound is largely dependent on the pH of the vacuole where it accumulates. In acidic conditions, it typically appears red, while in neutral to alkaline conditions, the color can shift towards purple and blue hues. The final color of a plant tissue is a result of the specific anthocyanin profile, the concentration of these pigments, the vacuolar pH, and the presence of co-pigments such as other flavonoids and metal ions. Cyanidin-based anthocyanins are key contributors to the "black" or deep purple appearance of many fruits and flowers, which is often a result of a high concentration of these pigments.

Quantitative Data

The concentration of this compound varies significantly among different plant species and even between different tissues of the same plant. The following table summarizes the reported concentrations of this compound in various fruits.

Plant SpeciesCommon NameTissueConcentration (mg/100g Fresh Weight)Reference(s)
Aronia melanocarpaBlack ChokeberryFruit45.90[2]
Rubus spp.Blackberry, RaspberryFruitNot specified[1]
Malus pumilaAppleFruitNot specified[1]

Biosynthesis of this compound

This compound is synthesized through the well-characterized anthocyanin biosynthesis pathway, a branch of the general flavonoid pathway.

Signaling Pathway

The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the cyanidin aglycone. The final step in the formation of this compound is the glycosylation of cyanidin at the 3-hydroxyl position with a xylose molecule, a reaction catalyzed by a specific UDP-xylose:anthocyanidin 3-O-xylosyltransferase.

Anthocyanin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Cyanidin_3_xyloside This compound Cyanidin->Cyanidin_3_xyloside 3-Xylosyltransferase PAL PAL C4H C4H 4CL 4CL CHS CHS CHI CHI F3H F3H F3_prime_H F3'H DFR DFR ANS ANS 3-Xylosyltransferase 3-Xylosyltransferase

Caption: Generalized anthocyanin biosynthesis pathway leading to this compound.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of anthocyanins, including this compound, from plant tissues.

Materials:

  • Fresh or freeze-dried plant material

  • Acidified methanol (B129727) (e.g., methanol with 0.1% HCl or 1% formic acid)

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (C18)

Procedure:

  • Homogenize a known weight of the plant material in acidified methanol.

  • Centrifuge the homogenate to pellet the solid debris.

  • Collect the supernatant.

  • Repeat the extraction of the pellet with fresh acidified methanol until the solvent is colorless.

  • Pool the supernatants and concentrate the extract using a rotary evaporator at a temperature below 40°C.

  • For purification, the concentrated extract can be passed through a C18 SPE cartridge. Wash the cartridge with acidified water to remove sugars and other polar compounds.

  • Elute the anthocyanins from the cartridge with acidified methanol.

  • Dry the purified extract under a stream of nitrogen gas and store at -20°C or below in the dark.

Extraction_Workflow Start Plant Material Homogenization Homogenize in Acidified Methanol Start->Homogenization Centrifugation Centrifuge Homogenization->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant Repeat_Extraction Repeat Extraction on Pellet Centrifugation->Repeat_Extraction Pellet Pool_Supernatants Pool Supernatants Collect_Supernatant->Pool_Supernatants Repeat_Extraction->Homogenization Yes Repeat_Extraction->Pool_Supernatants No Concentration Concentrate with Rotary Evaporator Pool_Supernatants->Concentration Purification Purify with C18 SPE Cartridge Concentration->Purification Drying Dry under Nitrogen Purification->Drying Storage Store at -20°C Drying->Storage

Caption: General workflow for the extraction and purification of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC-DAD method for the quantification of this compound.

Instrumentation:

  • HPLC system with a diode array detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

  • Mobile Phase A: Aqueous solution with 5% formic acid

  • Mobile Phase B: Acetonitrile with 5% formic acid

  • This compound standard

Procedure:

  • Prepare a stock solution of the this compound standard of known concentration.

  • Create a series of standard dilutions to generate a calibration curve.

  • Dissolve the extracted and purified sample in the initial mobile phase composition.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Set the DAD to monitor at the maximum absorbance wavelength for this compound (typically around 520 nm).

  • Inject the standards and the sample onto the HPLC system.

  • Use a gradient elution program, for example:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B

  • Identify the this compound peak in the sample chromatogram by comparing the retention time and UV-Vis spectrum with the standard.

  • Quantify the amount of this compound in the sample by integrating the peak area and using the calibration curve.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol describes the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the antioxidant capacity of this compound.

Materials:

  • DPPH solution in methanol (e.g., 0.1 mM)

  • Methanol

  • This compound extract or standard

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of dilutions of the this compound extract or standard in methanol.

  • In a test tube or microplate well, mix a specific volume of the sample dilution with a specific volume of the DPPH solution.

  • Prepare a blank sample containing methanol instead of the sample.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • The results can be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Stability of this compound

The stability of this compound is influenced by several factors, including pH, temperature, and light. Generally, anthocyanins are more stable in acidic conditions and degrade at neutral and alkaline pH.[3] Elevated temperatures and exposure to light can also accelerate the degradation of this compound.[3] The glycosylation with xylose at the 3-position enhances its stability compared to the cyanidin aglycone.

Conclusion

This compound is a significant anthocyanin contributing to the color and physiological resilience of many plants. Its potent antioxidant properties underscore its importance in plant stress responses. The methodologies outlined in this guide provide a framework for the extraction, quantification, and functional analysis of this compound, facilitating further research into its diverse roles in plant biology and its potential applications in various industries.

References

The Discovery, Isolation, and Biological Significance of Cyanidin 3-Xyloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin (B77932) 3-xyloside, a naturally occurring anthocyanin, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the history of its discovery, detailed methodologies for its isolation and purification from natural sources, and an exploration of its biological activities with a focus on relevant signaling pathways. Quantitative data from key studies are summarized, and experimental workflows are visually represented to facilitate understanding and further research in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Anthocyanins, a class of water-soluble flavonoids, are responsible for the vibrant red, purple, and blue pigmentation in many plants. Beyond their role as natural colorants, these compounds have been extensively studied for their antioxidant, anti-inflammatory, and potential disease-preventing properties. Cyanidin 3-xyloside is a specific anthocyanin composed of a cyanidin aglycone linked to a xylose sugar moiety. While not as extensively studied as its close relative, cyanidin 3-O-glucoside (C3G), emerging research suggests that this compound possesses unique biological activities that warrant further investigation. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers.

History of Discovery

The first documented account of this compound dates back to 1934, in a publication by MacDowell, Robinson, and Todd.[1][2] Their work, "Experiments on the synthesis of anthocyanins. Part XVIII. This compound and 3 : 7- and 5 : 7-diglucosides," detailed the chemical synthesis of the compound.[1][2] This seminal paper established the chemical structure of this compound and laid the groundwork for its future identification in natural sources. While this initial report focused on its synthesis, it was a critical first step that enabled subsequent researchers to identify and isolate this anthocyanin from various plant species.

Natural Occurrence

This compound is found in a variety of plant sources, contributing to their rich coloration. It has been identified in the hulls of purple sunflower, as well as in various berries and fruits.[3] Notably, it is one of the four main cyanidin glycosides present in black chokeberry (Aronia melanocarpa), alongside cyanidin 3-galactoside, cyanidin 3-glucoside, and cyanidin 3-arabinoside.[4] Its presence has also been reported in Vitis aestivalis (summer grape) and Ribes nigrum (blackcurrant).

Isolation and Purification: Experimental Protocols

The isolation of high-purity this compound is essential for accurate biological and pharmacological studies. The following protocol is a detailed methodology adapted from studies on its extraction from Aronia melanocarpa berries.

Extraction
  • Sample Preparation: Fresh or frozen Aronia melanocarpa berries are lyophilized and ground into a fine powder.

  • Solvent System: The powdered berries are extracted with methanol (B129727) containing 0.1% trifluoroacetic acid (TFA) (v/v). The acidic conditions are crucial for maintaining the stability of the anthocyanin in its flavylium (B80283) cation form.

  • Extraction Procedure: The extraction is typically performed at room temperature with continuous stirring for several hours. The process is repeated multiple times to ensure maximum yield.

  • Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation.

Purification

A multi-step chromatographic approach is employed to isolate this compound from the crude extract.

  • Solid-Phase Extraction (SPE): The concentrated extract is first passed through a C18 SPE cartridge to remove sugars and other polar impurities. The anthocyanin fraction is eluted with acidified methanol.

  • Column Chromatography: Further purification is achieved using column chromatography. A common choice is a Sephadex LH-20 column.

    • Mobile Phase: A step gradient of methanol in water (both containing 0.1% TFA) is used for elution. For instance, an initial elution with 15% methanol can be followed by a step to 30% methanol.

    • Fraction Collection: Fractions are collected and monitored by High-Performance Liquid Chromatography (HPLC) at 520 nm.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, a final purification step using preparative HPLC with a C18 column is often necessary.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing a small percentage of formic or trifluoroacetic acid) is a typical mobile phase.

    • Detection: The elution is monitored at 520 nm, and the peak corresponding to this compound is collected.

Identification and Quantification

The identity and purity of the isolated this compound are confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): Used to determine the retention time and UV-Vis spectrum of the compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the cyanidin aglycone and the xylose moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the definitive structural elucidation of the molecule.

Quantitative Data

The concentration of this compound can vary significantly depending on the plant source, cultivation conditions, and extraction methods. The following table summarizes representative quantitative data from the literature.

Plant SourceMethod of AnalysisConcentration of this compoundReference
Aronia melanocarpa (Black Chokeberry)HPLC-DAD43.76 mg/100 g Fresh Weight[5]
Aronia melanocarpa (Black Chokeberry)HPLC-DAD2.3% of total anthocyanins[6]

Biological Activity and Signaling Pathways

While research specifically on this compound is still emerging, the biological activities of the cyanidin class of anthocyanins are well-documented. The shared cyanidin core suggests that this compound likely possesses similar antioxidant and anti-inflammatory properties. Studies on the closely related Cyanidin 3-O-glucoside (C3G) provide a strong basis for inferring the potential mechanisms of action for this compound.

Antioxidant Activity

Like other anthocyanins, this compound is expected to be a potent antioxidant due to the phenolic hydroxyl groups on its A and B rings, which can donate hydrogen atoms to scavenge free radicals.

Anti-inflammatory Activity

The anti-inflammatory effects of cyanidin and its glycosides are well-established.[7][8] These effects are often mediated through the modulation of key inflammatory signaling pathways. While direct evidence for this compound is limited, a study on anthocyanins from Xinjiang wild cherry plum, which include this compound, suggests an anti-atherosclerotic effect through mechanisms involving anti-inflammation and the regulation of pathways such as the HIF-1 signaling pathway.[9]

Potential Signaling Pathways (Inferred from Cyanidin and C3G studies)

Given the structural similarity to C3G, it is plausible that this compound modulates similar signaling pathways.

  • NF-κB Signaling Pathway: C3G has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of the inflammatory response.[3][10] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes. It is hypothesized that this compound may exert its anti-inflammatory effects through a similar mechanism.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation and cellular stress responses. C3G has been demonstrated to suppress the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.[10] The modulation of this pathway by this compound is a strong possibility that warrants further investigation. A study on quercetin (B1663063) 3-O-xyloside, a flavonoid with a similar sugar moiety, showed activation of the ASK1/MAPK/NF-κB signaling pathway, suggesting that the xyloside group may influence these pathways.[11]

  • AMPK Signaling Pathway: AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status and plays a crucial role in metabolic regulation. C3G has been shown to activate AMPK, leading to beneficial effects on glucose and lipid metabolism.[2][12] Whether this compound also activates this pathway is an important area for future research, particularly in the context of metabolic diseases.

It is important to note that some studies have indicated specificity in the biological activity of different cyanidin glycosides. For instance, one study found that while C3G and cyanidin-3-rutinoside (B1257026) had effects on α-amylase and lipase, this compound did not, suggesting that the nature of the sugar moiety can influence its biological function.

Visualizations

Experimental Workflow

experimental_workflow start Aronia melanocarpa Berries lyophilization Lyophilization & Grinding start->lyophilization extraction Extraction with Acidified Methanol lyophilization->extraction concentration Rotary Evaporation extraction->concentration spe Solid-Phase Extraction (SPE) concentration->spe column_chrom Sephadex LH-20 Column Chromatography spe->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc identification Identification & Quantification (HPLC-DAD, MS, NMR) prep_hplc->identification end High-Purity this compound identification->end

Figure 1: General workflow for the isolation and purification of this compound.
Inferred Anti-inflammatory Signaling Pathway

signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK Activation (p38, ERK, JNK) stimulus->mapk nfkb NF-κB Activation stimulus->nfkb c3x This compound c3x->mapk Inhibition c3x->nfkb Inhibition mapk->nfkb cytokines Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb->cytokines

Figure 2: Inferred inhibitory effect on MAPK and NF-κB signaling pathways.

Conclusion and Future Directions

This compound is a naturally occurring anthocyanin with a history rooted in early 20th-century synthetic chemistry and is now recognized as a constituent of various fruits and berries. Detailed protocols for its isolation and purification are available, enabling further investigation into its biological properties. While direct evidence for its specific molecular mechanisms is still being gathered, the extensive research on the closely related cyanidin-3-O-glucoside provides a strong foundation for hypothesizing its effects on key signaling pathways involved in inflammation and metabolic regulation, such as NF-κB, MAPK, and AMPK.

Future research should focus on elucidating the precise molecular targets of this compound and directly comparing its bioactivity to other cyanidin glycosides. Such studies will be crucial in determining its potential as a therapeutic agent and for the development of novel drugs and functional foods. The information and protocols provided in this technical guide serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of this promising natural compound.

References

In Silico Prediction of Cyanidin 3-xyloside Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-xyloside, a naturally occurring anthocyanin found in various pigmented fruits and berries, has garnered significant scientific interest for its potential health benefits, primarily attributed to its antioxidant and anti-inflammatory properties. As a member of the flavonoid class of polyphenols, it is a promising candidate for drug discovery and development. In silico methodologies offer a rapid and cost-effective approach to predict the bioactivity of natural compounds like this compound, enabling the prioritization of experimental studies and providing insights into their mechanisms of action. This technical guide provides an in-depth overview of the computational prediction of this compound's bioactivity, complete with detailed experimental protocols, quantitative data summaries, and visual representations of relevant pathways and workflows.

In Silico Bioactivity Prediction Workflow

The computational prediction of a compound's bioactivity follows a structured workflow, integrating various in silico tools to build a comprehensive profile of its potential therapeutic effects.

In_Silico_Bioactivity_Prediction_Workflow cluster_0 Data Acquisition & Preparation cluster_1 Bioactivity & Property Prediction cluster_2 Analysis & Validation ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking pass PASS Online ligand_prep->pass admet ADMET Prediction ligand_prep->admet network Network Pharmacology ligand_prep->network target_id Target Identification (Protein Databases) target_id->docking binding_analysis Binding Energy Analysis docking->binding_analysis experimental_validation Experimental Validation (In Vitro/In Vivo) pass->experimental_validation admet->experimental_validation pathway_analysis Pathway Enrichment network->pathway_analysis binding_analysis->experimental_validation pathway_analysis->experimental_validation Molecular_Docking_Workflow ligand Ligand Preparation (this compound) docking Docking Simulation (AutoDock Vina) ligand->docking receptor Receptor Preparation (Target Protein) receptor->docking grid Grid Box Definition grid->docking analysis Analysis of Results (Binding Energy & Interactions) docking->analysis HIF-1_Signaling_Pathway cluster_pathway HIF-1 Signaling Pathway C3X This compound HIF1A HIF-1α C3X->HIF1A Inhibition? HIF1 HIF-1 Complex HIF1A->HIF1 HIF1B HIF-1β HIF1B->HIF1 VEGFA VEGFA HIF1->VEGFA Angiogenesis Angiogenesis VEGFA->Angiogenesis

The Interaction of Cyanidin 3-Xyloside with Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin (B77932) 3-xyloside, an anthocyanin found in various plant sources, is a subject of growing interest for its potential health benefits. A critical aspect of its bioactivity lies in its interaction with cellular membranes, which can modulate membrane properties and influence downstream signaling pathways. This technical guide provides an in-depth overview of the current understanding of how cyanidin glycosides, with a focus on the closely related and well-studied cyanidin-3-O-glucoside (C3G) as a proxy for cyanidin 3-xyloside, interact with cellular membranes. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in pharmacology, biochemistry, and drug development.

Introduction

Anthocyanins, a class of flavonoids, are water-soluble pigments responsible for the red, purple, and blue colors in many fruits and vegetables. Beyond their role as natural colorants, they possess significant antioxidant and anti-inflammatory properties. The biological activities of anthocyanins are intrinsically linked to their ability to interact with and permeate cellular membranes. This interaction is governed by the physicochemical properties of the specific anthocyanin, including the structure of the aglycone (in this case, cyanidin) and the nature of the glycosidic moiety (xyloside).

While direct research on this compound is limited, extensive studies on its close analogue, cyanidin-3-O-glucoside (C3G), provide a robust framework for understanding its likely behavior at the membrane interface. This guide will leverage data from cyanidin and C3G to infer the potential interactions of this compound with lipid bilayers, its influence on membrane fluidity and organization, and its role in modulating cellular signaling.

Physicochemical Properties and Membrane Partitioning

The ability of this compound to interact with a cellular membrane is dictated by its molecular structure. The cyanidin aglycone possesses a polyphenolic structure, lending it a degree of hydrophobicity, while the xyloside sugar moiety imparts hydrophilicity[1]. This amphipathic nature suggests a tendency to partition at the lipid-water interface of the membrane. The sugar moiety's size and conformation are critical; for instance, the bulkiness of a glycoside group on C3G has been suggested to hinder its deep partitioning into the nonpolar acyl chains of the membrane[2]. It is plausible that the smaller xylose group on this compound may allow for a slightly different orientation or deeper penetration compared to the larger glucose group on C3G.

Quantitative Data on Cyanidin and its Glycosides' Interaction with Model Membranes

The following tables summarize quantitative data from studies on cyanidin and cyanidin-3-O-glucoside (C3G) with model lipid membranes. This data provides insights into the potential effects of this compound.

Table 1: Effect of Cyanidin on Zeta Potential of POPC Liposomes

Cyanidin Concentration (µM)Change in Zeta Potential (mV)
10No significant change
25Decrease
50Decrease
100Decrease

Data extracted from a study on 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) large unilamellar vesicles (LUVs). The decrease in zeta potential suggests an interaction at the membrane surface.[1]

Table 2: Effect of Cyanidin and C3G on the Physical Properties of POPC Membranes

Compound (Concentration)Order Parameter (S) of DPH probeWobbling Constant (Dw) of DPH probe
Control (POPC)~0.66~13
Cyanidin (25 µM)IncreasedDecreased
C3G (100 µM)No significant changeNo significant change

DPH (1,6-diphenyl-1,3,5-hexatriene) is a fluorescent probe that localizes in the hydrophobic core of the membrane. An increase in the order parameter (S) and a decrease in the wobbling constant (Dw) indicate decreased membrane fluidity (a more ordered state). These results suggest that the cyanidin aglycone has a more significant ordering effect on the membrane's hydrophobic core than its glycosylated form, C3G.[1]

Table 3: Antioxidant Activity of Cyanidin and its Glycosides in POPC Membranes

CompoundIC50 for Inhibition of Lipid Peroxidation (µM)
CyanidinLower IC50 (Higher activity)
Cyanidin-3-O-glucoside (C3G)Higher IC50 (Lower activity)

IC50 values represent the concentration required for 50% inhibition of lipid peroxidation induced by AAPH or H2O2. The stronger antioxidant effect of the aglycone in the membrane context suggests its preferential partitioning and ability to scavenge radicals within the lipid bilayer.[1]

Modulation of Membrane Structure and Function

Influence on Lipid Rafts

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids that serve as platforms for signal transduction[3][4]. Studies on C3G have demonstrated its ability to disrupt the formation of lipid rafts by depleting cholesterol[5]. This disruption has significant downstream consequences for cellular signaling, particularly in inflammatory responses. C3G has been shown to activate the Liver X Receptor (LXR)-ABCG1 pathway, which promotes cholesterol efflux, thereby reducing the cholesterol content in lipid rafts[5].

Impact on Membrane Fluidity

As indicated by fluorescence anisotropy studies with probes like DPH, the cyanidin aglycone can decrease the fluidity of the hydrophobic core of the membrane, leading to a more ordered state[1]. In contrast, the glycosylated form (C3G) shows a negligible effect on the deep hydrophobic region, suggesting its interaction is more localized to the membrane surface[2]. The xyloside derivative may have an intermediate effect, warranting further investigation.

Signaling Pathways Modulated by Membrane Interaction

The interaction of cyanidin glycosides with the cell membrane, particularly their effect on lipid raft integrity, can significantly modulate intracellular signaling cascades. A key example is the Toll-like receptor 4 (TLR4) signaling pathway, which is crucial in the innate immune response.

Upon stimulation by lipopolysaccharide (LPS), TLR4 is recruited to lipid rafts, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and IRF3, and the subsequent production of pro-inflammatory cytokines[5]. By disrupting lipid rafts through cholesterol depletion, C3G can inhibit the translocation of TLR4 to these signaling platforms, thereby suppressing the downstream inflammatory response[5].

C3G_Lipid_Raft_Signaling C3G Cyanidin-3-O-Glucoside (C3G) LXR LXRα Activation C3G->LXR ABCG1 ABCG1 Expression LXR->ABCG1 Cholesterol_Efflux Cholesterol Efflux ABCG1->Cholesterol_Efflux Lipid_Raft Lipid Raft Disruption Cholesterol_Efflux->Lipid_Raft inhibits TLR4_Raft TLR4 Translocation to Lipid Raft Lipid_Raft->TLR4_Raft inhibits LPS LPS LPS->TLR4_Raft Signaling_Cascade Downstream Signaling (e.g., MyD88, TRIF) TLR4_Raft->Signaling_Cascade NFkB_IRF3 NF-κB and IRF3 Activation Signaling_Cascade->NFkB_IRF3 Inflammation Pro-inflammatory Cytokine Production NFkB_IRF3->Inflammation

Figure 1. Proposed mechanism of C3G-mediated inhibition of LPS-induced inflammation via lipid raft disruption.

Experimental Protocols

This section details common methodologies for studying the interaction of compounds like this compound with model cellular membranes.

Preparation of Liposomes by Thin-Film Hydration

This is a widely used method for creating multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.

Protocol:

  • Lipid Mixture Preparation: Dissolve the desired lipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) in a chloroform:methanol (e.g., 3:7, v/v) mixture in a round-bottom flask[6].

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. This will create a thin, uniform lipid film on the inner surface of the flask[6].

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., Tris-HCl, pH 7.4) by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipids to ensure proper vesicle formation[6].

  • Vesicle Sizing (Optional): To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with specific pore sizes[6][7].

Liposome_Preparation_Workflow start Dissolve Lipids in Organic Solvent step1 Form Thin Lipid Film (Rotary Evaporation) start->step1 step2 Hydrate Film with Aqueous Buffer > Tm step1->step2 step3 Formation of Multilamellar Vesicles (MLVs) step2->step3 step4 Sonication or Extrusion step3->step4 end Unilamellar Vesicles (SUVs or LUVs) step4->end

Figure 2. Workflow for the preparation of unilamellar liposomes via the thin-film hydration method.
Membrane Fluidity Measurement using Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe within the membrane, providing an indication of membrane fluidity.

Protocol:

  • Probe Incorporation: Incubate the prepared liposomes or cells with a fluorescent probe such as DPH (for the hydrophobic core) or TMA-DPH (for the lipid-water interface)[8][9].

  • Incubation with Test Compound: Add this compound at various concentrations to the probe-labeled liposome (B1194612) or cell suspension and incubate.

  • Anisotropy Measurement: Using a fluorometer equipped with polarizers, excite the sample with vertically polarized light and measure the fluorescence emission intensity parallel (IVV) and perpendicular (IVH) to the excitation plane.

  • Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) Where G is the G-factor, an instrument-specific correction factor.

  • Interpretation: A higher anisotropy value corresponds to restricted rotational motion of the probe, indicating lower membrane fluidity[9].

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the localization, orientation, and dynamic behavior of molecules like this compound within a lipid bilayer.

General Workflow:

  • System Setup: Construct a model lipid bilayer (e.g., DPPC) with appropriate hydration using software like CHARMM-GUI. Place one or more this compound molecules at a defined starting position (e.g., in the water phase or at the interface)[10].

  • Equilibration: Run a series of equilibration steps to allow the system to relax to a stable state under controlled temperature and pressure (NPT ensemble)[11].

  • Production Run: Perform a long-timescale simulation (nanoseconds to microseconds) to sample the conformational space of the system.

  • Analysis: Analyze the trajectory to determine parameters such as the location of the this compound molecule relative to the membrane center, its orientation, hydrogen bonding interactions with lipids and water, and its effect on membrane properties like area per lipid and acyl chain order parameters[10][11].

Conclusion and Future Directions

The interaction of this compound with cellular membranes is a pivotal aspect of its biological activity. Based on evidence from the cyanidin aglycone and its glucoside derivative, it is highly probable that this compound partitions at the membrane interface, where it can influence membrane fluidity and organization. A particularly compelling mechanism of action is the disruption of lipid raft integrity, which can lead to the modulation of key signaling pathways involved in inflammation and other cellular processes.

However, the current understanding is largely based on extrapolation from related compounds. Future research should focus on generating specific quantitative data for this compound itself. Key areas for investigation include:

  • Determining the partition coefficient of this compound in various model membranes to quantify its affinity for the lipid bilayer.

  • Conducting detailed fluorescence spectroscopy studies to precisely measure its impact on membrane fluidity and compare it with other cyanidin glycosides.

  • Utilizing molecular dynamics simulations to visualize the atomic-level interactions between this compound and lipid membranes, clarifying its preferred location and orientation.

  • Investigating its effects on specific membrane-bound proteins and signaling pathways in cellular models to validate the hypotheses generated from studies of related compounds.

A deeper understanding of these interactions will be invaluable for the rational design of novel therapeutics and nutraceuticals based on this compound.

References

The Therapeutic Promise of Cyanidin 3-xyloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin (B77932) 3-xyloside, a naturally occurring anthocyanin, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical fields. Found in various pigmented fruits and vegetables, this flavonoid displays a remarkable spectrum of bioactivities, positioning it as a promising candidate for therapeutic applications. This technical guide provides a comprehensive overview of the current scientific evidence supporting the potential of Cyanidin 3-xyloside in the prevention and treatment of chronic diseases. We delve into its antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties, presenting available quantitative data, detailing relevant experimental methodologies, and illustrating the key signaling pathways it modulates. This document aims to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Anthocyanins are a class of water-soluble flavonoids responsible for the red, purple, and blue pigments in many plants. Beyond their role as natural colorants, they are increasingly recognized for their health-promoting benefits. This compound is a specific glycoside of cyanidin, one of the most common anthocyanidins. Its chemical structure, characterized by a cyanidin core linked to a xylose sugar moiety, underpins its unique biological activities. This guide synthesizes the current understanding of this compound's therapeutic potential, with a focus on its molecular mechanisms of action.

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound is multifaceted, with robust evidence supporting its role in mitigating oxidative stress and inflammation, key drivers of many chronic diseases.

Antioxidant Activity

This compound is a potent antioxidant capable of neutralizing harmful free radicals and reducing oxidative stress, a critical factor in the pathogenesis of cardiovascular diseases, neurodegenerative disorders, and cancer.[1] Its antioxidant capacity is attributed to its ability to donate hydrogen atoms or electrons to reactive oxygen species (ROS).

Table 1: In Vitro Antioxidant Activity of Extracts Containing this compound

Plant Source ExtractAssayIC50 Value / ActivityReference
Aronia melanocarpa (Chokeberry)DPPH Radical ScavengingWeakest activity among tested anthocyanins[2]
Aronia melanocarpa (Chokeberry)ABTS Radical ScavengingIC50 = 54.48 µg/mL (water extract), 28.49 µg/mL (ethanol extract)[3]
Black MulberryDPPH Radical ScavengingIC50 = 288 µg/mL (crude aqueous-ethanol extract)[4]
Black MulberryFRAP1.42 (crude aqueous-ethanol extract)[4]

Note: The data above represents the activity of extracts containing this compound among other compounds. Data for the pure compound is limited.

The primary mechanism for its antioxidant effect involves the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, this compound can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes, which encode for a battery of protective antioxidant enzymes.

Nrf2_Pathway cluster_nucleus C3X This compound Keap1_Nrf2 Keap1-Nrf2 Complex C3X->Keap1_Nrf2 Inhibits binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes Activates Transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Leads to Nrf2_n->ARE Binds

Diagram 1. Proposed mechanism of this compound in Nrf2-mediated antioxidant response.
Anti-inflammatory Action

Chronic inflammation is a hallmark of numerous diseases. This compound has been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.[5] By inhibiting the activation of NF-κB, this compound can suppress the production of pro-inflammatory cytokines and mediators.

NFkB_Pathway cluster_nucleus C3X This compound IKK IKK C3X->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to NFkB_n->Inflammatory_Genes Activates Transcription

Diagram 2. Inhibition of the NF-κB inflammatory pathway by this compound.
Anti-Cancer Potential

Preliminary evidence suggests that this compound may possess anti-cancer properties. Studies on extracts containing this compound have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.

Table 2: In Vitro Anti-Cancer Activity of Extracts Containing this compound

Plant Source ExtractCell LineEffectIC50 Value / ConcentrationReference
Aronia melanocarpaU373 (Glioblastoma)Necrotic200 µg/mL[6]
Aronia melanocarpaHeLa (Cervical Cancer)Inhibition of cell survival40% inhibition at 200 µg/mL

Note: The data above is for extracts and not the pure compound. The observed effects may be due to the synergistic action of multiple compounds.

The anti-proliferative effects may be mediated through the modulation of signaling pathways like the PI3K/Akt pathway, which is often hyperactivated in cancer, leading to uncontrolled cell growth and survival.

PI3K_Akt_Pathway C3X This compound PI3K PI3K C3X->PI3K Inhibits Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Activate Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Promotes HPLC_Workflow Sample Plant Extract HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Injection Detector DAD/UV-Vis Detector (520 nm) HPLC->Detector Elution Data_Analysis Data Analysis (Chromatogram) Detector->Data_Analysis Signal Quantification Quantification (vs. Standard) Data_Analysis->Quantification Peak Area

References

"Cyanidin 3-xyloside" content in different berry species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-xyloside is a naturally occurring anthocyanin, a type of flavonoid that contributes to the vibrant red, purple, and blue colors of many fruits and vegetables. As a member of the cyanidin glycoside family, it is of significant interest to the scientific community due to its potential antioxidant, anti-inflammatory, and other health-promoting properties. This technical guide provides a comprehensive overview of the presence and quantification of cyanidin 3-xyloside in various berry species, details the experimental protocols for its analysis, and explores its potential biological activities and mechanisms of action.

Data Presentation: this compound Content in Berries

The concentration of this compound can vary significantly among different berry species and even between cultivars of the same species. The following table summarizes the available quantitative data for this compound and its derivatives in several berry species. It is important to note that for some berries, data is available for the related compound, cyanidin 3-xylosylrutinoside.

Berry SpeciesCultivar/TypeCompoundConcentration (mg/100g FW)Reference
Aronia (Chokeberry) Aronia melanocarpa (Wild)This compound43.76 - 48.05[1][2][3]
Blackberry Rubus fruticosus (Wild Norwegian)This compound10[4][5]
Redcurrant Ribes rubrumCyanidin 3-xylosylrutinoside11.22[6][7]
Saskatoon Berry Amelanchier alnifoliaThis compoundPresent, major anthocyanin[8][9][10][11][12]
Black Raspberry Rubus occidentalisCyanidin 3-xylosylrutinoside49-58% of total anthocyanins[13]
Blueberry Various cultivarsThis compoundPresent[14]

Note: FW denotes fresh weight. The content of this compound in Saskatoon berries and blueberries has been confirmed, but specific quantitative values were not available in the reviewed literature. Black raspberries contain a significant amount of cyanidin 3-xylosylrutinoside, a derivative of this compound.

Experimental Protocols

The accurate quantification of this compound in berry matrices requires robust analytical methodologies. The most common approach involves extraction followed by chromatographic separation and detection, typically using High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS).

Sample Preparation and Extraction
  • Homogenization: Fresh or frozen berry samples are typically homogenized to a fine powder or puree. Lyophilization (freeze-drying) can be employed to remove water content and facilitate extraction.

  • Extraction Solvent: A common extraction solvent is a mixture of methanol (B129727) or ethanol (B145695) and water, acidified with a small amount of formic acid or hydrochloric acid (e.g., 80% methanol with 1% formic acid). The acid helps to stabilize the anthocyanins in their colored flavylium (B80283) cation form.

  • Extraction Procedure: The homogenized sample is mixed with the extraction solvent and subjected to methods that enhance extraction efficiency, such as ultrasonication or shaking for a defined period. The process is often repeated multiple times to ensure complete extraction.

  • Purification: The resulting extract is centrifuged to remove solid debris. The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances like sugars and organic acids. The anthocyanins are retained on the cartridge and then eluted with an acidified organic solvent.

  • Final Preparation: The purified extract is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent (e.g., the initial mobile phase for HPLC) before injection into the analytical system.

Quantification by HPLC-DAD-ESI-MS/MS
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for the separation of anthocyanins.

    • Mobile Phase: A gradient elution is typically employed using two solvents:

      • Solvent A: Acidified water (e.g., water with 0.1-1% formic acid).

      • Solvent B: Acetonitrile or methanol.

    • Gradient Program: The gradient starts with a high proportion of aqueous solvent (A) and gradually increases the proportion of organic solvent (B) to elute the anthocyanins based on their polarity.

  • Detection and Quantification:

    • DAD Detection: The Diode-Array Detector is set to monitor the absorbance in the visible range, typically around 520 nm, which is the maximum absorbance for cyanidin glycosides. Quantification is often performed by comparing the peak area of the analyte to that of a certified reference standard of this compound.

    • ESI-MS/MS Detection: Electrospray Ionization Mass Spectrometry provides structural information and confirmation of the identity of the compound. For this compound, the expected molecular ion [M]+ would be at m/z 419. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, which for this compound would yield a characteristic fragment ion of the cyanidin aglycone at m/z 287. This fragmentation pattern provides high confidence in the identification.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis BerrySample Berry Sample (Fresh/Frozen) Homogenization Homogenization/Lyophilization BerrySample->Homogenization Extraction Extraction (Acidified Methanol/Ethanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE FinalExtract Final Extract SPE->FinalExtract HPLC HPLC Separation (C18 Column) FinalExtract->HPLC DAD DAD Detection (520 nm) HPLC->DAD MS ESI-MS/MS Detection HPLC->MS Quantification Quantification DAD->Quantification MS->Quantification DataProcessing Data Processing and Integration Quantification->DataProcessing FinalResult This compound Concentration DataProcessing->FinalResult

Caption: Experimental workflow for the quantification of this compound in berries.

Signaling_Pathway cluster_antioxidant Antioxidant Pathway cluster_anti_inflammatory Anti-inflammatory Pathway C3X This compound ROS Reactive Oxygen Species (ROS) C3X->ROS Scavenges NFkB NF-κB Pathway C3X->NFkB Inhibits AP1 AP-1 Pathway C3X->AP1 Inhibits OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage OxidativeStress->CellDamage InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->NFkB InflammatoryStimuli->AP1 COX2 COX-2 Expression NFkB->COX2 AP1->COX2 Inflammation Inflammation COX2->Inflammation note Note: Specific signaling pathways for this compound are not well-established. This diagram represents plausible mechanisms based on related cyanidin glycosides. A derivative has been shown to inhibit AP-1 and COX-2.

Caption: Plausible signaling pathways for the bioactivity of cyanidin glycosides.

Biological Activities and Signaling Pathways

While research specifically on this compound is limited, the broader class of cyanidin glycosides has been extensively studied for its biological effects. It is plausible that this compound shares similar mechanisms of action.

  • Antioxidant Activity: Cyanidin and its glycosides are potent antioxidants. Their chemical structure, particularly the presence of hydroxyl groups on the B-ring, enables them to donate electrons and neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress and protecting cells from damage.[15]

  • Anti-inflammatory Effects: Chronic inflammation is implicated in numerous diseases. Some cyanidin glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, a derivative of this compound, cyanidin-3-O-(2″-xylosyl)-glucoside, has been found to inhibit the expression of cyclooxygenase-2 (COX-2) and the transactivation of activator protein-1 (AP-1) induced by UVB radiation. Both AP-1 and the transcription factor nuclear factor-kappa B (NF-κB) are critical regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators. While direct evidence for this compound is still emerging, it is hypothesized to interfere with these inflammatory cascades.

Conclusion

This compound is a noteworthy anthocyanin present in a variety of berry species, with particularly high concentrations found in Aronia berries and Saskatoon berries. Its quantification can be reliably achieved through established analytical techniques such as HPLC-DAD-MS/MS. While specific research on the signaling pathways of this compound is in its early stages, the known antioxidant and anti-inflammatory properties of the broader cyanidin glycoside family suggest its potential as a valuable compound for further investigation in the fields of nutrition, pharmacology, and drug development. Further studies are warranted to fully elucidate its content in a wider range of berries and to unravel its specific molecular mechanisms of action.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Cyanidin 3-Xyloside from Plant Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-xyloside is an anthocyanin, a class of water-soluble flavonoids responsible for the red, purple, and blue pigmentation in many plants. Like other anthocyanins, cyanidin 3-xyloside is recognized for its potential antioxidant and anti-inflammatory properties, making it a compound of significant interest for research in nutrition, pharmacology, and drug development. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant materials, with a primary focus on its known source, the hulls of purple sunflower (Helianthus annuus)[1][2]. The methodologies outlined are compiled from established protocols for similar cyanidin glycosides and can be adapted for various plant matrices.

Principle of Extraction

The extraction of this compound from plant materials is based on the principle of solid-liquid extraction. The selection of an appropriate solvent system is crucial to efficiently solubilize the target compound while minimizing the co-extraction of interfering substances. Acidification of the solvent is a standard practice as it helps to stabilize the flavylium (B80283) cation, the most stable form of anthocyanins, which is red at low pH[3]. Subsequent purification steps are necessary to isolate this compound from the crude extract, followed by quantification using chromatographic techniques.

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is the first critical step to ensure efficient extraction.

  • Source: Purple sunflower hulls are a known source of this compound[1][2]. Other potential sources may include various berries and colored plant tissues.

  • Procedure:

    • Obtain fresh or dried purple sunflower hulls.

    • If fresh, freeze-dry the material to remove water, which can interfere with extraction efficiency.

    • Grind the dried plant material into a fine powder (e.g., using a laboratory mill or a high-speed blender) to increase the surface area for solvent penetration.

    • Store the powdered material in an airtight container at -20°C, protected from light and moisture, until extraction.

Extraction of this compound

Several methods can be employed for the extraction of anthocyanins. The choice of method depends on the available equipment, the scale of extraction, and the desired efficiency.

a) Maceration (Conventional Method)

  • Solvent System: Methanol (B129727) or ethanol (B145695) acidified with a small percentage of acid (e.g., 0.1% to 1% HCl or formic acid). A common ratio is 85:15 (v/v) methanol:1.0 N HCl.

  • Procedure:

    • Weigh a known amount of the powdered plant material (e.g., 10 g).

    • Add the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

    • Stir the mixture at room temperature for a defined period (e.g., 2-4 hours), protected from light.

    • Separate the supernatant from the solid residue by filtration or centrifugation (e.g., 4000 rpm for 15 minutes).

    • Repeat the extraction process on the residue at least once to ensure maximum recovery.

    • Combine the supernatants, which constitute the crude extract.

b) Ultrasound-Assisted Extraction (UAE)

  • Advantages: Increased extraction efficiency and reduced extraction time compared to maceration.

  • Procedure:

    • Prepare the plant material and solvent mixture as described for maceration.

    • Place the mixture in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate for a specific duration (e.g., 15-30 minutes). The temperature of the water bath should be controlled to prevent degradation of the anthocyanins.

    • Separate the extract as described above.

    • Repeat the sonication step with fresh solvent for higher yields.

    • Combine the extracts.

c) Microwave-Assisted Extraction (MAE)

  • Advantages: Rapid extraction with reduced solvent consumption.

  • Procedure:

    • Place the plant material and solvent mixture in a microwave-safe extraction vessel.

    • Apply microwave irradiation at a controlled power and for a short duration (e.g., 1-5 minutes at 200-500 W).

    • Allow the mixture to cool before separating the extract.

    • Perform a second extraction cycle if necessary.

    • Combine the extracts.

Purification of this compound

The crude extract contains a mixture of compounds. Purification is essential to isolate this compound.

a) Solid-Phase Extraction (SPE)

  • Purpose: To remove non-anthocyanin compounds and concentrate the anthocyanin fraction.

  • Stationary Phase: C18 cartridges are commonly used.

  • Procedure:

    • Concentrate the crude extract under reduced pressure (e.g., using a rotary evaporator) to remove the organic solvent.

    • Dilute the resulting aqueous extract with acidified water.

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the diluted extract onto the cartridge.

    • Wash the cartridge with acidified water to remove sugars and other polar impurities.

    • Elute the anthocyanins with acidified methanol.

b) Column Chromatography

  • Purpose: To separate individual anthocyanins.

  • Stationary Phase: Amberlite XAD-7, Sephadex LH-20, or other suitable resins.

  • Procedure:

    • Pack a glass column with the chosen stationary phase and equilibrate with the starting mobile phase.

    • Load the concentrated and partially purified extract onto the column.

    • Elute the compounds using a gradient of solvents (e.g., increasing concentrations of ethanol or methanol in acidified water).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Combine the fractions containing pure this compound.

c) High-Performance Liquid Chromatography (HPLC) and Counter-Current Chromatography (CCC)

For high-purity isolation required for drug development and detailed biological studies, preparative HPLC or CCC are the methods of choice. These techniques offer high resolution for separating structurally similar anthocyanins.

Quantification of this compound

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is the standard method for the quantification of specific anthocyanins.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of two solvents is commonly employed:

    • Solvent A: Acidified water (e.g., water with 0.5% - 5% formic acid or trifluoroacetic acid).

    • Solvent B: Acetonitrile or methanol.

  • Detection: The chromatogram is monitored at the visible maximum absorption wavelength for cyanidin glycosides, which is typically around 520 nm.

  • Quantification: A calibration curve is generated using a purified and quantified standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve. If a standard is not available, quantification can be expressed as equivalents of a more common standard like cyanidin-3-glucoside, with appropriate molecular weight correction.

Data Presentation

The quantitative data from extraction and purification experiments should be summarized for clear comparison.

Table 1: Comparison of Extraction Methods for this compound from Purple Sunflower Hulls

Extraction MethodSolvent SystemTemperature (°C)TimeYield (mg/g dry weight)Purity (%)
MacerationAcidified Methanol254 hoursData to be filledData to be filled
Ultrasound-AssistedAcidified Ethanol4030 minData to be filledData to be filled
Microwave-AssistedAcidified Water605 minData to be filledData to be filled

*Data to be filled based on experimental results.

Table 2: Purification Efficiency of this compound

Purification StepInitial Purity (%)Final Purity (%)Recovery Rate (%)
Solid-Phase Extraction (C18)Data to be filledData to be filledData to be filled
Column Chromatography (Sephadex LH-20)Data to be filledData to be filledData to be filled
Preparative HPLCData to be filledData to be filledData to be filled

*Data to be filled based on experimental results.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis plant_material Purple Sunflower Hulls drying Freeze-Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Solid-Liquid Extraction (Maceration, UAE, or MAE) with Acidified Solvent grinding->extraction centrifugation Filtration / Centrifugation extraction->centrifugation crude_extract Crude Extract centrifugation->crude_extract concentration Solvent Evaporation crude_extract->concentration spe Solid-Phase Extraction (SPE) concentration->spe column_chrom Column Chromatography spe->column_chrom hplc Preparative HPLC / CCC column_chrom->hplc quantification Quantification (HPLC-DAD) hplc->quantification pure_compound Pure this compound quantification->pure_compound

Caption: General workflow for the extraction and purification of this compound.

Potential Signaling Pathways and Biological Activities

While research specifically on this compound is limited, its structural similarity to other cyanidin glycosides, such as cyanidin-3-glucoside (C3G), suggests potential involvement in similar biological pathways. C3G has been shown to exert its effects through various signaling pathways, and it is plausible that this compound may share some of these mechanisms.

Potential areas of investigation for this compound include:

  • Antioxidant Activity: Like other anthocyanins, this compound is expected to possess strong antioxidant properties. This can be investigated through its ability to scavenge free radicals and its potential to modulate cellular antioxidant defense systems. A key pathway to investigate is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.

  • Anti-inflammatory Effects: Anthocyanins are known to inhibit inflammatory processes. The potential of this compound to modulate inflammatory signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways should be explored. These pathways are central to the production of pro-inflammatory cytokines and enzymes.

  • Anticancer Properties: Several studies have indicated the anticancer potential of cyanidin glycosides[4][5][6]. The effects of this compound on cancer cell proliferation, apoptosis, and metastasis could be investigated, potentially through modulation of pathways like the PI3K/Akt pathway or by influencing cell cycle regulators.

  • Metabolic Regulation: Some anthocyanins have been shown to influence glucose and lipid metabolism. Investigating the effect of this compound on pathways such as the AMPK (AMP-activated protein kinase) signaling pathway , a master regulator of cellular energy homeostasis, could reveal its potential in managing metabolic disorders.

The diagram below illustrates the potential signaling pathways that may be modulated by this compound, based on the known activities of related compounds.

Signaling_Pathways cluster_antioxidant Antioxidant Response cluster_inflammatory Anti-inflammatory Response cluster_cancer Anticancer Effects cluster_metabolism Metabolic Regulation C3X This compound Nrf2 Nrf2 Activation C3X->Nrf2 NFkB NF-κB Inhibition C3X->NFkB MAPK MAPK Modulation C3X->MAPK PI3K_Akt PI3K/Akt Pathway Modulation C3X->PI3K_Akt AMPK AMPK Activation C3X->AMPK ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Cytokines Decreased Pro-inflammatory Cytokine Production NFkB->Cytokines MAPK->Cytokines Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation Metabolic_Regulation Regulation of Glucose and Lipid Metabolism AMPK->Metabolic_Regulation

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This document provides a comprehensive guide for the extraction, purification, and quantification of this compound from plant materials, primarily focusing on purple sunflower hulls. The detailed protocols and data presentation tables are intended to assist researchers in establishing a robust methodology for obtaining this promising bioactive compound. Furthermore, the outlined potential signaling pathways offer a roadmap for investigating the molecular mechanisms underlying the biological activities of this compound, thereby facilitating its potential development as a nutraceutical or therapeutic agent. Further research is warranted to elucidate the specific biological functions and signaling cascades directly modulated by this particular anthocyanin.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Cyanidin 3-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-xyloside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the vibrant red, purple, and blue colors in many fruits and vegetables. It is notably found in berries, such as those from Ribes species (currants) and Prunus species (plums), as well as in black chokeberries and apples.[1] As a potent antioxidant, Cyanidin 3-xyloside and other cyanidin glycosides are of significant interest for their potential therapeutic applications, including anti-inflammatory and chemopreventive properties.[2][3][4]

Ultrasound-assisted extraction (UAE) is a modern and efficient technique for isolating bioactive compounds from plant matrices. This method utilizes the acoustic cavitation generated by ultrasonic waves to disrupt plant cell walls, thereby enhancing solvent penetration and mass transfer, leading to higher extraction yields in shorter times and at lower temperatures compared to conventional methods.[5][6][7]

These application notes provide a comprehensive overview and detailed protocols for the ultrasound-assisted extraction of this compound for research and development purposes.

Data Presentation: Quantitative Analysis of Extraction Parameters

The efficiency of ultrasound-assisted extraction is influenced by several key parameters. The following tables summarize the impact of these parameters on the yield of cyanidin glycosides, providing a comparative basis for process optimization. While specific data for this compound is limited, the data presented for closely related cyanidin derivatives from relevant plant sources offer valuable guidance.

Table 1: Effect of Solvent Composition and Temperature on Anthocyanin Yield

Plant SourceTarget AnalyteSolvent SystemTemperature (°C)Extraction Time (min)Ultrasound Power/FrequencyYieldReference
Prunus spinosa L.Cyanidin 3-rutinoside & Peonidin 3-rutinoside48% Ethanol (B145695) in Water-5400 W11.76 mg/g epicarp[5]
Prunus yedoensisTotal AnthocyaninsOptimized Ethanol Conc.OptimizedOptimized-Higher than conventional[8][9]
Blackcurrant (Ribes nigrum L.)Total Anthocyanins50% Ethanol/Water (acidified with HCl)3515-93% extraction efficiency[10]
Malus 'Royalty' FruitsTotal Anthocyanins70% Ethanol with 0.4% Formic Acid2040300 WOptimized yield[2]
Mulberry (Morus nigra)Total Anthocyanins & Phenolics50-100% Methanol10-70-30-70% AmplitudeOptimized yield[11]

Table 2: Comparison of Ultrasound-Assisted Extraction (UAE) with Conventional Extraction (CE)

Plant SourceTarget AnalyteExtraction MethodKey ParametersYieldCommentsReference
Prunus spinosa L.Cyanidin 3-rutinoside & Peonidin 3-rutinosideUAE5 min, 400 W, 48% Ethanol11.76 mg/g epicarpUAE was more efficient than Heat-Assisted Extraction.[5]
Prunus spinosa L.Cyanidin 3-rutinoside & Peonidin 3-rutinosideHAE (Heat-Assisted)49 min, 90°C, 50% Ethanol7.93 mg/g epicarpConventional method required longer time and higher temperature.[5]
Blackcurrant (Ribes nigrum L.)Total AnthocyaninsUAE5-10 minNo significant difference in yield compared to EAE.UAE significantly reduced extraction time.[6]
Blackcurrant (Ribes nigrum L.)Total AnthocyaninsEAE (Enzyme-Assisted)10 min--[6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound from Berries (e.g., Blackcurrants)

1. Materials and Equipment:

  • Fresh or frozen berries (e.g., blackcurrants)

  • Grinder or blender

  • Ultrasonic bath or probe sonicator

  • Extraction solvent: Ethanol (50-70% in water), acidified with 0.1% HCl or citric acid

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper, 0.45 µm syringe filters)

  • Amber glass storage vials

2. Sample Preparation:

  • Wash fresh berries with distilled water and pat dry. For frozen berries, allow them to thaw partially at room temperature.

  • Homogenize the berries into a fine pulp using a grinder or blender.

3. Ultrasound-Assisted Extraction:

  • Weigh a known amount of the berry pulp (e.g., 10 g) and place it in an extraction vessel.

  • Add the acidified ethanol solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • Place the extraction vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Perform sonication at a controlled temperature (e.g., 35°C) for a specified duration (e.g., 15-30 minutes).[10] The optimal conditions may vary depending on the specific equipment and plant material.

  • After sonication, centrifuge the mixture at high speed (e.g., 4000 rpm for 15 minutes) to separate the supernatant from the solid residue.

  • Collect the supernatant. The extraction of the residue can be repeated for exhaustive extraction.

4. Solvent Removal and Storage:

  • Combine the supernatants from all extraction cycles.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the ethanol.

  • The resulting aqueous extract can be used directly for analysis or further purified.

  • Store the final extract in amber glass vials at -20°C to prevent degradation.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

1. Materials and Equipment:

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound analytical standard

  • Mobile Phase A: 5% Formic acid in water

  • Mobile Phase B: Acetonitrile or Methanol

  • Syringe filters (0.45 µm)

2. HPLC Conditions:

  • Column Temperature: 25-30°C

  • Flow Rate: 0.8 - 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection Wavelength: 520 nm (for DAD)

  • Gradient Elution (Example):

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-10% B (return to initial conditions)

    • 30-35 min: 10% B (equilibration)

3. Sample and Standard Preparation:

  • Prepare a stock solution of the this compound standard in acidified methanol.

  • Create a series of standard solutions of known concentrations by diluting the stock solution.

  • Filter the extracted sample and the standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.

4. Quantification:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample extract.

  • Identify the this compound peak in the sample chromatogram based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_separation Separation & Concentration cluster_analysis Analysis & Quantification raw_material Plant Material (Berries/Plums) homogenization Homogenization (Grinding/Blending) raw_material->homogenization solvent_addition Solvent Addition (Acidified Ethanol) homogenization->solvent_addition uae Sonication (Optimized Time, Temp, Power) centrifugation Centrifugation uae->centrifugation solvent_addition->uae filtration Filtration centrifugation->filtration concentration Rotary Evaporation filtration->concentration hplc HPLC-DAD/MS Analysis concentration->hplc quantification Quantification hplc->quantification

Caption: Workflow for Ultrasound-Assisted Extraction and Quantification of this compound.

signaling_pathway cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway C3X This compound Nrf2 Nrf2 Activation C3X->Nrf2 Activates NFkB NF-κB Inhibition C3X->NFkB Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes ROS Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Neutralizes Pro_inflammatory_Cytokines Decreased Production of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Pro_inflammatory_Cytokines->Inflammatory_Stimuli Amplifies (Inhibited by C3X) ROS->Nrf2 Inflammatory_Stimuli->NFkB

Caption: Potential Signaling Pathways Modulated by this compound.

Discussion of Potential Signaling Pathways

While direct studies on the signaling pathways of this compound are emerging, extensive research on the closely related Cyanidin-3-glucoside (C3G) provides significant insights into its potential mechanisms of action. These mechanisms are largely attributed to its potent antioxidant and anti-inflammatory properties.

1. Antioxidant Signaling Pathway (Nrf2/ARE Pathway): Cyanidin glycosides are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1). This leads to an enhanced cellular defense against reactive oxygen species (ROS).

2. Anti-inflammatory Signaling Pathway (NF-κB Pathway): Chronic inflammation is implicated in a multitude of diseases. Cyanidin glycosides have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][14] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3] By inhibiting the activation of NF-κB, this compound can potentially reduce the production of these inflammatory mediators, thereby mitigating the inflammatory response.

3. Other Potential Pathways: Research on various cyanidin derivatives suggests potential interactions with other signaling pathways, including:

  • MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling is involved in cellular processes like proliferation, differentiation, and apoptosis. Some studies indicate that cyanidin glycosides can modulate MAPK pathways.[2]

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and growth. Evidence suggests that certain anthocyanins may influence this pathway.[15]

  • EGFR/AKT Signaling: In the context of cancer research, cyanidin-3-o-glucoside has been shown to inhibit the epidermal growth factor receptor (EGFR)/AKT signaling pathway.[16]

The diverse biological activities of this compound underscore its potential as a lead compound in drug discovery and development. Further research is warranted to fully elucidate its specific molecular targets and signaling pathways.

References

Application Notes and Protocols for the Solid-Phase Extraction of Cyanidin 3-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-xyloside is a naturally occurring anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many fruits and vegetables. Beyond its role as a natural colorant, Cyanidin 3-xyloside is of significant interest to the pharmaceutical and nutraceutical industries due to its potent antioxidant and potential therapeutic properties. Effective purification of this compound from complex plant matrices is crucial for research, development, and quality control. Solid-phase extraction (SPE) is a widely adopted technique for the rapid and selective purification of anthocyanins like this compound, offering a robust method for sample clean-up and concentration.

This document provides detailed application notes and protocols for the purification of this compound using solid-phase extraction. It includes quantitative data from relevant studies on closely related cyanidin glycosides, detailed experimental procedures, and a visual representation of the workflow.

Data Presentation

The purification of cyanidin glycosides using solid-phase extraction can yield high levels of purity and recovery. The following table summarizes typical quantitative data obtained from the purification of anthocyanins using column chromatography with macroporous resins, a technique with a similar principle to SPE. While this data is for cyanidin-3-glucoside and cyanidin-3-sophoroside, it provides a strong benchmark for the expected efficiency of this compound purification under optimized conditions.

ParameterCrude ExtractPurified ProductFold IncreaseReference
Purity 4.65%88.83%19.1-fold[1]
Recovery Yield -98.84%-[1]

Experimental Protocols

This section outlines a detailed protocol for the solid-phase extraction of this compound from a plant extract. The most common stationary phase for this application is a C18 sorbent, which separates compounds based on their hydrophobicity.

Protocol 1: General Purpose Purification of this compound using a C18 SPE Cartridge

Objective: To isolate and concentrate this compound from a crude plant extract, removing sugars, organic acids, and other polar impurities.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Crude plant extract containing this compound, dissolved in an appropriate solvent

  • Methanol (B129727) (HPLC grade)

  • Acidified deionized water (pH 2.0, adjusted with formic acid or HCl)

  • Acidified methanol (0.1% HCl in methanol, v/v)

  • SPE vacuum manifold

  • Collection vials

Methodology:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.

    • Do not allow the cartridge to dry.

  • Cartridge Equilibration:

    • Pass 5 mL of acidified deionized water (pH 2.0) through the cartridge to prepare it for the sample.

    • Ensure the sorbent bed remains moist.

  • Sample Loading:

    • Adjust the pH of the crude plant extract to approximately 2.0 with a suitable acid. This ensures the anthocyanins are in their stable flavylium (B80283) cation form.

    • Load the acidified extract onto the conditioned and equilibrated C18 cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 10 mL of acidified deionized water (pH 2.0) to remove sugars, organic acids, and other highly polar impurities.

    • This step is crucial for obtaining a high-purity final product.

  • Elution:

    • Elute the retained this compound from the cartridge with 5 mL of acidified methanol (0.1% HCl in methanol).

    • Collect the eluate in a clean collection vial. The eluate should have a distinct red or purple color.

  • Post-Elution Processing:

    • The collected fraction can be concentrated under a stream of nitrogen or using a rotary evaporator to remove the solvent.

    • The purified this compound can then be reconstituted in a suitable solvent for analysis (e.g., by HPLC) or for use in further experiments.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction protocol for the purification of this compound.

SPE_Workflow Start Crude Plant Extract (Containing this compound) Conditioning 1. Conditioning (Methanol) Equilibration 2. Equilibration (Acidified Water, pH 2.0) Conditioning->Equilibration Prepare Cartridge Sample_Loading 3. Sample Loading (Acidified Extract, pH 2.0) Equilibration->Sample_Loading Load Sample Washing 4. Washing (Acidified Water, pH 2.0) Sample_Loading->Washing Retain Analyte Elution 5. Elution (Acidified Methanol) Washing->Elution Isolate Analyte Waste1 Waste (Sugars, Acids, Polar Impurities) Washing->Waste1 Remove Impurities Purified_Product Purified this compound Elution->Purified_Product Collect Purified Fraction

Caption: Solid-Phase Extraction Workflow for this compound.

Signaling Pathway

Cyanidin glycosides, such as the closely related Cyanidin-3-glucoside, have been shown to exert their biological effects through the modulation of various cellular signaling pathways. One such pathway is the AMP-activated protein kinase (AMPK) pathway, which is a central regulator of cellular energy homeostasis. The activation of AMPK by cyanidin glycosides can lead to downstream effects such as the suppression of gluconeogenesis.

Signaling_Pathway C3X This compound (or related glycosides) AdipoR Adiponectin Receptor C3X->AdipoR Activates AMPK AMPK (Inactive) AdipoR->AMPK Leads to activation of pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation CRTC2 CRTC2 pAMPK->CRTC2 Phosphorylates pCRTC2 p-CRTC2 (Inactive) CRTC2->pCRTC2 Inactivation Gluconeogenesis Gluconeogenic Gene Expression CRTC2->Gluconeogenesis Promotes pCRTC2->Gluconeogenesis Inhibits Suppression Suppression of Gluconeogenesis

Caption: AMPK Signaling Pathway Modulation by Cyanidin Glycosides.

References

Application Note: Quantification of Cyanidin 3-Xyloside Using a Validated HPLC-DAD Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cyanidin 3-xyloside is an anthocyanin, a type of flavonoid responsible for the red, purple, and blue pigments in many fruits and vegetables, such as chokeberries (Aronia melanocarpa) and purple sunflowers.[1][2] Like other anthocyanins, it is a potent antioxidant and is of significant interest for its potential health benefits, including anti-inflammatory and anti-cancer properties.[3][4] Accurate quantification of this compound in plant extracts, functional foods, and pharmaceutical preparations is crucial for quality control, dosage determination, and bioactivity studies.

This application note details a robust High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method for the reliable separation and quantification of this compound.

Experimental Protocol

Equipment and Reagents
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD).

  • Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[5][6]

  • Reagents:

    • This compound analytical standard (purity >95%)

    • Acetonitrile (ACN), HPLC grade

    • Methanol (B129727) (MeOH), HPLC grade

    • Formic acid or Trifluoroacetic acid (TFA), HPLC grade[3][7]

    • Deionized water, ultrapure (18.2 MΩ·cm)

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acidified methanol (e.g., 0.1% HCl in MeOH). Anthocyanins are more stable at low pH.[7] Store this solution at -20°C in a dark vial to prevent degradation.[7]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the primary stock solution with the mobile phase A. These solutions should be prepared fresh daily.[7]

Sample Preparation (from Plant Material)
  • Extraction: Homogenize 1 g of lyophilized and powdered sample material with 20 mL of an acidified solvent (e.g., 70% acetone (B3395972) with 0.01% TFA or acidified methanol).[8] Perform extraction at 4°C with stirring for 1-2 hours, protecting the sample from light.[8]

  • Centrifugation: Centrifuge the extract at 4,000 rpm for 10 minutes. Collect the supernatant. Re-extract the solid residue twice more to ensure complete recovery.[8]

  • Solvent Evaporation: Combine the supernatants and remove the organic solvent (acetone or methanol) using a rotary evaporator at a temperature below 40°C.[9]

  • Purification (Optional): The resulting aqueous solution can be passed through a C18 Solid-Phase Extraction (SPE) cartridge to remove non-polar impurities. Elute the anthocyanins with acidified methanol.[7][9]

  • Final Preparation: Evaporate the purified extract to dryness under a nitrogen stream. Reconstitute the residue in a known volume of mobile phase A. Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[8]

HPLC-DAD Chromatographic Conditions

The following conditions are a robust starting point and can be optimized as needed.

ParameterRecommended Condition
Column Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.5% Formic Acid (v/v)[10]
Mobile Phase B Acetonitrile with 0.5% Formic Acid (v/v)[10]
Flow Rate 0.8 - 1.0 mL/min[5][10]
Injection Volume 10 - 20 µL
Column Temperature 30 - 40°C[7][11]
DAD Wavelength Quantification: 520 nm; Monitoring: 280 nm, 320 nm
Spectral Scan 200 - 700 nm for peak purity and identification
Gradient Elution See Table 1 for a typical gradient program.

Table 1: Suggested Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.095%5%
25.070%30%
30.050%50%
35.095%5%
40.095%5%

Data Presentation and Method Validation

Quantification is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. The method should be validated according to standard guidelines, assessing linearity, precision, accuracy, and sensitivity.

Table 2: Representative HPLC Method Validation Parameters (Note: The following are example data for guidance purposes.)

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999[10]
Limit of Detection (LOD) 0.06 - 0.20 mg/kg[12]
Limit of Quantification (LOQ) 0.20 - 0.60 mg/kg[12]
Precision (Intra-day RSD%) < 2.5%[10][12]
Precision (Inter-day RSD%) < 5.0%[10][12]
Accuracy (Recovery %) 95% - 105%[10][12]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample handling to the final quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plant Material Extraction Extraction & Purification Sample->Extraction Standard C3X Standard Dilution Serial Dilution Standard->Dilution Filtration 0.45 µm Filtration Extraction->Filtration Dilution->Filtration HPLC HPLC System (Pump, Autosampler, Column) Filtration->HPLC DAD DAD Detector (λ = 520 nm) HPLC->DAD Software Chromatography Software DAD->Software Calibration Calibration Curve (Peak Area vs. Conc.) Software->Calibration Quantification Quantification (Calculate Sample Conc.) Calibration->Quantification

Caption: Workflow for this compound Quantification.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Cyanidin 3-xyloside and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-xyloside is an anthocyanin, a type of flavonoid, found in various pigmented plant-based foods. As with other anthocyanins, it is metabolized in the body, and both the parent compound and its metabolites may contribute to its biological activities. Understanding the absorption, distribution, metabolism, and excretion (ADME) of Cyanidin 3-xyloside is crucial for evaluating its potential health benefits and for drug development. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Metabolic Pathway of Cyanidin Glycosides

The metabolism of this compound is expected to follow the general pathway of other cyanidin glycosides. This involves initial deglycosylation to the aglycone, cyanidin, primarily by gut microbiota. The cyanidin is then further degraded into smaller phenolic compounds, such as protocatechuic acid. Additionally, the parent compound and its metabolites can undergo Phase II metabolism, resulting in methylated, glucuronidated, and sulfated conjugates.[1]

Metabolic Pathway of this compound C3X This compound Cyanidin Cyanidin (Aglycone) C3X->Cyanidin Deglycosylation (Gut Microbiota) Phase_II Phase II Metabolites (Methylated, Glucuronidated, Sulfated) C3X->Phase_II Phase II Metabolism Phenolic_Acids Phenolic Acids (e.g., Protocatechuic Acid) Cyanidin->Phenolic_Acids Degradation (Gut Microbiota) Cyanidin->Phase_II Phase II Metabolism Phenolic_Acids->Phase_II Phase II Metabolism

Caption: Metabolic pathway of this compound.

Quantitative Analysis

While specific pharmacokinetic data for this compound is limited, a study involving the consumption of chokeberry extract containing 51 mg of this compound provides some insight into the overall absorption and excretion of anthocyanins.[2] The tables below summarize the total anthocyanin and metabolite concentrations observed in human plasma and urine from that study, as well as more detailed pharmacokinetic parameters for the closely related and extensively studied Cyanidin-3-glucoside for reference.

Table 1: Total Anthocyanin and Metabolite Concentrations in Human Plasma and Urine After Chokeberry Extract Consumption [2]

Biological MatrixTime PointAverage Total Anthocyanin & Metabolite Concentration (nmol/L)Range (nmol/L)
Plasma 2 hours5917197.3 - 986.1
Urine 0-5 hours1790014900 - 20900
Urine 22-24 hours1210011100 - 13000

Table 2: Pharmacokinetic Parameters of Cyanidin-3-glucoside (C3G) and its Metabolites in Human Plasma (for reference)

CompoundCmax (nM)Tmax (h)AUC (nmol·h/L)
Cyanidin-3-glucoside (C3G) 141 ± 701.8 ± 0.2279 ± 170
Protocatechuic acid (PCA) 146~3.8-
Phloroglucinaldehyde (PGA) 582~4.8-
Hippuric acid ~1962~16-
Ferulic acid -~8-

Data for C3G and its metabolites are from studies where a single dose of C3G was administered.

Experimental Protocols

The following are detailed protocols for the extraction and LC-MS/MS analysis of this compound and its metabolites from biological samples.

Protocol 1: Sample Preparation from Plasma

This protocol is adapted from methods for general anthocyanin analysis from plasma.[2][3]

1. Materials:

  • Human plasma samples

  • Acetonitrile (ACN) with 0.1% formic acid (FA)

  • Methanol (B129727) (MeOH) with 0.1% formic acid (FA)

  • Water with 0.1% formic acid (FA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Centrifuge

  • Nitrogen evaporator

2. Procedure:

  • Protein Precipitation (Alternative): To 500 µL of plasma, add 1.5 mL of acidified acetonitrile. Vortex and centrifuge. Collect the supernatant.[3]

  • Solid-Phase Extraction (Recommended for cleaner samples): a. Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Dilute 500 µL of plasma with 500 µL of water containing 0.1% formic acid. c. Load the diluted plasma onto the conditioned SPE cartridge. d. Wash the cartridge with 1 mL of acidified water. e. Elute the analytes with 1 mL of acidified methanol.

  • Drying and Reconstitution: a. Dry the collected supernatant or eluate under a gentle stream of nitrogen. b. Reconstitute the residue in 100-200 µL of the initial mobile phase (e.g., 5% ACN in water with 0.1% FA).

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Urine

This protocol utilizes a "dilute-and-shoot" approach for simpler sample preparation.[2]

1. Materials:

  • Human urine samples

  • Trifluoroacetic acid (TFA) aqueous solution (20% v/v)

  • Centrifuge

2. Procedure:

  • To 100 µL of urine, add 50 µL of 20% TFA aqueous solution.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes to pellet any precipitate.

  • Carefully collect the supernatant.

  • Analysis: The supernatant is ready for direct injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of cyanidin glycosides.

1. Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Gradient Elution Start with a low percentage of B (e.g., 5%), increase to a high percentage (e.g., 40-95%) over 15-20 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration.

2. Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Gas Flow Rates Optimize for the specific instrument

3. MRM Transitions (Predicted for this compound and potential metabolites):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 419.1287.1~15-25
Cyanidin 287.1137.0, 213.1~20-35
Protocatechuic acid 155.0109.0~10-20
Methylated this compound 433.1301.1~15-25
This compound Glucuronide 595.1419.1~15-25

Note: The exact m/z values and collision energies should be optimized for the specific instrument and standards used.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of this compound and its metabolites is depicted below.

Experimental Workflow Sample Biological Sample (Plasma or Urine) Preparation Sample Preparation (SPE or Dilution) Sample->Preparation LC_Separation Liquid Chromatography (LC Separation) Preparation->LC_Separation MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

References

Application Notes and Protocols: Cyanidin 3-xyloside as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cyanidin (B77932) 3-xyloside as a natural food colorant. The information is intended to guide researchers and professionals in the food and pharmaceutical industries in the extraction, application, and stability testing of this promising anthocyanin.

Cyanidin 3-xyloside is a naturally occurring anthocyanin found in various fruits and vegetables, most notably in black chokeberries (Aronia melanocarpa) and purple sunflower hulls.[1][2][3] As a member of the cyanidin family of pigments, it is responsible for a spectrum of red to purple hues, making it a viable alternative to synthetic food dyes.[4] Its application as a food colorant is, however, dependent on several factors including pH, temperature, light exposure, and the food matrix itself.

Physicochemical Properties and Color Characteristics

This compound exhibits a characteristic reddish-purple color, the exact hue and intensity of which are highly dependent on the pH of the solution.[4][5] Like other anthocyanins, it exists in different structural forms in response to changes in pH. In highly acidic conditions (pH < 3), the red flavylium (B80283) cation is the predominant and most stable form. As the pH increases towards neutrality, it can transition to a colorless carbinol pseudo-base and a yellow chalcone (B49325) form, leading to a loss of color.[4] At alkaline pH, the blue quinoidal base may be formed.[4]

Table 1: Influence of pH on the Color of Cyanidin Glycosides in Aqueous Solutions

pHPredominant Color of Cyanidin Glycosides
< 3Red
4-5Reddish-purple
6-7Purplish-blue to colorless
> 8Blue

Note: This table provides a generalized representation of color changes for cyanidin glycosides. The exact color and stability are dependent on the specific glycoside, concentration, and presence of co-pigments.

Stability of this compound

The stability of this compound is a critical factor in its application as a food colorant. Its degradation is influenced by temperature, pH, light, and oxygen. The degradation of anthocyanins typically follows first-order reaction kinetics.[6][7]

Table 2: Thermal Degradation Kinetics of Cyanidin Glycosides in Acidic Conditions

Temperature (°C)CompoundpHRate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)
80Cyanidin-3-glucosylrutinosideAcidic2.2 x 10⁻²32.10
80Cyanidin-3-rutinosideAcidicNot specified45.69
100Cyanidin-3-O-glucoside2.0Not specified> 100
100Cyanidin-3-O-glucoside3.0Not specified~60
100Cyanidin-3-O-glucoside4.0Not specified~30
120Cyanidin-3-glucosylrutinosideAcidic8.5 x 10⁻²Not specified

Data for Cyanidin-3-glucosylrutinoside and Cyanidin-3-rutinoside from a study on sour cherry paste.[6] Data for Cyanidin-3-O-glucoside from a study on black rice bran colorant.[7] This data is presented as a proxy for the stability of this compound due to the limited availability of specific kinetic data for this compound.

Experimental Protocols

Extraction of this compound from Aronia melanocarpa (Black Chokeberry)

This protocol describes a laboratory-scale solvent extraction method for obtaining an anthocyanin-rich extract containing this compound from black chokeberry pomace.

Materials and Reagents:

  • Frozen or freeze-dried black chokeberry pomace

  • Methanol (B129727) (MeOH)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Grind the black chokeberry pomace to a fine powder.

  • Prepare the extraction solvent: Methanol acidified with 0.5% (v/v) TFA or 0.1% (v/v) HCl.[8][9] The acidic conditions are crucial for maintaining the stability of anthocyanins in their flavylium cation form.[1]

  • Mix the powdered pomace with the extraction solvent at a solid-to-liquid ratio of 1:20 (w/v).[9]

  • Perform the extraction in an ultrasonic bath for 20-30 minutes at room temperature.[9]

  • Separate the solid material from the liquid extract by centrifugation at 4000 rpm for 15 minutes.

  • Collect the supernatant. The extraction process can be repeated on the pellet to increase the yield.[9]

  • Combine the supernatants and concentrate the extract using a rotary evaporator at a temperature below 40°C to minimize thermal degradation.

  • The resulting concentrated extract, rich in this compound and other anthocyanins, can be used for further purification or directly in application studies.

Purification of this compound by Column Chromatography

This protocol outlines a two-step column chromatography procedure for the purification of this compound from the crude extract.

Materials and Reagents:

  • Crude anthocyanin extract from Aronia melanocarpa

  • Macroporous adsorbent resin (e.g., Amberlite XAD7HP or similar)

  • Sephadex LH-20 or similar gel filtration media

  • Acidified water (pH 2-3 with citric acid or HCl)

  • Acidified ethanol (B145695) (e.g., 96% ethanol with 1% w/w citric acid)[10]

  • Chromatography columns

Procedure:

Step 1: Macroporous Resin Chromatography (Solid Phase Extraction)

  • Swell and pack the macroporous resin into a chromatography column according to the manufacturer's instructions.

  • Equilibrate the column with acidified water.

  • Load the crude anthocyanin extract onto the column.

  • Wash the column with acidified water to remove sugars, organic acids, and other polar impurities.[8][10]

  • Elute the anthocyanins from the resin using acidified ethanol.[8][10]

  • Collect the colored fractions and concentrate them using a rotary evaporator.

Step 2: Gel Filtration Chromatography

  • Swell and pack the Sephadex LH-20 resin into a chromatography column.

  • Equilibrate the column with an appropriate mobile phase (e.g., acidified methanol/water mixture).

  • Load the concentrated anthocyanin fraction from the previous step onto the column.

  • Elute the column with the mobile phase. Anthocyanins will separate based on their molecular size and polarity.[11]

  • Collect the fractions and analyze them using HPLC to identify the fractions containing pure this compound.

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol for Stability Testing of this compound in a Model Beverage System

This protocol describes a method to evaluate the stability of this compound in a model acidic beverage system under different storage conditions.

Materials and Reagents:

  • Purified this compound or a standardized extract

  • Citrate-phosphate buffer solutions at various pH values (e.g., pH 2.5, 3.5, 4.5)

  • Temperature-controlled incubators or water baths

  • Light exposure chamber with a controlled light source (optional)

  • UV-Vis spectrophotometer

  • Colorimeter

Procedure:

  • Prepare a stock solution of this compound in an acidic solvent (e.g., methanol with 0.1% HCl).

  • Prepare the model beverage systems by dissolving the stock solution in the citrate-phosphate buffers to achieve a final desired concentration.

  • Divide the samples into different groups for testing various conditions:

    • Temperature Stability: Store samples at different temperatures (e.g., 4°C, 25°C, 40°C) in the dark.

    • Light Stability: Expose samples to a controlled light source at a constant temperature, with a control group stored in the dark.

  • At regular time intervals (e.g., 0, 24, 48, 96 hours, and weekly), take aliquots from each sample.

  • For each aliquot, perform the following analyses:

    • Spectrophotometric Analysis: Measure the absorbance at the wavelength of maximum absorption (λmax) for this compound (around 520 nm) to determine the concentration of the remaining anthocyanin.

    • Colorimetric Analysis: Measure the CIELAB color coordinates (L, a, b*) using a colorimeter to quantify the color changes.

  • Calculate the degradation rate constant (k) and half-life (t₁/₂) using first-order reaction kinetics.

  • Analyze the changes in L, a, and b* values over time to assess the color stability.

Safety and Toxicology

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_application Application & Stability Testing Raw Material Raw Material Solvent Extraction Solvent Extraction Raw Material->Solvent Extraction (Aronia melanocarpa) Crude Extract Crude Extract Solvent Extraction->Crude Extract Macroporous Resin Macroporous Resin Crude Extract->Macroporous Resin Gel Filtration Gel Filtration Macroporous Resin->Gel Filtration Purified C3X Purified This compound Gel Filtration->Purified C3X Food Matrix Food Matrix (e.g., Beverage) Purified C3X->Food Matrix Stability Test Stability Testing (pH, Temp, Light) Food Matrix->Stability Test Analysis Color & Concentration Analysis Stability Test->Analysis

Caption: Experimental workflow for this compound application.

Stability_Factors C3X This compound (Red/Purple Color) Degradation Color Loss & Degradation Products pH High pH (>5) Temp High Temperature Light UV/Visible Light Oxygen Oxygen Matrix Food Matrix (Enzymes, Sugars, etc.) pH->Degradation Temp->Degradation Light->Degradation Oxygen->Degradation Matrix->Degradation

Caption: Factors affecting this compound stability.

References

Application Notes and Protocols for Cyanidin Glycosides in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are primarily based on research conducted with Cyanidin (B77932) 3-glucoside (C3G) , a closely related compound to the requested Cyanidin 3-xyloside . Due to a lack of specific experimental data for this compound in the current scientific literature, C3G is used as a proxy. Researchers should be aware that the difference in the sugar moiety (glucose vs. xylose) may result in variations in biological activity, and these protocols should be adapted and validated for this compound.

Application Notes

Cyanidin and its glycosides, such as Cyanidin 3-glucoside (C3G), are naturally occurring anthocyanins found in various fruits and vegetables. These compounds have garnered significant interest in biomedical research due to their potent antioxidant, anti-inflammatory, and anti-cancer properties. In cell culture studies, C3G has been shown to modulate a variety of signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses in various cell types, particularly in cancer cell lines.

Key Applications in Cell Culture:

  • Cancer Research: Investigation of anti-proliferative and apoptotic effects on various cancer cell lines including breast, gastric, lung, and prostate cancer.[1][2][3][4][5][6]

  • Inflammation Studies: Elucidation of anti-inflammatory mechanisms by examining the inhibition of pro-inflammatory cytokines and modulation of signaling pathways like NF-κB and MAPK.[7][8][9]

  • Drug Development: Screening for potential therapeutic agents that can sensitize cancer cells to conventional chemotherapy or act as standalone anticancer compounds.[10]

  • Nutraceutical Research: Understanding the cellular and molecular mechanisms underlying the health benefits of dietary anthocyanins.

Summary of Quantitative Data from C3G Cell Culture Studies:

Cell LineAssayTreatment ConcentrationDurationObserved EffectReference
MCF-7 (Breast Cancer)MTT AssayIC50: 110 µg/ml24 hoursDose-dependent cytotoxicity[2]
MCF-7 (Breast Cancer)Flow Cytometry110 µg/ml24 hours>51.5% apoptosis[2]
MDA-MB-231 & MDA-MB-468 (Breast Cancer)Migration/Invasion Assay20 µM24 hoursSignificant suppression of migration and invasion[11]
MKN-45 (Gastric Cancer)Apoptosis AssayNot specified24 hoursApoptosis rate increased from 0.17% to 56.26%
DU145 & LnCap (Prostate Cancer)MTT Assay3-200 µM48 hoursAnti-proliferative effects[5]
U87 (Glioblastoma)Apoptosis Assay40 µg/mL24 hours32% apoptotic cells
HT-29 (Intestinal Cells)Cytokine-induced inflammation25 µMNot specifiedDown-regulation of NO, PGE2, and IL-8 production[12]

Signaling Pathways Modulated by Cyanidin 3-glucoside

C3G has been demonstrated to influence several key signaling pathways involved in cell survival, proliferation, and inflammation.

1. Induction of Apoptosis:

C3G induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

C3G Cyanidin 3-glucoside ROS ↑ ROS C3G->ROS p53 ↑ p53 ROS->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Casp9 ↑ Caspase-9 Mito->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

C3G-induced apoptosis pathway.

2. Inhibition of NF-κB Signaling:

C3G can suppress inflammatory responses by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[7][9]

C3G Cyanidin 3-glucoside IKK IKK Phosphorylation C3G->IKK LPS_TNF LPS / TNF-α LPS_TNF->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB release Nucleus Nucleus NFkB->Nucleus translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation C3G Cyanidin 3-glucoside PI3K PI3K C3G->PI3K MAPK_pathway MAPK Pathway (ERK, p38, JNK) C3G->MAPK_pathway Modulation GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Receptor->PI3K Receptor->MAPK_pathway Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Cell_effects Cell Growth, Differentiation, Inflammation MAPK_pathway->Cell_effects cluster_0 Cell Seeding & Treatment cluster_1 MTT Assay cluster_2 Data Acquisition Seed Seed cells in 96-well plate Treat Treat with varying concentrations of This compound Seed->Treat Incubate_24_48h Incubate for 24-48 hours Treat->Incubate_24_48h Add_MTT Add MTT solution Incubate_24_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance cluster_0 Cell Culture & Treatment cluster_1 Cell Harvesting & Staining cluster_2 Flow Cytometry Analysis Seed_6well Seed cells in 6-well plate Treat_C3X Treat with This compound Seed_6well->Treat_C3X Incubate_apoptosis Incubate for desired duration Treat_C3X->Incubate_apoptosis Harvest Harvest cells (trypsinization) Incubate_apoptosis->Harvest Wash_PBS Wash with cold PBS Harvest->Wash_PBS Resuspend Resuspend in Binding Buffer Wash_PBS->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Start Cell Treatment with This compound Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis

References

Application Notes and Protocols: Stability of Cyanidin 3-Xyloside in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-xyloside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits and vegetables. Beyond their role as natural colorants, anthocyanins, including cyanidin 3-xyloside, are of significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant properties and potential health benefits. However, the inherent instability of anthocyanins presents a major challenge in the development of new products. Their degradation is influenced by a variety of factors such as pH, temperature, light exposure, and the presence of oxygen, metal ions, and enzymes.[1][2] Understanding the stability of this compound in different solvent systems is therefore critical for formulation development, quality control, and ensuring the efficacy of the final product.

These application notes provide a summary of the stability of this compound under various conditions, detailed protocols for stability testing, and a schematic of its degradation pathway.

Data on the Stability of this compound

The stability of this compound is often evaluated in the context of complex mixtures, such as fruit juices. The following tables summarize quantitative data on its degradation.

Table 1: Stability of this compound in Aronia Juice During Storage

Storage DurationTreatmentThis compound Concentration ChangeReference
40 daysUntreated Juice~70% decrease[3]
40 daysPressurized Juice (200-600 MPa for 15 min)~30-40% decrease[3]
60 daysPressurized JuiceConcentration was ~2-fold higher than in untreated juice[3]
80 daysUntreated and Treated JuicesConsidered the most labile anthocyanin[3]

Table 2: Thermal Stability of Cyanidin Glycosides in Aronia Juice

TemperatureAnthocyaninRelative StabilityReference
60°C and 80°CCyanidin 3-galactosideMost stable[4]
60°C and 80°CThis compoundLess stable than cyanidin 3-galactoside[4]
60°C and 80°CCyanidin 3-arabinosideLowest heat stability[4]

Experimental Protocols

Protocol for Assessing Anthocyanin Stability using the pH Differential Method

This method is a rapid and simple way to determine the total monomeric anthocyanin content, which can be monitored over time to assess stability. It relies on the structural transformation of anthocyanins with a change in pH, which is reflected by a change in absorbance.[2]

a. Materials:

  • This compound sample

  • Potassium chloride buffer (0.025 M), pH 1.0

  • Sodium acetate (B1210297) buffer (0.4 M), pH 4.5

  • Spectrophotometer

b. Procedure:

  • Prepare two dilutions of the this compound sample.

  • For the first dilution, use the pH 1.0 potassium chloride buffer.

  • For the second dilution, use the pH 4.5 sodium acetate buffer.

  • Let the solutions equilibrate for at least 15 minutes.

  • Measure the absorbance of both solutions at the wavelength of maximum absorption for this compound (typically around 520 nm) and at 700 nm (to correct for haze).

  • Calculate the total monomeric anthocyanin concentration, expressed as cyanidin 3-glucoside equivalents, using the following formula:

    Total Monomeric Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l)

    Where:

    • A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5

    • MW (Molecular Weight) = 449.2 g/mol (for cyanidin 3-glucoside)

    • DF = Dilution Factor

    • ε (Molar Extinction Coefficient) = 26,900 L·mol-1·cm-1 (for cyanidin 3-glucoside)

    • l = Pathlength in cm (typically 1 cm)

  • To assess stability, repeat this procedure at different time points under specific storage conditions (e.g., different temperatures, light exposure).

Protocol for Stability Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying individual anthocyanins, providing a more detailed analysis of stability than the pH differential method.[5][6]

a. Materials and Equipment:

  • This compound sample

  • HPLC system with a Diode Array Detector (DAD)

  • C18 analytical column

  • Mobile Phase A: Aqueous solution with an acid modifier (e.g., 5% formic acid or 2.5% acetic acid)

  • Mobile Phase B: Organic solvent with an acid modifier (e.g., acetonitrile (B52724) with 1% formic acid)

  • Syringe filters (0.45 µm)

b. Sample Preparation:

  • Dissolve the this compound sample in an appropriate solvent (e.g., acidified methanol).

  • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

c. Chromatographic Conditions (Example):

  • Column: Zorbax Eclipse XDB-C18 (5 µm, 4.6 x 150 mm)[6]

  • Mobile Phase: Gradient of 2.5% acetic acid (A) and acetonitrile (B)[6]

  • Detection: 520 nm

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

d. Stability Study Procedure:

  • Prepare a stock solution of this compound in the desired solvent system.

  • Divide the stock solution into several aliquots.

  • Expose the aliquots to different stress conditions (e.g., various temperatures, pH values, light intensities).

  • At specified time intervals, withdraw a sample from each aliquot.

  • Analyze the samples by HPLC to determine the concentration of this compound.

  • Plot the concentration of this compound as a function of time for each condition.

  • From these plots, degradation kinetics (e.g., first-order) and half-life (t1/2) can be calculated.

Visualizations

Degradation Pathway of Cyanidin

The degradation of cyanidin glycosides, such as this compound, is a complex process that can be initiated by factors like heat and changes in pH. The initial step often involves the hydrolysis of the glycosidic bond, releasing the sugar moiety (xylose in this case) and the cyanidin aglycone. The aglycone is unstable and can further degrade into smaller phenolic compounds.[7]

G C3X This compound hydrolysis Hydrolysis (Heat, pH) C3X->hydrolysis Cyanidin Cyanidin (Aglycone) hydrolysis->Cyanidin Xylose Xylose hydrolysis->Xylose degradation Further Degradation Cyanidin->degradation Products Protocatechuic Acid & Phloroglucinaldehyde degradation->Products

Caption: Proposed degradation pathway of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the stability of this compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Sample This compound Sample Solvent Select Solvent Systems (e.g., buffers at different pH, ethanol/water mixtures) Sample->Solvent Stock Prepare Stock Solutions Solvent->Stock Temp Temperature Study (e.g., 4°C, 25°C, 40°C) Stock->Temp Light Light Exposure Study (UV, visible, dark) Stock->Light pH pH Stability Study (e.g., pH 3, 5, 7) Stock->pH Sampling Time-Point Sampling (e.g., 0, 24, 48, 72 hours) Temp->Sampling Light->Sampling pH->Sampling HPLC HPLC-DAD Analysis Sampling->HPLC Kinetics Data Analysis: Degradation Kinetics & Half-life HPLC->Kinetics Report Stability Report Kinetics->Report

Caption: Workflow for this compound stability assessment.

Conclusion

The stability of this compound is a critical parameter that dictates its application in various industries. The provided data and protocols offer a framework for researchers and drug development professionals to systematically evaluate its stability in different solvent systems. While this compound is susceptible to degradation, particularly at higher temperatures and over extended storage periods, a thorough understanding of its degradation kinetics allows for the development of strategies to enhance its stability, such as pH adjustment, co-pigmentation, and encapsulation. The use of robust analytical techniques like HPLC is essential for accurate quantification and a detailed understanding of the degradation profile.

References

Synthesis of Cyanidin 3-Xyloside Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and potential applications of Cyanidin (B77932) 3-xyloside derivatives. This information is intended to guide researchers in the fields of medicinal chemistry, pharmacology, and drug development in exploring the therapeutic potential of this class of anthocyanins.

Introduction

Cyanidin 3-xyloside is a naturally occurring anthocyanin found in various plants, including purple sunflower.[1] Anthocyanins, a subclass of flavonoids, are known for their antioxidant, anti-inflammatory, and potential anti-cancer properties. While much of the existing research has focused on the more common cyanidin 3-glucoside, the xyloside derivative presents a unique scaffold for the development of novel therapeutic agents. The substitution of the sugar moiety can significantly impact the bioavailability, metabolic stability, and biological activity of the parent cyanidin molecule. This document outlines a generalized synthetic approach to this compound and its derivatives, summarizes key quantitative data from related compounds, and explores potential biological activities and associated signaling pathways based on current literature for closely related analogs.

Synthesis of this compound Derivatives

The following protocol is a generalized approach based on the principles of anthocyanin synthesis. Researchers should optimize these conditions for their specific needs.

General Synthetic Workflow

The synthesis of this compound derivatives can be conceptualized in a multi-step process, starting from readily available precursors. The key steps involve the synthesis of the cyanidin aglycone, preparation of the activated xylose donor, the glycosylation reaction, and subsequent deprotection and purification.

G cluster_synthesis Generalized Synthesis Workflow start Starting Materials (e.g., Phloroglucinol (B13840), Protocatechuic acid) aglycone Cyanidin Aglycone Synthesis start->aglycone glycosylation Glycosylation (Koenigs-Knorr or similar) aglycone->glycosylation xylose_prep Xylose Donor Preparation (e.g., Acetobromoxylose) xylose_prep->glycosylation deprotection Deprotection glycosylation->deprotection purification Purification (e.g., HPLC) deprotection->purification final_product This compound Derivative purification->final_product

Caption: Generalized workflow for the synthesis of this compound derivatives.

Experimental Protocol (Generalized)

Materials:

  • Cyanidin chloride (or synthesized aglycone)

  • Acetobromoxylose (or other activated xylose donor)

  • Anhydrous solvents (e.g., quinoline, acetonitrile, dichloromethane)

  • Silver carbonate or other suitable catalyst

  • Hydrochloric acid (for deprotection)

  • Reagents for purification (e.g., HPLC grade solvents)

Procedure:

  • Preparation of Cyanidin Aglycone: The cyanidin aglycone can be commercially sourced or synthesized from precursors like phloroglucinol and protocatechuic acid derivatives through established multi-step organic synthesis routes.

  • Preparation of Activated Xylose Donor: D-xylose is converted to a suitable glycosyl donor, such as acetobromoxylose, through peracetylation followed by bromination. This activated sugar is crucial for the subsequent glycosylation step.

  • Glycosylation Reaction (Koenigs-Knorr type):

    • Dissolve cyanidin chloride in anhydrous quinoline.

    • Add acetobromoxylose and silver carbonate to the solution.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and precipitate the product by adding it to an excess of diethyl ether.

  • Deprotection: The resulting protected this compound is subjected to acidic hydrolysis (e.g., with dilute hydrochloric acid) to remove the acetyl protecting groups from the xylose moiety.

  • Purification: The crude this compound is purified using column chromatography (e.g., Sephadex LH-20) followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Note: This is a generalized protocol. Reaction conditions, including solvent, temperature, reaction time, and catalyst, must be optimized for each specific derivative being synthesized.

Quantitative Data

Due to the limited availability of specific data for this compound synthesis, the following table summarizes representative quantitative data for the synthesis and analysis of related cyanidin glycosides. This information can serve as a benchmark for researchers working on this compound derivatives.

ParameterCyanidin 3-glucosideCyanidin 3-rutinosideReference
Synthesis Yield Varies (dependent on method)Varies (dependent on method)N/A
Purity (Post-HPLC) >95%>95%N/A
Mass Spectrometry (m/z) 449.1595.2N/A
UV-Vis λmax (in acidic MeOH) ~520 nm~520 nmN/A

Potential Biological Activities and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are scarce, extensive research on the closely related cyanidin 3-glucoside (C3G) provides a strong basis for hypothesizing its potential biological activities. It is plausible that this compound shares similar mechanisms of action, particularly in anti-inflammatory and anti-cancer pathways.

Anti-Inflammatory Effects

Cyanidin and its glycosides are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

G cluster_inflammation Hypothesized Anti-Inflammatory Pathway for this compound cluster_nucleus C3X This compound IKK IKK C3X->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB IkB->NFkB Release (Inhibited) nucleus Nucleus NFkB->nucleus Translocation (Blocked) genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α, IL-6) NFkB_n NF-κB DNA DNA NFkB_n->DNA Binding (Blocked)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Anti-Cancer Effects: Induction of Apoptosis

Many flavonoids, including cyanidin derivatives, have been shown to induce apoptosis in cancer cells through the modulation of key signaling molecules.

G cluster_apoptosis Hypothesized Apoptosis Induction Pathway for this compound C3X This compound ROS ↑ ROS C3X->ROS MAPK MAPK Activation (JNK, p38) ROS->MAPK Bax ↑ Bax MAPK->Bax Bcl2 ↓ Bcl-2 MAPK->Bcl2 Inhibition Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Inhibition CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising area for research and development of novel therapeutic agents. The generalized synthetic protocol provided herein offers a starting point for the chemical synthesis of these compounds. The hypothesized biological activities, based on data from closely related cyanidin glycosides, suggest potential applications in diseases with inflammatory and proliferative components.

Future research should focus on:

  • Developing and publishing a detailed, optimized, and scalable synthesis protocol for this compound.

  • Conducting in-depth in vitro and in vivo studies to elucidate the specific signaling pathways modulated by this compound.

  • Evaluating the pharmacokinetic and pharmacodynamic properties of this compound to assess its potential as a drug candidate.

  • Synthesizing and screening a library of this compound derivatives to identify compounds with enhanced potency and selectivity.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this intriguing class of natural products.

References

Protocol for Quantification of Cyanidin 3-xyloside in Fruit Juices

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanidin (B77932) 3-xyloside is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors of many fruits and vegetables. Beyond their role as colorants, anthocyanins are of significant interest to researchers and drug development professionals due to their potential health benefits, including antioxidant and anti-inflammatory properties. Accurate quantification of specific anthocyanins like cyanidin 3-xyloside in food products, such as fruit juices, is crucial for quality control, product development, and nutritional and pharmacological studies.

This document provides a detailed protocol for the quantification of this compound in fruit juices using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS). The protocol includes sample preparation using Solid-Phase Extraction (SPE) to remove interfering substances and concentrate the analyte of interest.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step to purify and concentrate this compound from the complex matrix of fruit juice, which contains sugars, organic acids, and other phenolic compounds that can interfere with chromatographic analysis.[1][2][3] C18 or mixed-mode cation exchange cartridges are commonly used for anthocyanin extraction.[2]

Materials:

  • Fruit juice sample

  • C18 SPE cartridges

  • Methanol (B129727) (HPLC grade)

  • Formic acid (or HCl for acidification)

  • Ultrapure water

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Pre-treatment: Centrifuge the fruit juice sample to remove any pulp or suspended solids.

  • Acidification: Acidify the supernatant to a pH of approximately 2.0 with formic acid or HCl. This step is crucial for maintaining the stability of anthocyanins, which are most stable in their flavylium (B80283) cation form at low pH.[4][5]

  • SPE Cartridge Conditioning:

    • Pass 10 mL of methanol through the C18 SPE cartridge.

    • Equilibrate the cartridge by passing 10 mL of acidified ultrapure water (pH 2.0) through it. Do not allow the cartridge to dry out.[3]

  • Sample Loading: Load up to 100 mL of the acidified fruit juice sample onto the conditioned SPE cartridge.[3] The anthocyanins, including this compound, will be retained on the stationary phase.

  • Washing: Wash the cartridge with 10 mL of acidified water (pH 2.0) to remove sugars, acids, and other polar impurities.[1][3]

  • Elution: Elute the retained anthocyanins with 1.5 mL of acidified methanol (e.g., methanol with 0.1% formic acid).[3]

  • Sample Concentration (Optional): If necessary, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for HPLC analysis to increase sensitivity.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter before injecting it into the HPLC system.

Standard Preparation

Materials:

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Formic acid

  • Ultrapure water

Procedure:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in acidified methanol. Store the stock solution at -20°C in the dark.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

HPLC-DAD/MS Quantification

High-Performance Liquid Chromatography is the standard method for the separation and quantification of anthocyanins.[6][7] A C18 column is typically used for separation. Detection can be performed using a Diode Array Detector (DAD) at the visible maximum absorbance of cyanidin glycosides (around 520 nm) or with a Mass Spectrometer (MS) for higher selectivity and sensitivity.[5][8]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and DAD or MS detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

  • Mobile Phase A: Water with 0.5% formic acid.[7]

  • Mobile Phase B: Acetonitrile with 0.5% formic acid.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

  • DAD Detection: 520 nm.[7]

  • MS Detection (if used): Electrospray ionization (ESI) in positive ion mode. Monitor the specific m/z transition for this compound.

Gradient Elution Program: A typical gradient elution starts with a low percentage of organic solvent (acetonitrile) and gradually increases to elute the more hydrophobic compounds. An example gradient is as follows:

Time (min)% Mobile Phase A% Mobile Phase B
0955
207921
356040
40955
45955

This gradient should be optimized based on the specific column and system used.

Quantification:

  • Inject the prepared standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared fruit juice samples.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum (or mass spectrum) with that of the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve. The results are typically expressed in mg/L or µg/mL of juice.

Data Presentation

The following table summarizes the reported concentrations of this compound in various fruit juices and berries. It is important to note that the concentration of anthocyanins can vary significantly depending on the fruit variety, ripeness, growing conditions, and processing methods.

Fruit SourceThis compound ConcentrationReference
Black Chokeberry (Aronia melanocarpa)Present as a major anthocyanin[6]
Saskatoon BerriesIdentified as a major flavonoid[8]
Black RaspberryPresent[9]
BlackberryPresent[10]

Visualization

Below is a diagram illustrating the experimental workflow for the quantification of this compound in fruit juices.

experimental_workflow sample Fruit Juice Sample centrifuge Centrifugation sample->centrifuge Remove Solids acidify Acidification (pH 2.0) centrifuge->acidify spe Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution acidify->spe Purify & Concentrate filter Filtration (0.45 µm) spe->filter hplc HPLC-DAD/MS Analysis filter->hplc Inject data Data Analysis & Quantification hplc->data result This compound Concentration data->result

Caption: Experimental workflow for this compound quantification.

References

Troubleshooting & Optimization

Technical Support Center: Cyanidin 3-Xyloside Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyanidin (B77932) 3-Xyloside. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My Cyanidin 3-Xyloside solution is losing its color rapidly. What are the main factors influencing its stability?

A1: The stability of this compound, like other anthocyanins, is significantly influenced by several factors:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, the flavylium (B80283) cation undergoes structural transformations to colorless or less stable forms, leading to color loss. At neutral pH, cyanidin glycosides are almost completely lost at elevated temperatures[1].

  • Temperature: Elevated temperatures accelerate the degradation of this compound. Thermal degradation typically follows first-order kinetics[2][3].

  • Light: Exposure to light can cause photochemical degradation of anthocyanins[4]. It is recommended to store solutions in the dark or in amber vials.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Enzymes: The presence of enzymes like polyphenol oxidase (PPO) can induce pigment degradation, especially in the presence of other phenolic compounds[5].

Q2: What are the expected degradation products of this compound?

A2: The primary degradation of the cyanidin aglycone involves the cleavage of the C-ring. This process leads to the formation of smaller phenolic compounds. The most commonly reported degradation products for cyanidin glycosides are:

  • Protocatechuic acid (PCA): Formed from the B-ring of the cyanidin molecule. The concentration of PCA tends to increase as cyanidin glycosides degrade, especially at higher pH and temperatures[1].

  • Phloroglucinaldehyde (PGA): Originates from the A-ring. PGA itself can be unstable and further degrade, particularly at neutral pH and with heating[1].

  • Other phenolic acids: Depending on the conditions, other benzoic acid derivatives like 2,4-dihydroxybenzoic acid and 2,4,6-trihydroxybenzoic acid have also been identified as degradation products of cyanidin glycosides[6].

Q3: How does the sugar moiety (xylose vs. glucose) affect the stability of cyanidin?

A3: The type of sugar attached to the cyanidin core can influence its stability, although the fundamental degradation pathways remain the same. While extensive direct comparisons are limited, some studies on mixed anthocyanin sources provide insights. For instance, in aronia juice, cyanidin 3-glucoside was found to be the most stable compound during storage, while this compound was the most labile[7]. The glycosylation at the C3 position is crucial for stability compared to the aglycone (cyanidin), as it prevents the formation of an unstable α-diketone intermediate[8].

Troubleshooting Guides

Problem 1: Inconsistent results in this compound stability studies.

  • Possible Cause 1: pH fluctuations in the buffer.

    • Troubleshooting: Ensure your buffer system has adequate capacity to maintain a stable pH throughout the experiment, especially if the degradation process releases acidic or basic compounds. Regularly calibrate your pH meter and verify the pH of your solutions at the beginning and end of the experiment.

  • Possible Cause 2: Presence of metal ions.

    • Troubleshooting: Metal ions can form complexes with anthocyanins, affecting their stability and color. Use high-purity water and reagents. If contamination is suspected, consider using a chelating agent like EDTA, but be aware that it may also influence the degradation kinetics.

  • Possible Cause 3: Inconsistent light exposure.

    • Troubleshooting: Conduct all experiments under controlled and consistent lighting conditions. For maximum stability, perform experiments in the dark or under red light, which has minimal effect on anthocyanin degradation. Always store stock solutions and samples protected from light.

Problem 2: Difficulty in quantifying this compound and its degradation products.

  • Possible Cause 1: Co-elution of compounds in HPLC analysis.

    • Troubleshooting: Optimize your HPLC method. Adjust the mobile phase composition (e.g., gradient, organic solvent type, and acid modifier concentration) and flow rate. Consider using a different column chemistry (e.g., C18, Phenyl-Hexyl) or a column with a smaller particle size for better resolution.

  • Possible Cause 2: Degradation of standards.

    • Troubleshooting: Prepare fresh standards for each set of experiments from a solid, properly stored stock. Store stock solutions at low temperatures (e.g., -20°C or -80°C) in the dark and under an inert atmosphere. Check the purity of your standards periodically.

  • Possible Cause 3: Low sensitivity for degradation products.

    • Troubleshooting: Use a more sensitive detector, such as a mass spectrometer (LC-MS), which can provide both quantification and structural information. A Diode Array Detector (DAD) or UV-Vis detector can also be used, but ensure you are monitoring at the optimal wavelength for each compound.

Quantitative Data

The following tables summarize kinetic data for the degradation of cyanidin glycosides. Note that much of the available data is for Cyanidin-3-O-glucoside (C3G), a closely related analogue of this compound.

Table 1: Thermal Degradation Kinetics of Cyanidin-3-O-glucoside (C3G) at Different pH Values.

Temperature (°C)pHRate Constant (k)Half-life (t¹/₂)Reference
702.5-~23 hours (21% loss in 8h)[1]
704.0-~7 hours (53% loss in 8h)[1]
707.0-Very short (almost complete loss)[1]
902.5-~0.5 hours (95% loss in 8h)[1]
904.0-~0.2 hours (98% loss in 8h)[1]
907.0-Very short (almost complete loss)[1]
80-0.00865 min⁻¹80.18 min[9]
95-0.0093 min⁻¹73.76 min[9]

Data for half-life at 70°C and 90°C were estimated from the percentage loss reported in the study.

Table 2: Activation Energies for the Degradation of Cyanidin Glycosides.

CompoundActivation Energy (Ea) (kJ/mol)Reference
Cyanidin-3-glucosylrutinoside42[2]
Cyanidin-3-glucoside55[2]

Experimental Protocols

Protocol 1: Determination of Thermal Degradation Kinetics of this compound

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acidified water). Dilute the stock solution to the desired concentration in a buffer of a specific pH (e.g., citrate-phosphate buffer for pH 2.5, 4.0, and 7.0)[1].

  • Incubation: Aliquot the sample solution into sealed, amber glass vials to prevent evaporation and light exposure. Place the vials in a temperature-controlled water bath or oven set to the desired temperatures (e.g., 70°C and 90°C)[1].

  • Sampling: At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8 hours), remove a vial from the heat and immediately place it in an ice bath to stop the degradation reaction[1].

  • Analysis: Analyze the concentration of this compound and its degradation products using a validated HPLC-DAD or HPLC-MS method.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. If the plot is linear, the degradation follows first-order kinetics. The negative of the slope of this line represents the degradation rate constant (k). The half-life (t¹/₂) can be calculated using the formula: t¹/₂ = 0.693 / k.

Protocol 2: HPLC Analysis of this compound and its Degradation Products

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a diode array detector (DAD) or a mass spectrometer (MS).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Solvent A: Acidified water (e.g., 0.1% formic acid or 5% acetonitrile (B52724) with 0.1% formic acid).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute the more non-polar degradation products.

  • Detection: Monitor at the maximum absorbance wavelength for this compound (around 520 nm) and at wavelengths suitable for the degradation products (e.g., around 280 nm for protocatechuic acid). For MS detection, use appropriate ionization mode (e.g., ESI+) and monitor for the specific m/z of the compounds of interest.

  • Quantification: Create a calibration curve using standards of known concentrations for this compound and its primary degradation products.

Visualizations

DegradationPathways C3X This compound Chalcone Chalcone (Colorless/Yellowish) C3X->Chalcone  pH increase, heat Aglycone Cyanidin (Aglycone) + Xylose C3X->Aglycone  Hydrolysis (acid, heat) Chalcone->C3X  pH decrease DegradationProducts Further Degradation Products Chalcone->DegradationProducts  Irreversible degradation PCA Protocatechuic Acid (from B-ring) Aglycone->PCA  C-ring fission PGA Phloroglucinaldehyde (from A-ring) Aglycone->PGA  C-ring fission

Caption: Degradation pathway of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_exp Degradation Experiment cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound solution in buffer Aliquots Aliquot into vials Prep->Aliquots Incubate Incubate at controlled temperature and time Aliquots->Incubate Sample Collect samples at time intervals Incubate->Sample Stop Stop reaction (e.g., ice bath) Sample->Stop HPLC HPLC-DAD/MS Analysis Stop->HPLC Quantify Quantify compounds HPLC->Quantify Kinetics Determine degradation kinetics (k, t½) Quantify->Kinetics Pathway Identify degradation products Quantify->Pathway

Caption: Workflow for studying degradation kinetics.

References

Technical Support Center: Optimizing Cyanidin 3-xyloside Yield from Chokeberry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Cyanidin 3-xyloside yield from chokeberry (Aronia melanocarpa). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for experimental work.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction and analysis of this compound.

Question: Why is my this compound yield consistently low?

Answer:

Low yields of this compound can stem from several factors throughout the experimental workflow. Here are the most common causes and their corresponding solutions:

  • Suboptimal Extraction Parameters: The efficiency of extraction is highly dependent on the solvent, temperature, time, and pH.

    • Solution: Ensure your extraction protocol is optimized. Acidified solvents are crucial for anthocyanin stability and yield.[1][2][3] Consider using solvents like ethanol (B145695) or methanol (B129727) acidified with a small percentage of formic or citric acid to maintain a low pH, which is critical for the stability of the flavylium (B80283) cation form of anthocyanins.[4][5]

  • Degradation During Extraction: Anthocyanins, including this compound, are sensitive to high temperatures, prolonged extraction times, and exposure to light and oxygen.[6]

    • Solution: Employ advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can reduce extraction times and temperatures.[7][8] If using conventional methods, minimize exposure to high heat and light. Light can accelerate the degradation of anthocyanins in the extract.[6]

  • Improper Sample Preparation: The physical state of the chokeberry material can significantly impact extraction efficiency.

    • Solution: Ensure the chokeberry material (fresh, frozen, or pomace) is properly homogenized or ground to increase the surface area for solvent interaction.

  • Inaccurate Quantification: The method used for quantifying this compound may not be properly calibrated or validated.

    • Solution: Utilize High-Performance Liquid Chromatography (HPLC) with a suitable standard for accurate quantification.[9][10][11] The pH differential method can be used for total monomeric anthocyanin content but is not specific to this compound.[1][9]

Question: My extract is showing a brownish tint, and the characteristic red-purple color is fading. What is happening?

Answer:

A color change from the characteristic vibrant red-purple to a brownish hue is a strong indicator of anthocyanin degradation.

  • Cause: This is often due to an increase in pH, exposure to oxygen, or enzymatic activity. At a higher pH, the stable red flavylium cation of anthocyanins can be transformed into unstable and colorless forms, which can then degrade into brown polymeric pigments.[4]

  • Solution:

    • pH Control: Maintain a low pH (ideally below 3) throughout the extraction and storage process.[4][5] The use of acidified solvents is critical.[1][2][3]

    • Minimize Oxygen Exposure: Work in an environment with minimal oxygen exposure where possible. Purging storage containers with an inert gas like nitrogen can be beneficial.

    • Storage Conditions: Store extracts at low temperatures (e.g., -20°C) in the dark to slow down degradation reactions.

Question: I am observing inconsistent results between different batches of chokeberry material. How can I improve reproducibility?

Answer:

Variability in the raw material is a common challenge in natural product research.

  • Cause: The concentration of this compound in chokeberries can vary depending on the cultivar, ripeness, growing conditions, and post-harvest handling.[12]

  • Solution:

    • Standardize Raw Material: If possible, use chokeberries from the same cultivar and harvest time. Document the source and characteristics of your starting material for each experiment.

    • Consistent Sample Preparation: Apply the same pre-processing steps (e.g., freezing, freeze-drying, grinding) to all batches to ensure uniformity.

    • Control Extraction Parameters: Strictly control all extraction parameters (solvent composition, temperature, time, solid-to-liquid ratio) for each experiment.

Frequently Asked Questions (FAQs)

Question: What are the major anthocyanins found in chokeberry?

Answer:

Chokeberries are a rich source of anthocyanins, with the primary ones being glycosides of cyanidin. The four major anthocyanins typically identified are:

  • Cyanidin 3-galactoside (most abundant)[13][14][15]

  • Cyanidin 3-arabinoside[13][14][15]

  • Cyanidin 3-glucoside[14][15]

  • This compound[14][15]

The relative proportions of these anthocyanins can vary between different chokeberry cultivars.[12]

Question: What are the optimal conditions for storing chokeberry fruit and its extracts to preserve this compound?

Answer:

To minimize the degradation of this compound and other anthocyanins, proper storage is essential.

  • Chokeberry Fruit:

    • Short-term: Refrigerate fresh berries for a few days.

    • Long-term: Freezing (-20°C or lower) is the best method for long-term preservation of anthocyanin content.

  • Extracts:

    • Store in airtight containers in the dark at low temperatures (-20°C is recommended).

    • The solvent should be acidified to maintain a low pH, which enhances stability.[4]

Question: What are the recommended analytical methods for quantifying this compound?

Answer:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for the separation and quantification of individual anthocyanins like this compound.[9][10][11] It requires a specific analytical standard for accurate concentration determination.

  • pH Differential Method: This spectrophotometric method is suitable for determining the total monomeric anthocyanin content.[1][9] It is based on the structural transformation of anthocyanins with a change in pH, leading to a color change that can be measured. However, it does not provide information on the concentration of individual anthocyanins.[9]

Data Presentation

Table 1: Comparison of Extraction Methods for Anthocyanins from Chokeberry

Extraction MethodSolventTemperature (°C)Time (min)Key FindingsReference
Ultrasound-Assisted Extraction (UAE) 62% Ethanol-44Optimized for anthocyanin yield.[16]
Acidified 50% Ethanol-10Higher yield than conventional extraction.[7]
Water8020Sustainable water-based extraction.[13]
Microwave-Assisted Extraction (MAE) Acidified 50% Ethanol604Significantly shortened extraction time.[7]
Subcritical Water Extraction (SWE) Water with 1% Citric Acid1901High extraction efficiency in a short time.[1][17]
Homogenization Water with 1.5 wt% Citric Acid45-Maximizes anthocyanin concentration from pomace.[2][3][18]

Table 2: Factors Affecting this compound Stability

FactorEffect on StabilityRecommendation
pH Decreased stability at higher pH.[4]Maintain pH below 3.[4][5]
Temperature Degradation increases with temperature.Use lower temperatures or shorter extraction times.
Light Accelerates degradation.[6]Protect samples from light exposure.
Oxygen Promotes oxidative degradation.Minimize exposure to air; consider inert gas.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized conditions for achieving high yields of anthocyanins from chokeberry.

  • Sample Preparation:

    • Freeze-dry chokeberry fruit or pomace.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Weigh 1 g of the powdered sample into a beaker.

    • Add 19 mL of 62% aqueous ethanol as the extraction solvent.[16]

    • Place the beaker in an ultrasonic bath.

    • Sonication parameters:

      • Power: 198 W[16]

      • Time: 44 minutes[16]

  • Post-Extraction:

    • Centrifuge the mixture to separate the supernatant from the solid residue.

    • Filter the supernatant through a 0.45 µm filter.

    • Store the extract at -20°C in the dark until analysis.

Protocol 2: Quantification of this compound by HPLC

This protocol outlines a general method for the analysis of this compound.

  • Instrumentation:

    • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

    • C18 analytical column.

  • Mobile Phase:

    • A typical mobile phase consists of a gradient of acidified water (e.g., with formic or acetic acid) and an organic solvent like methanol or acetonitrile.

  • Analysis:

    • Set the detection wavelength to approximately 520 nm for anthocyanins.[19]

    • Inject the filtered extract onto the column.

    • Identify the this compound peak by comparing its retention time with that of a pure standard.

    • Quantify the concentration using a calibration curve prepared from the this compound standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis cluster_output Output start Chokeberry Fruit/Pomace grinding Grinding/Homogenization start->grinding extraction Optimized Extraction (e.g., UAE, MAE) grinding->extraction filtration Filtration extraction->filtration analysis HPLC Quantification filtration->analysis end This compound Yield Data analysis->end

Caption: Experimental workflow for optimizing this compound yield.

degradation_pathway cluster_factors Degradation Factors C3X This compound (Stable, Red/Purple) degradation Degradation Products (Colorless/Brown) C3X->degradation Degradation high_ph High pH high_ph->degradation high_temp High Temperature high_temp->degradation light Light Exposure light->degradation oxygen Oxygen oxygen->degradation

Caption: Factors leading to the degradation of this compound.

References

Challenges in "Cyanidin 3-xyloside" purification from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in "Cyanidin 3-xyloside" purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common obstacles during the isolation and purification of this anthocyanin from complex mixtures.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of cyanidin (B77932) 3-xyloside.

Problem 1: Low Recovery or Complete Loss of Target Compound

Symptoms:

  • No peak corresponding to this compound in the chromatogram.

  • Significantly lower yield than expected after a purification step.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Degradation due to pH Anthocyanins like this compound are highly pH-sensitive and degrade in neutral or alkaline conditions.[1][2] The flavylium (B80283) cation, which is the colored form, is most stable at low pH.Maintain acidic conditions (pH 2-4) throughout the extraction and purification process.[1][3] Use acidified solvents (e.g., with formic acid or trifluoroacetic acid) for extraction and chromatography.
Thermal Degradation Cyanidin glycosides are susceptible to degradation at elevated temperatures.[1][2] Significant degradation can occur at temperatures as low as 60-70°C, and this is exacerbated at neutral or higher pH.[1][3]Avoid high temperatures during all steps. Use low-temperature extraction methods and refrigerated autosamplers for HPLC. If evaporation is necessary, use a rotary evaporator at a low temperature (<40°C) or lyophilization.
Oxidation The presence of oxygen, especially in combination with light and higher temperatures, can lead to the oxidation and degradation of this compound.[4]Degas solvents before use. Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during long-term storage or processing. Store extracts and purified fractions in the dark and at low temperatures.
Enzymatic Degradation Polyphenol oxidases and other enzymes present in the initial plant matrix can degrade anthocyanins during extraction.Blanching the raw material with steam or hot water before extraction can deactivate these enzymes. Alternatively, use extraction solvents containing enzyme inhibitors.
Problem 2: Poor Chromatographic Resolution and Co-eluting Impurities

Symptoms:

  • Broad, tailing, or split peaks for this compound in the HPLC chromatogram.

  • Overlapping peaks, making it difficult to isolate the target compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Inappropriate Column Chemistry The stationary phase of the HPLC column is not providing sufficient selectivity for this compound and closely related compounds.Test different column chemistries. Phenyl-Hydride and C18 columns are commonly used for anthocyanin separation.[5][6] Consider columns with different pore sizes or end-capping.
Suboptimal Mobile Phase The mobile phase composition (solvents, additives, pH) is not optimized for the separation.Systematically vary the gradient slope of the organic solvent (e.g., acetonitrile (B52724) or methanol).[5][7] Optimize the concentration of the acid modifier (e.g., 0.1-0.5% formic acid) to ensure good peak shape and retention.[5][8]
Presence of Complex Matrix Components The crude extract contains a high concentration of other phenolic compounds, sugars, or organic acids that interfere with the separation.Implement a pre-purification step using solid-phase extraction (SPE) with a C18 cartridge to remove highly polar impurities and concentrate the anthocyanin fraction before HPLC.
Column Overload Injecting too much sample onto the column can lead to peak distortion and poor resolution.Reduce the injection volume or dilute the sample. For preparative scale, ensure the column dimensions are appropriate for the amount of material being loaded.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for working with this compound?

A1: The optimal pH range for maintaining the stability of this compound is between 2.0 and 4.0.[1][3] In this acidic environment, the molecule exists predominantly in its stable colored flavylium cation form. At neutral or alkaline pH, it is rapidly converted to colorless and unstable forms, leading to degradation.[1][2]

Q2: How should I store my extracts and purified this compound to prevent degradation?

A2: For short-term storage, keep solutions refrigerated (2-8°C) in the dark and under acidic conditions. For long-term storage, it is best to lyophilize the purified compound or store it as a solution in an acidified organic solvent at -20°C or -80°C under an inert atmosphere.[7]

Q3: My this compound peak is showing significant tailing in my HPLC chromatogram. What can I do?

A3: Peak tailing for anthocyanins is often caused by interactions with residual silanol (B1196071) groups on the silica-based column packing. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% to 0.5% formic or trifluoroacetic acid) to suppress the ionization of these silanol groups.[5][7] If the problem persists, consider using a column with high-purity silica (B1680970) and effective end-capping.

Q4: Can I use methanol (B129727) instead of acetonitrile as the organic solvent in my mobile phase?

A4: Yes, methanol can be used as an alternative to acetonitrile. However, the elution strength and selectivity will differ. Acetonitrile typically provides better resolution for many phenolic compounds. If using methanol, you may need to adjust the gradient profile to achieve a similar separation.

Q5: What are some common degradation products of cyanidin glycosides that I might see in my analysis?

A5: The degradation of cyanidin glycosides, especially under thermal stress and neutral or alkaline pH, can lead to the formation of protocatechuic acid (PCA) and phloroglucinaldehyde (PGA).[1][2] The appearance of these compounds can be an indicator of sample degradation.[1]

Experimental Protocols & Data

Table 1: Impact of pH and Temperature on Cyanidin Glycoside Stability

This table summarizes the degradation of cyanidin-3-O-glucoside (a closely related anthocyanin) under different conditions. Similar trends are expected for this compound.

pHTemperature (°C)Incubation Time (hours)C3G Loss (%)Reference
2.570821%[1]
2.590895%[1]
4.070853%[1]
4.090898%[1]
7.070< 8~100%[1]
7.090< 8~100%[1]

Data is for Cyanidin-3-O-glucoside (C3G)

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This protocol is a general guideline for the analytical separation of this compound from a plant extract. Optimization will be required based on the specific matrix and instrumentation.

1. Sample Preparation:

  • Extract the raw material with a solution of methanol or ethanol (B145695) containing 0.1% HCl or 1% formic acid.
  • Centrifuge the extract to remove solid debris.
  • Filter the supernatant through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

Parameter Condition Reference
Column C18 or Phenyl-Hydride, 4.6 x 250 mm, 5 µm[5][8]
Mobile Phase A Water with 0.1% - 0.5% Formic Acid[5][8]
Mobile Phase B Acetonitrile with 0.1% - 0.5% Formic Acid[5][8]
Gradient Start with a low percentage of B (e.g., 5-15%), increase linearly to a higher percentage (e.g., 30-80%) over 20-40 minutes.[5][7]
Flow Rate 0.5 - 1.0 mL/min[7][8]
Column Temperature 25 - 30°C[7]
Detection Wavelength 520 - 525 nm[7][8]
Injection Volume 10 - 20 µL

Visualizations

Workflow for this compound Purification

G Figure 1: General workflow for the purification of this compound from a complex mixture. cluster_0 Extraction cluster_1 Pre-purification cluster_2 Chromatographic Purification cluster_3 Final Steps RawMaterial Raw Plant Material Extraction Acidified Solvent Extraction (e.g., MeOH/H2O/Acid) RawMaterial->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract SPE Solid-Phase Extraction (SPE) (C18 Cartridge) CrudeExtract->SPE EnrichedFraction Enriched Anthocyanin Fraction SPE->EnrichedFraction PrepHPLC Preparative HPLC (C18 or Phenyl Column) EnrichedFraction->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC) FractionCollection->PurityAnalysis PureCompound Pure this compound PurityAnalysis->PureCompound SolventRemoval Solvent Removal (Low Temp) PureCompound->SolventRemoval Lyophilization Lyophilization SolventRemoval->Lyophilization FinalProduct Purified Powder Lyophilization->FinalProduct

Caption: Figure 1: General workflow for this compound purification.

Troubleshooting Logic for Low Yield

G Figure 2: Troubleshooting logic for low yield of this compound. Start Low Yield or No Product Detected CheckpH Was pH maintained between 2 and 4 throughout the process? Start->CheckpH pH_Yes Yes CheckpH->pH_Yes Yes pH_No No CheckpH->pH_No No CheckTemp Were high temperatures (>40°C) used during any step? Temp_Yes Yes CheckTemp->Temp_Yes Yes Temp_No No CheckTemp->Temp_No No CheckStorage How were samples stored? (Light/Air exposure?) Storage_Bad Exposed to light/air at room temp CheckStorage->Storage_Bad Improper Storage_Good Cold, dark, inert atm. CheckStorage->Storage_Good Proper pH_Yes->CheckTemp Sol_pH Root Cause: pH-induced degradation. Action: Re-run with acidified solvents. pH_No->Sol_pH Sol_Temp Root Cause: Thermal degradation. Action: Use low-temperature methods. Temp_Yes->Sol_Temp Temp_No->CheckStorage Sol_Storage Root Cause: Oxidative degradation. Action: Store properly. Storage_Bad->Sol_Storage Other Consider other factors: - Incomplete extraction - Chromatographic issues Storage_Good->Other

Caption: Figure 2: Troubleshooting logic for low yield of this compound.

References

Improving the stability of "Cyanidin 3-xyloside" in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyanidin (B77932) 3-xyloside in aqueous solutions. The information provided is designed to help you anticipate and address common stability challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Cyanidin 3-xyloside solution is losing its color rapidly. What are the primary causes?

A1: The degradation of this compound, an anthocyanin, in aqueous solutions is primarily influenced by several factors:

  • pH: Anthocyanins are most stable in acidic conditions (pH 1.0-3.0), where they exist predominantly in the colored flavylium (B80283) cation form. As the pH increases towards neutral and alkaline, they undergo structural transformations to colorless or less stable forms, such as the hemiketal and chalcone (B49325) forms, leading to color loss.[1][2][3][4][5]

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[5][6][7][8][9] Thermal degradation often follows first-order kinetics.[7][9]

  • Light: Exposure to light, particularly UV light, can cause photodegradation of the molecule.[10] It is recommended to store solutions in amber vials or otherwise protected from light.[10]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of this compound.

Q2: What is the optimal pH for storing this compound solutions?

A2: For maximum stability and color retention, aqueous solutions of this compound should be maintained at a pH between 1.0 and 3.0. In this range, the flavylium cation, the most stable and colored form of the anthocyanin, is predominant.[1][2][3][4]

Q3: Can I work with this compound solutions at neutral or alkaline pH?

A3: While it is possible, it is important to be aware that the stability of this compound is significantly reduced at neutral and alkaline pH.[5][6] At pH 7.0, for instance, significant degradation can be observed, especially at elevated temperatures.[5][6] If your experimental conditions require a pH outside the optimal acidic range, it is crucial to minimize exposure time and temperature and consider using stabilizing agents.

Q4: How can I improve the stability of my this compound solution?

A4: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:

  • Co-pigmentation: The addition of certain colorless compounds, known as co-pigments (e.g., phenolic acids, flavonoids), can stabilize the flavylium cation through molecular association, enhancing color and stability.[11][12][13][14]

  • Encapsulation: Encapsulating this compound within a protective matrix (e.g., maltodextrin, proteins, lipids) can shield it from degradative environmental factors like light, oxygen, and adverse pH.[15][16][17][18][19]

  • Control of Environmental Factors: Maintain a low pH (1.0-3.0), store solutions at low temperatures (e.g., 4°C), and protect them from light by using amber vials or covering the container with aluminum foil.[10]

Q5: Are there any compounds I should avoid in my formulation?

A5: Yes, certain compounds can accelerate the degradation of this compound. These include:

  • Ascorbic acid (Vitamin C): While an antioxidant, it can promote the degradation of some anthocyanins.[20]

  • Sulfites: These can cause bleaching of the anthocyanin color.

  • Metal ions: Some metal ions can form complexes with anthocyanins, altering their color and stability.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Rapid color loss at room temperature High pH (>4.0), exposure to light, presence of oxygen.1. Adjust the pH of the solution to the acidic range (1.0-3.0) using a suitable buffer. 2. Store the solution in an amber vial or wrap the container in aluminum foil. 3. Consider de-gassing the solvent before preparing the solution to minimize dissolved oxygen.
Precipitation or cloudiness in the solution Poor solubility at the current pH or concentration, complexation with other molecules.1. Ensure the pH is in the optimal range for solubility (acidic). 2. Try sonicating the solution or gently warming it to aid dissolution (be mindful of temperature-induced degradation). 3. Filter the solution through a suitable syringe filter (e.g., 0.22 µm).
Inconsistent results between experiments Degradation of stock solution, variations in pH or temperature between experiments.1. Prepare fresh stock solutions regularly and store them under optimal conditions (low temperature, protected from light, acidic pH). 2. Carefully control and monitor the pH and temperature of your experimental solutions. 3. Use a consistent source and purity of this compound.
Color change to a brownish hue Thermal degradation, particularly at neutral or alkaline pH.1. Avoid high temperatures during your experiments. If heating is necessary, minimize the duration. 2. Ensure the pH is acidic to minimize heat-related degradation.[5][6]

Quantitative Data on Stability

Note: Quantitative stability data for this compound is limited. The following tables summarize data for its close structural analog, Cyanidin-3-O-glucoside (C3G), which is expected to have similar stability characteristics. Researchers should perform their own stability studies for this compound for precise data.

Table 1: Effect of pH on the Stability of Cyanidin-3-O-glucoside (C3G) at 25°C

pHRemaining C3G after 8 hours (%)
2.099%[1][2]
4.0Lower stability than at pH 2.0[1]
7.0Significantly lower stability[1][6]
9.0Around 50% stability after 8 hours[1]

Table 2: Effect of Temperature on the Degradation of Cyanidin-3-O-glucoside (C3G)

Temperature (°C)pHIncubation Time (hours)C3G Loss (%)
702.5821%[5]
902.5895%[5]
704.0853%[5]
904.0898%[5]
707.0< 8Almost complete loss[5]
907.0< 8Almost complete loss[5]

Table 3: Co-pigmentation Effect of Phenolic Acids on Cyanidin-3-O-glucoside (C3G) Stability

Co-pigmentEffect on C3G Stability
Sinapic acidSignificantly enhanced stability[11]
Ferulic acidSignificantly enhanced stability[11]
p-Coumaric acidSignificantly enhanced stability[11]
Syringic acidSignificantly enhanced stability[11]
Vanillic acidNo significant influence[11]
Gallic acidNo significant influence[11]

Experimental Protocols

Protocol 1: Determination of Total Monomeric Anthocyanin Content (pH Differential Method)

This method is based on the structural change of the anthocyanin chromophore with a change in pH. The colored oxonium form exists at pH 1.0, and the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the wavelength of maximum absorption is proportional to the anthocyanin concentration.

Materials:

  • This compound sample solution

  • Potassium chloride buffer (0.025 M), pH 1.0

  • Sodium acetate (B1210297) buffer (0.4 M), pH 4.5

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare two dilutions of the this compound sample solution. For the first dilution, use the pH 1.0 buffer. For the second, use the pH 4.5 buffer.

  • Let the solutions stand for at least 15-30 minutes to allow for equilibration.

  • Measure the absorbance of each dilution at the wavelength of maximum absorption for this compound (around 510-530 nm, determine the specific λmax for your sample) and at 700 nm (to correct for haze).

  • Calculate the absorbance difference (A) using the following formula: A = (Aλmax - A700)pH 1.0 - (Aλmax - A700)pH 4.5

  • Calculate the monomeric anthocyanin concentration, expressed as this compound equivalents (Molecular Weight = 419.35 g/mol ), using the Beer-Lambert law: Anthocyanin content (mg/L) = (A x MW x DF x 1000) / (ε x l) Where:

    • MW = Molecular weight of this compound (419.35 g/mol )

    • DF = Dilution factor

    • ε = Molar absorptivity of this compound (this needs to be determined experimentally or a value for a similar anthocyanin like C3G, ~26,900 L/mol·cm, can be used as an approximation[21])

    • l = Pathlength in cm (usually 1 cm)

Protocol 2: Evaluation of Thermal Stability

Procedure:

  • Prepare a buffered aqueous solution of this compound at the desired pH.

  • Dispense aliquots of the solution into several amber vials.

  • Place the vials in a water bath or incubator set to the desired temperature (e.g., 50, 70, 90 °C).

  • At specific time intervals (e.g., 0, 30, 60, 90, 120 minutes), remove a vial and immediately cool it in an ice bath to stop the degradation reaction.

  • Determine the remaining anthocyanin content in each sample using the pH differential method (Protocol 1).

  • Plot the natural logarithm of the anthocyanin concentration versus time to determine the degradation rate constant (k) and the half-life (t1/2 = 0.693/k), assuming first-order kinetics.[7][9]

Visualizations

Degradation_Pathway C3X This compound (Flavylium Cation, Red) Hemiketal Hemiketal (Colorless) C3X->Hemiketal + H2O (pH increase) Degradation_Products Degradation Products (e.g., Protocatechuic acid, Phloroglucinaldehyde) C3X->Degradation_Products Direct Degradation (High Stress) Chalcone Chalcone (Yellowish/Colorless) Hemiketal->Chalcone Ring Opening Chalcone->Degradation_Products Heat, Light, O2

Caption: Simplified degradation pathway of this compound in aqueous solution.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stability Testing cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound solution in buffer Stress Expose to stress condition (e.g., Heat, Light, specific pH) Prep->Stress Sampling Take samples at different time points Stress->Sampling Analysis Measure remaining anthocyanin (pH differential method) Sampling->Analysis Data Calculate degradation kinetics (k, t1/2) Analysis->Data

Caption: General experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Overcoming Cyanidin 3-xyloside Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of Cyanidin (B77932) 3-xyloside in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of Cyanidin 3-xyloside in common laboratory solvents?

A1: this compound is known to have low solubility in water and is slightly soluble in methanol.[1] One study reports its aqueous solubility to be approximately 0.41 mg/mL.[2][3] For comparison, the related compound, Cyanidin 3-O-glucoside, has a reported solubility of approximately 1 mg/mL in PBS (pH 7.2), around 5 mg/mL in DMSO, and about 0.1 mg/mL in DMF.[4] The aglycone, Cyanidin, is sparingly soluble in aqueous buffers but shows higher solubility in organic solvents like ethanol (B145695) (~16 mg/mL), DMSO (~16 mg/mL), and DMF (~25 mg/mL). Due to its sensitivity to light and temperature, it is recommended to store this compound in an amber vial at -20°C under an inert atmosphere.[1]

Q2: How does pH affect the solubility and stability of this compound?

A2: The solubility and stability of this compound, like other anthocyanins, are highly dependent on pH. Anthocyanins are most stable and tend to be more soluble in acidic conditions (pH < 3), where they exist predominantly as the colored flavylium (B80283) cation.[5] As the pH increases towards neutral and alkaline conditions, they can undergo structural transformations to form colorless carbinol pseudo-bases and chalcones, which can lead to degradation and a decrease in apparent solubility.[5][6][7] Therefore, for experiments requiring aqueous solutions, it is advisable to use an acidic buffer to maintain the stability and solubility of this compound.

Q3: I'm observing a precipitate when I add my this compound stock solution to my aqueous cell culture medium. What can I do?

A3: This is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:

  • Lower the final concentration: Your target concentration might be above the solubility limit of this compound in the final medium. Try performing a dose-response experiment starting with lower concentrations.

  • Use a co-solvent: Prepare a higher concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • pH adjustment: If your experimental conditions allow, slightly acidifying the final medium can help to improve the solubility and stability of the compound.

  • Complexation: Consider using solubility enhancers like cyclodextrins to prepare your stock solution.

Q4: What are some effective methods to enhance the solubility of this compound for in vitro and in vivo studies?

A4: Several formulation strategies can be employed to overcome the low solubility of this compound:

  • Co-solvents: Using water-miscible organic solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly increase solubility.

  • pH Modification: As mentioned, maintaining an acidic pH is crucial for the solubility and stability of anthocyanins.

  • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can form inclusion complexes with enhanced aqueous solubility.[8]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix (e.g., PVP or PEGs) can improve its dissolution rate and solubility.

Troubleshooting Guide

This guide provides a systematic approach to addressing low solubility issues with this compound.

G cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Formulation Strategies cluster_3 Outcome start Low Solubility or Precipitation Observed action1 Verify Stock Solution (Freshly prepared? Correct solvent?) start->action1 action2 Adjust Final Concentration (Is it within the known solubility limit?) action1->action2 If stock is okay strategy1 pH Adjustment (Can the experimental pH be lowered?) action2->strategy1 If concentration is realistic strategy2 Co-solvent System (e.g., DMSO, Ethanol) strategy1->strategy2 If pH adjustment is not feasible end Solubility Issue Resolved strategy1->end Successful strategy3 Complexation (e.g., Cyclodextrins) strategy2->strategy3 If co-solvent is not suitable strategy2->end Successful strategy4 Solid Dispersion (e.g., with PEG or PVP) strategy3->strategy4 If complexation is not effective strategy3->end Successful strategy4->end Successful

Caption: A step-by-step workflow for troubleshooting common solubility issues encountered with this compound.

Data Presentation

Table 1: Solubility of this compound and Related Compounds.

CompoundSolventReported SolubilityReference
This compound Water~ 0.41 mg/mL[2][3]
MethanolSlightly Soluble[1]
Cyanidin 3-O-glucoside (proxy)PBS (pH 7.2)~ 1 mg/mL[4]
DMSO~ 5 mg/mL[4]
DMF~ 0.1 mg/mL[4]
Cyanidin (aglycone proxy)Ethanol~ 16 mg/mL
DMSO~ 16 mg/mL
DMF~ 25 mg/mL
Aqueous BuffersSparingly Soluble

Note: Data for Cyanidin 3-O-glucoside and Cyanidin are provided as a proxy due to the limited availability of specific quantitative data for this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol is a general method for forming an inclusion complex to enhance aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin

  • Ethanol

  • Deionized water

  • Mortar and pestle

  • Spatula

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (commonly 1:1 or 1:2). Calculate the required mass of each component.

  • Paste Formation: Place the calculated amount of β-cyclodextrin into a mortar. Add a small amount of a water:ethanol (50:50 v/v) mixture dropwise while triturating with the pestle to form a homogeneous paste.

  • Incorporation of this compound: Gradually add the powdered this compound to the paste while continuing to knead for at least 30-60 minutes. The mixture should be uniform in color and consistency.

  • Drying: Transfer the resulting paste to a watch glass or petri dish and dry it in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, the paste can be dried in a desiccator under vacuum.

  • Final Product: The dried complex should be ground into a fine powder using a mortar and pestle and stored in a tightly sealed, light-protected container at -20°C.

Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This protocol describes the preparation of a solid dispersion to improve the dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) (e.g., PVP K30 or PEG 4000)

  • Ethanol or another suitable organic solvent

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Spatula

  • Vacuum oven or desiccator

Procedure:

  • Component Ratio: Decide on the weight ratio of this compound to the polymer (e.g., 1:5, 1:10).

  • Dissolution: Dissolve both the this compound and the chosen polymer (PVP or PEG) in a minimal amount of ethanol in a round-bottom flask. Ensure complete dissolution, using gentle warming with a water bath if necessary.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a solid film or powder is formed on the inner wall of the flask.

  • Drying: Scrape the solid material from the flask. To ensure complete removal of the solvent, dry the product in a vacuum oven at a low temperature for several hours or until a constant weight is achieved.

  • Final Product: Pulverize the dried solid dispersion into a fine powder and store it in a desiccator in a light-protected container.

Signaling Pathways and Visualization

This compound, as a member of the anthocyanin family, is reported to modulate several key signaling pathways involved in cellular stress and inflammation. The mechanisms are likely similar to those of the well-studied Cyanidin 3-O-glucoside.

AMPK Activation Pathway

Cyanidin glycosides can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation is often indirect and can lead to beneficial metabolic effects.

AMPK_Pathway C3X This compound AdipoR Adiponectin Receptor C3X->AdipoR Activates AMP_level Increased Cellular AMP/ATP Ratio C3X->AMP_level AMPK AMPK AdipoR->AMPK Activates AMP_level->AMPK Allosterically Activates Metabolic_Effects Downstream Metabolic Effects (e.g., Inhibition of Gluconeogenesis) AMPK->Metabolic_Effects Phosphorylates Downstream Targets

Caption: this compound is proposed to activate AMPK indirectly, leading to beneficial metabolic regulation.

NF-κB Inhibition Pathway

Cyanidin glycosides can inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NFkB_Pathway cluster_n In the Nucleus C3X This compound IKK IKK Complex C3X->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Activates Transcription

Caption: this compound can inhibit the NF-κB pathway, reducing the transcription of inflammatory genes.

Nrf2 Activation Pathway

Cyanidin glycosides are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which is a key regulator of the antioxidant response.

Nrf2_Pathway cluster_n In the Nucleus C3X This compound Keap1 Keap1 C3X->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Initiates Transcription

Caption: this compound promotes the activation of the Nrf2 antioxidant pathway.

References

Minimizing "Cyanidin 3-xyloside" degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyanidin-3-xyloside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation during sample preparation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a significant loss of Cyanidin-3-xyloside in my samples after extraction. What are the primary causes?

A1: The degradation of Cyanidin-3-xyloside, an anthocyanin, is primarily influenced by several factors during sample preparation. These include:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, they become highly unstable and can rapidly degrade.[1][2][3][4]

  • Temperature: Elevated temperatures accelerate the degradation of anthocyanins.[1][5][6][7][8] Non-thermal extraction methods are often preferred.[8]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[9] Samples should be protected from light throughout the preparation process.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of anthocyanins.[9]

  • Enzymes: Endogenous enzymes released from the sample matrix, such as polyphenol oxidases (PPO) and peroxidases (POD), can actively degrade anthocyanins.[10]

  • Metal Ions: The presence of certain metal ions can form complexes with anthocyanins, leading to changes in color and stability.[9]

Q2: My extracted Cyanidin-3-xyloside solution is changing color. What does this indicate?

A2: The color of anthocyanins like Cyanidin-3-xyloside is highly dependent on the pH of the solution. A color change often indicates a shift in pH and the chemical form of the anthocyanin.

  • Red/Orange: Typically observed at a low pH (around 3 or lower), where the stable flavylium (B80283) cation form exists.[2]

  • Colorless: As the pH increases (around 5), the flavylium cation can be hydrated to a colorless carbinol pseudo-base.[4]

  • Blue/Purple: At slightly acidic to neutral pH (5.5-6.0), a blue quinoidal base can be formed.[4]

  • Yellowish: At pH values greater than 6, the molecule can undergo further transformation to a light yellow chalcone.[4]

Therefore, a color change from red to colorless or blue/yellow suggests an increase in pH and potential degradation.

Q3: How can I inactivate enzymes that degrade Cyanidin-3-xyloside during extraction?

A3: To prevent enzymatic degradation, consider the following strategies:

  • Solvent Extraction: Use acidified organic solvents (e.g., methanol (B129727) or ethanol (B145695) with a small amount of acid like HCl or formic acid) for extraction. This not only helps in efficient extraction but also creates an acidic environment that inhibits enzymatic activity.[11]

  • Blanching: For solid samples, a brief heat treatment (blanching) can denature and inactivate enzymes before extraction. However, the temperature and duration should be carefully controlled to minimize thermal degradation of the anthocyanin itself.

  • Chelating Agents: The addition of chelating agents like EDTA can help to sequester metal ion cofactors required for some enzymatic activity.

Q4: What are the best practices for storing samples containing Cyanidin-3-xyloside?

A4: For optimal stability during storage:

  • Low Temperature: Store extracts and samples at low temperatures, preferably at -20°C or -80°C for long-term storage.[6] For short-term storage, refrigeration at 4°C is recommended.[12]

  • Acidic pH: Ensure the storage solvent is acidic (pH < 3).

  • Inert Atmosphere: To minimize oxidation, store samples under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.[6]

Quantitative Data Summary

The stability of anthocyanins is significantly impacted by pH and temperature. The following table summarizes the degradation kinetics for Cyanidin-3-O-glucoside (C3G), a closely related and well-studied anthocyanin, which can provide insights into the stability of Cyanidin-3-xyloside.

pHTemperature (°C)Half-life (t½) of C3G (hours)Degradation Rate Constant (k) (h⁻¹)
2.57025.70.027
2.5901.90.365
4.0708.60.081
4.0901.00.693
7.0700.80.866
7.0900.32.310

Data adapted from studies on Cyanidin-3-O-glucoside degradation kinetics.[6] As the data indicates, degradation accelerates significantly with increasing pH and temperature.

Experimental Protocols

Protocol 1: Optimized Extraction of Cyanidin-3-xyloside to Minimize Degradation

This protocol is designed for the extraction of Cyanidin-3-xyloside from plant material while minimizing degradation.

Materials:

  • Plant sample (fresh, frozen, or freeze-dried)

  • Extraction Solvent: Methanol or Ethanol (HPLC grade) with 0.1% to 1.0% Hydrochloric Acid (HCl) or Formic Acid (v/v)

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Amber glass vials for storage

  • Liquid nitrogen (for fresh tissue)

Procedure:

  • Sample Homogenization:

    • For fresh tissue, freeze with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. This rapid freezing and grinding helps to minimize enzymatic activity.

    • For freeze-dried samples, grind to a fine powder at room temperature.

  • Extraction:

    • Weigh the powdered sample and add it to a centrifuge tube.

    • Add the acidified extraction solvent at a ratio of 1:10 (sample weight:solvent volume, e.g., 1g of sample in 10 mL of solvent).

    • Vortex the mixture thoroughly.

    • For enhanced extraction, sonicate the sample in an ultrasonic bath for 15-30 minutes at a controlled low temperature (e.g., in an ice bath).[11]

    • Protect the sample from light by wrapping the tube in aluminum foil.

  • Centrifugation:

    • Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the solid material.

  • Supernatant Collection:

    • Carefully decant the supernatant containing the extracted Cyanidin-3-xyloside into a clean amber vial.

    • For exhaustive extraction, the pellet can be re-extracted 1-2 more times, and the supernatants can be pooled.

  • Solvent Evaporation (Optional):

    • If a concentrated extract is required, the solvent can be removed under reduced pressure using a rotary evaporator at a low temperature (<35°C).

  • Storage:

    • Store the final extract in an amber vial at -20°C or -80°C under a nitrogen atmosphere for long-term stability.

Visualizations

degradation_pathway C3X Cyanidin-3-xyloside (Flavylium Cation, Red) pH < 3 CPB Carbinol Pseudo-base (Colorless) pH ~ 5 C3X->CPB + H2O - H+ QB Quinoidal Base (Blue/Purple) pH 5.5 - 6.0 C3X->QB - H+ CH Chalcone (Yellowish) pH > 6 CPB->CH Ring Opening DP Degradation Products CPB->DP Further Degradation QB->CH Tautomerization CH->DP Further Degradation

Caption: pH-dependent degradation pathway of Cyanidin-3-xyloside.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Sample 1. Plant Sample (Fresh/Freeze-dried) Homogenize 2. Homogenization (Liquid N2 / Grinding) Sample->Homogenize Extract 3. Add Acidified Solvent (e.g., MeOH + 0.1% HCl) Homogenize->Extract Sonicate 4. Sonication (in ice bath) Protect from light Extract->Sonicate Centrifuge 5. Centrifugation (4°C) Sonicate->Centrifuge Collect 6. Collect Supernatant Centrifuge->Collect Concentrate 7. Concentrate (Optional) (Rotary Evaporator < 35°C) Collect->Concentrate Store 8. Storage (-80°C, Amber Vial, N2) Concentrate->Store

Caption: Workflow for minimizing Cyanidin-3-xyloside degradation.

References

Technical Support Center: HPLC Analysis of Cyanidin 3-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing peak tailing with "Cyanidin 3-xyloside" in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Resolving Peak Tailing for Cyanidin (B77932) 3-xyloside

Question: My HPLC chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this issue?

Answer:

Peak tailing for polar, ionizable compounds like this compound is a common chromatographic challenge, often compromising resolution and the accuracy of quantification. The primary causes can be categorized into column interactions, mobile phase effects, and system or sample issues. Follow this systematic troubleshooting guide to identify and resolve the problem.

Step 1: Evaluate Column and Analyte Interactions

The most frequent cause of peak tailing for phenolic compounds, including flavonoids like this compound, is secondary interactions between the analyte and the stationary phase.[1]

  • Issue: Secondary Interactions with Residual Silanols: Standard silica-based C18 columns have exposed silanol (B1196071) groups (Si-OH) on their surface.[1] At moderate pH levels, these silanols can become ionized (Si-O-) and interact electrostatically with polar functional groups on your analyte, such as the hydroxyl groups of this compound.[1] This leads to a secondary retention mechanism, causing the peak to tail.[1]

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase is a highly effective strategy. By adding an acidic modifier, you protonate the silanol groups, neutralizing their negative charge and minimizing unwanted secondary interactions.[1] For anthocyanins like this compound, a mobile phase pH of less than 3 is often recommended to ensure the analyte remains in its stable, single flavylium (B80283) cation form, which also improves peak shape.

  • Solution 2: Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated.[1] If you are not already using one, switching to a high-quality, end-capped C18 column can significantly reduce peak tailing.

Step 2: Optimize Mobile Phase Composition

The composition of your mobile phase plays a critical role in achieving symmetrical peaks.

  • Issue: Inappropriate Mobile Phase Modifier: The choice and concentration of your acidic modifier can impact peak shape.

  • Solution: Select an Appropriate Acidifier: Formic acid (0.1%) is a common and effective choice for the analysis of flavonoids, as it provides a suitable pH and is compatible with mass spectrometry.[2][3] Other options include trifluoroacetic acid (TFA) or phosphoric acid. The key is to ensure the mobile phase is sufficiently acidic to suppress silanol activity.[1]

  • Issue: Incorrect Organic Solvent: While both acetonitrile (B52724) and methanol (B129727) are common organic solvents in reversed-phase HPLC, they can offer different selectivities.

  • Solution: Evaluate Organic Solvent: Acetonitrile generally provides better selectivity and lower backpressure for separating anthocyanin glucosides. If you are using methanol, consider switching to acetonitrile to see if peak shape improves.

Step 3: Check for System and Sample-Related Issues

If adjusting the column and mobile phase does not resolve the issue, consider these other potential causes:

  • Issue: Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, creating active sites that cause tailing.[1]

  • Solution: Flush or Replace the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) according to the manufacturer's instructions. If the column is old or performance does not improve after flushing, it may need to be replaced.

  • Issue: Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase and lead to peak distortion, including tailing.

  • Solution: Reduce Sample Concentration: Try diluting your sample or reducing the injection volume and re-injecting.

  • Issue: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening, which may manifest as peak tailing.

  • Solution: Minimize Dead Volume: Ensure that all connections are properly made with minimal tubing length and the narrowest appropriate internal diameter to reduce extra-column effects.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting peak tailing issues with this compound.

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks all_tailing_cause Potential System-Wide Issue: - Extra-column volume - Column void/degradation - Contamination at column inlet check_all_peaks->all_tailing_cause Yes single_tailing_cause Likely Analyte-Specific Interaction check_all_peaks->single_tailing_cause No, primarily Cyanidin peak all_tailing_solution Action: 1. Check fittings and tubing length. 2. Flush column with strong solvent. 3. Replace column if old or damaged. all_tailing_cause->all_tailing_solution end_node Peak Shape Improved all_tailing_solution->end_node check_ph Is mobile phase pH < 3? single_tailing_cause->check_ph adjust_ph Action: Add/adjust acidic modifier (e.g., 0.1% Formic Acid). Re-analyze. check_ph->adjust_ph No check_column_type Are you using an end-capped column? check_ph->check_column_type Yes adjust_ph->end_node ph_ok pH is optimal use_endcapped Action: Switch to a high-quality end-capped C18 column. check_column_type->use_endcapped No check_overload Is sample concentration too high? check_column_type->check_overload Yes use_endcapped->end_node dilute_sample Action: Dilute sample or reduce injection volume. check_overload->dilute_sample Yes final_check Issue Persists: - Column may be contaminated. - Consider sample matrix effects. check_overload->final_check No dilute_sample->end_node final_action Action: 1. Perform thorough column flush. 2. Improve sample cleanup (SPE). 3. Replace column. final_check->final_action final_action->end_node

Caption: A step-by-step workflow for troubleshooting peak tailing.

Quantitative Data Summary

The choice of mobile phase modifier significantly impacts peak symmetry. The following table summarizes the effect of different acidic modifiers on the tailing factor of common flavonoids, demonstrating the improvement in peak shape with the use of formic acid. A tailing factor of 1.0 indicates a perfectly symmetrical peak, with values greater than 1.2 often considered significant tailing.

FlavonoidMobile Phase A (0.2% Acetic Acid) - Tailing FactorMobile Phase B (0.1% Formic Acid) - Tailing Factor
Rutin1.2511.123
Hyperin1.2331.109
Isoquercitrin1.2291.102
Quercitrin1.2611.115
Quercetin1.2581.112
Data adapted from a study on flavonoid analysis, illustrating the general effect of mobile phase modifiers on peak shape.[2]

Frequently Asked Questions (FAQs)

Q1: Why is a low pH mobile phase important for analyzing this compound? A1: Anthocyanins like this compound exist in different structural forms depending on the pH. At a low pH (typically below 3), they are predominantly in the stable flavylium cation form. This single, stable ionic form results in sharper, more symmetrical peaks. Additionally, a low pH suppresses the ionization of residual silanol groups on the silica-based column packing, which prevents secondary electrostatic interactions that cause peak tailing.

Q2: What is the difference between peak tailing and peak fronting? A2: Peak tailing is when the back half of the peak is broader than the front half. This is the most common peak shape distortion and is often caused by secondary interactions or column overload. Peak fronting is the opposite, where the front half of the peak is broader. Fronting can be caused by issues such as sample solvent incompatibility (dissolving the sample in a much stronger solvent than the mobile phase) or a collapsed column bed.[1]

Q3: Can the column temperature affect peak tailing? A3: Yes, column temperature can influence peak shape. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency. However, for thermally sensitive compounds like some anthocyanins, excessively high temperatures could cause degradation. A systematic evaluation of temperatures (e.g., 25°C, 30°C, 40°C) is recommended to find the optimal balance between efficiency and stability.

Q4: My peak tailing issue started suddenly. What should I check first? A4: If peak tailing appears suddenly across all peaks, it often points to a system-wide problem rather than a chemical interaction. Check for leaks in the system, ensure all fittings are secure, and inspect the column for any visible signs of a void or blockage at the inlet frit. If only the cyanidin peak is affected, it's more likely a result of column contamination or a change in the mobile phase preparation.

Q5: How do I properly flush a contaminated column? A5: Always refer to the column manufacturer's specific instructions. A general procedure for a reversed-phase C18 column involves flushing with a series of solvents in order of decreasing polarity to remove polar contaminants, followed by a strong organic solvent to remove non-polar contaminants. A typical sequence might be:

  • Water (HPLC grade)

  • Methanol or Acetonitrile

  • Isopropanol

  • Hexane (if necessary and compatible) Finally, re-equilibrate the column with your mobile phase.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound, optimized for good peak shape and resolution.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A high-quality, end-capped reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile, water, and formic acid.

  • Sample Preparation: Dissolve the this compound standard or sample extract in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5-20% B (linear gradient)

    • 25-30 min: 20-50% B (linear gradient)

    • 30-35 min: 50% B (isocratic wash)

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 520 nm (the typical absorbance maximum for cyanidin derivatives)

  • Injection Volume: 10 µL

Experimental Workflow Diagram

ExperimentalWorkflow prep_sample 1. Sample Preparation - Dissolve in initial mobile phase - Filter (0.45 µm) inject 5. Sample Injection - Inject 10 µL of prepared sample prep_sample->inject prep_mobile_phase 2. Mobile Phase Preparation - A: 0.1% Formic Acid in Water - B: Acetonitrile setup_hplc 3. HPLC System Setup - Install C18 Column - Set Gradient, Flow Rate (1mL/min) - Set Temp (30°C), Wavelength (520nm) prep_mobile_phase->setup_hplc equilibrate 4. System Equilibration - Run mobile phase until baseline is stable setup_hplc->equilibrate equilibrate->inject acquire_data 6. Data Acquisition - Collect chromatogram for 40 min inject->acquire_data analyze 7. Data Analysis - Integrate peak - Check for peak tailing (Tf < 1.2) - Quantify against standard acquire_data->analyze

Caption: A typical experimental workflow for HPLC analysis.

References

Technical Support Center: Enhancing "Cyanidin 3-xyloside" Bioactivity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyanidin (B77932) 3-xyloside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your cell-based assays and accurately assess the bioactivity of this promising anthocyanin.

Frequently Asked Questions (FAQs)

1. What is Cyanidin 3-xyloside and what are its known bioactivities?

This compound is a type of anthocyanin, a natural pigment found in various fruits and berries.[1] It is recognized for its potential therapeutic properties, which are primarily attributed to its antioxidant and anti-inflammatory effects. Research suggests its involvement in modulating key cellular signaling pathways such as NF-κB, MAPK, and AMPK, which are implicated in cancer, inflammation, and metabolic disorders.[2][3][4]

2. How do I dissolve this compound for use in cell culture?

Proper dissolution is critical for obtaining reliable and reproducible results. Due to its chemical structure, this compound has limited solubility in aqueous solutions.

  • Recommended Solvent: The preferred solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). For a related compound, cyanidin 3-O-glucoside, the solubility in DMSO is approximately 5 mg/mL.[5]

  • Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. Store this stock solution at -20°C for long-term stability.

  • Working Solution Preparation: For your experiments, dilute the DMSO stock solution directly into your cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.5%.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

3. What is the optimal concentration range for this compound in cell-based assays?

The optimal concentration of this compound is cell line-dependent and assay-specific. It is essential to perform a dose-response experiment to determine the optimal working concentration for your specific experimental setup. Based on studies with related cyanidin glycosides, a starting range of 1-100 µM is often used.[2]

4. How stable is this compound in cell culture medium?

Anthocyanins, including this compound, can be unstable in physiological pH and temperature conditions found in cell culture incubators. The stability is influenced by factors such as pH, temperature, light, and the presence of oxygen. It is advisable to prepare fresh working solutions from your frozen stock for each experiment to ensure consistent activity.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

Symptoms:

  • Visible precipitate or cloudiness in the culture medium after adding the compound.

  • Inconsistent or non-reproducible experimental results.

Possible Causes:

  • Low Solubility: The compound's concentration exceeds its solubility limit in the aqueous culture medium.

  • High Final DMSO Concentration: While DMSO aids initial dissolution, a high final concentration can sometimes cause precipitation when diluted into an aqueous solution.

  • Interaction with Medium Components: The compound may interact with proteins or other components in the serum or medium, leading to precipitation.

Solutions:

  • Optimize Stock Solution Concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed to achieve the final concentration, thereby keeping the final DMSO percentage low.

  • Serial Dilutions in DMSO: If you are performing a dose-response curve, make serial dilutions of your compound in DMSO before diluting into the culture medium.[6]

  • Pre-warm Medium: Warm the culture medium to 37°C before adding the compound.

  • Vortexing: Gently vortex the diluted solution immediately after preparation to ensure it is well-mixed.

  • Serum-Free Conditions: If precipitation is severe, consider treating cells in serum-free or low-serum medium for the duration of the compound exposure, if your cell line can tolerate it.

Issue 2: Inaccurate Cell Viability Results with MTT Assay

Symptoms:

  • Unexpectedly high cell viability, even at high concentrations of the compound.

  • High background absorbance in the absence of cells.

Possible Causes:

  • Interference with MTT Reduction: As an antioxidant, this compound can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability.[7][8][9] This is a known issue with many antioxidant compounds, including flavonoids.[8]

Solutions:

  • Use Alternative Viability Assays: It is highly recommended to use viability assays that are not based on tetrazolium salt reduction. Suitable alternatives include:

    • MTS Assay: This assay uses a different tetrazolium salt that produces a water-soluble formazan, which can reduce interference.[10]

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a direct indicator of metabolically active cells.[11]

    • Sulforhodamine B (SRB) Assay: This assay is based on the measurement of cellular protein content and is less likely to be affected by antioxidant compounds.

    • DRAQ7™ Staining: This is a flow cytometric or imaging-based assay that uses a fluorescent dye to identify non-viable cells.[12]

  • Include Proper Controls: If you must use the MTT assay, it is critical to include a "compound only" control (wells with medium and this compound but no cells) to measure any direct reduction of MTT by the compound. Subtract this background absorbance from your experimental readings.

Quantitative Data Summary

Table 1: Solubility of a Related Compound, Cyanidin 3-O-glucoside

SolventApproximate Solubility
DMSO~5 mg/mL[5]
Dimethylformamide (DMF)~0.1 mg/mL[5]
PBS (pH 7.2)~1 mg/mL[5]

Note: Data for Cyanidin 3-O-glucoside is provided as a reference. Solubility of this compound is expected to be in a similar range but should be empirically determined.

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeCell Line ExampleRecommended Starting Concentration RangeReference
Cell ViabilityHepG21 - 100 µM[2]
Anti-inflammatoryHUVECs20 - 40 µM[13]
Anti-cancerMKN-4510 - 80 µM[14]

Note: These are suggested starting ranges based on studies with related cyanidin glycosides. The optimal concentration must be determined experimentally for each cell line and assay.

Experimental Protocols

Cell Viability Assessment: MTS Assay

This protocol is an alternative to the MTT assay to minimize interference from the antioxidant properties of this compound.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.[10][15]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[10][15]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Measurement of Intracellular Reactive Oxygen Species (ROS): DCFH-DA Assay

This assay measures the overall oxidative stress within cells.

Materials:

  • 24-well or 96-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • PBS

  • An inducing agent for ROS production (e.g., H2O2 or TBHP) as a positive control.

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in the MTS assay protocol. Include a positive control for ROS induction.

  • DCFH-DA Loading: After the treatment period, remove the medium and wash the cells once with warm PBS. Add DCFH-DA solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.[16][17]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.

  • Fluorescence Measurement: Add PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[18]

  • Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the untreated control.

Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Measurement using Griess Assay

This assay quantifies nitric oxide production by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.

Materials:

  • 24-well or 96-well cell culture plates

  • Cells of interest (e.g., RAW 264.7 macrophages)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) to induce NO production

  • Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding and Pre-treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Induction of NO Production: Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) and co-incubate with this compound for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[19][20]

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in your samples based on the standard curve.

Cell Migration Analysis: Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on cell migration.

Materials:

  • 6-well or 12-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Sterile 200 µL pipette tip or a specialized scratch tool

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells at a high density to form a confluent monolayer within 24 hours.

  • Create the "Wound": Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.[21]

  • Washing: Gently wash the cells with PBS to remove any detached cells and debris.

  • Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.

  • Imaging: Immediately capture an image of the scratch at time 0. Place the plate back in the incubator and capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Bioactivity Assays cluster_analysis Data Analysis stock This compound Stock (in DMSO) dilution Prepare Working Dilutions in Culture Medium stock->dilution cells Seed Cells in Plate treatment Treat Cells with Compound (include vehicle control) cells->treatment dilution->treatment viability Cell Viability (MTS, CellTiter-Glo) treatment->viability ros ROS Production (DCFH-DA Assay) treatment->ros inflammation Anti-inflammatory (Griess Assay) treatment->inflammation migration Cell Migration (Wound Healing) treatment->migration data Measure Absorbance/ Fluorescence/Wound Area viability->data ros->data inflammation->data migration->data results Calculate and Interpret Results data->results nfkb_pathway C3X This compound IKK IKK Complex C3X->IKK inhibits Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Genes induces mapk_pathway C3X This compound MAPKKK MAPKKK (e.g., ASK1) C3X->MAPKKK modulates Stress Cellular Stress (e.g., ROS) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK MAPK MAPK (JNK, p38) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Response Cellular Response (Apoptosis, Inflammation) AP1->Response ampk_pathway C3X This compound AMP_ATP Increased AMP/ATP Ratio C3X->AMP_ATP AMPK AMPK AMP_ATP->AMPK activates ACC ACC AMPK->ACC inhibits Nrf2 Nrf2 AMPK->Nrf2 activates CPT1 CPT1 ACC->CPT1 activates FAO Fatty Acid Oxidation CPT1->FAO ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

References

Preventing enzymatic degradation of "Cyanidin 3-xyloside" during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyanidin (B77932) 3-Xyloside Extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of Cyanidin 3-xyloside, with a focus on preventing enzymatic degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: this compound, like other anthocyanins, is susceptible to degradation from several factors. The primary culprits are endogenous plant enzymes, particularly Polyphenol Oxidase (PPO) and β-glucosidase, which are released upon cell disruption during extraction. Other significant factors include elevated temperatures, pH values outside the optimal acidic range (pH 1-3), exposure to light, and the presence of oxygen.[1]

Q2: Which enzymes are responsible for the degradation of this compound?

A2: The two main enzymes of concern are:

  • Polyphenol Oxidase (PPO): This enzyme catalyzes the oxidation of phenolic compounds, leading to the formation of quinones which can polymerize and cause browning, thereby degrading the anthocyanin structure.[2][3][4]

  • β-Glucosidase: This enzyme hydrolyzes the glycosidic bond, cleaving the xylosyl group from the cyanidin aglycone. The resulting aglycone is often less stable and more prone to degradation.

Q3: How can I prevent enzymatic degradation during my extraction process?

A3: Several strategies can be employed to minimize enzymatic degradation:

  • Temperature Control: Conduct the extraction at low temperatures (e.g., 4°C) to reduce enzyme activity.

  • pH Management: Maintain a low pH (1-3) by acidifying your extraction solvent. This not only inhibits enzymatic activity but also stabilizes the flavylium (B80283) cation form of the anthocyanin.[1]

  • Enzyme Inactivation: A pre-extraction blanching step (brief heat treatment) can effectively inactivate PPO and peroxidase.[5][6][7]

  • Use of Inhibitors: Incorporate enzyme inhibitors such as ascorbic acid or citric acid into your extraction solvent.[2][8]

  • Solvent Selection: Use appropriate acidified solvents like methanol, ethanol (B145695), or acetone (B3395972) to efficiently extract and stabilize the anthocyanin.[1][9][10]

  • Light and Oxygen Exclusion: Work in a dark environment or use amber-colored glassware and consider de-gassing solvents to minimize exposure to light and oxygen.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of this compound Enzymatic degradation by PPO and/or β-glucosidase.1. Implement Blanching: Before extraction, blanch the plant material in hot water or steam to inactivate enzymes. (See Protocol 1). 2. Add Enzyme Inhibitors: Incorporate ascorbic acid (0.1-0.5% w/v) and/or citric acid (0.1-1% w/v) into your extraction solvent. 3. Optimize pH: Ensure your extraction solvent is acidified to a pH between 1 and 3.
Brown discoloration of the extract Oxidation of phenols by Polyphenol Oxidase (PPO).1. Inactivate PPO: Use a blanching step prior to extraction.[6][7] 2. Use PPO Inhibitors: Add ascorbic acid or L-cysteine to the extraction buffer. (See Table 2 for IC50 values). 3. Work under an inert atmosphere: Purge vessels with nitrogen or argon to minimize oxygen exposure.
Loss of color during solvent evaporation Thermal degradation of this compound.1. Use Low Temperatures: Concentrate the extract using a rotary evaporator with a water bath temperature below 40°C.[1] 2. Protect from Light: Cover the rotary evaporator flask with aluminum foil.
Precipitate formation in the extract Changes in pH or solvent polarity leading to aggregation and precipitation.1. Maintain Acidity: Ensure the pH of the extract remains in the acidic range throughout the process. 2. Check Solvent Ratios: If using a solvent mixture, ensure the ratios are consistent and appropriate for maintaining solubility.

Data Summary

Table 1: Effect of Temperature and pH on Cyanidin-3-O-glucoside (C3G) Degradation

Data for Cyanidin-3-O-glucoside is presented as a proxy due to the limited availability of specific data for this compound. The general trends are expected to be similar.

Temperature (°C)pH% C3G Loss (after 8 hours)Reference
702.521%[11]
902.595%[11]
704.053%[11]
904.098%[11]
707.0Nearly 100%[11]
907.0Nearly 100%[11]

Table 2: IC50 Values of Natural Polyphenol Oxidase (PPO) Inhibitors

InhibitorSubstrateIC50 Value (%)Reference
Lovage ExtractPyrocatechol0.09[2]
Marjoram ExtractPyrocatechol0.13[2]
Orange Peel ExtractPyrocatechol0.14[2]
Oregano ExtractPyrocatechol0.15[2]
Kojic AcidPyrocatechol0.00043[2]
Ascorbic AcidPyrocatechol0.00053[2]
L-cysteinePyrocatechol0.00085[2]

Experimental Protocols

Protocol 1: Steam Blanching for Enzyme Inactivation

Objective: To inactivate degradative enzymes (PPO, Peroxidase) in plant material prior to this compound extraction.

Materials:

  • Fresh or frozen plant material

  • Steamer or pot with a steaming basket and a tight-fitting lid

  • Ice water bath

  • Timer

Procedure:

  • Bring 1-2 inches of water to a rolling boil in the steamer or pot.

  • Place a single layer of the plant material in the steamer basket. Ensure the material is not in direct contact with the boiling water.

  • Place the basket in the steamer, cover with the lid, and start the timer immediately.

  • Steam for the recommended time (e.g., 2-5 minutes for berries or leafy materials).[5] The optimal time may need to be determined empirically for your specific plant material.

  • Immediately after steaming, plunge the steamer basket into an ice water bath to halt the cooking process. Cooling should take approximately the same amount of time as blanching.[7]

  • Once cooled, drain the plant material thoroughly.

  • The blanched material is now ready for the extraction process.

Protocol 2: Extraction with Acidified Solvent and Enzyme Inhibitors

Objective: To extract this compound while minimizing enzymatic and chemical degradation.

Materials:

  • Blanched or fresh/frozen plant material, powdered if possible

  • Extraction Solvent: 70% Ethanol (v/v) or 80% Methanol (v/v)

  • Acidifying Agent: Citric acid or Hydrochloric acid (HCl)

  • Enzyme Inhibitors: Ascorbic acid

  • Amber-colored flasks or flasks wrapped in aluminum foil

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., vacuum filtration with Whatman No. 1 paper)

  • Rotary evaporator

Procedure:

  • Solvent Preparation:

    • Prepare the desired volume of 70% ethanol or 80% methanol.

    • Acidify the solvent to a pH of 2-3 using citric acid (e.g., 1% w/v) or dilute HCl.

    • Add ascorbic acid to a final concentration of 0.1% (w/v).

  • Extraction:

    • Combine the plant material with the acidified solvent in an amber flask at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

    • Place the flask on a magnetic stirrer in a cold room or refrigerator (4°C) and stir for 4-12 hours.

  • Filtration:

    • Separate the extract from the solid residue by vacuum filtration.

  • Concentration:

    • Concentrate the filtered extract using a rotary evaporator. Ensure the water bath temperature is maintained below 40°C.

  • Storage:

    • Store the concentrated extract at -20°C or below in an amber vial to protect from light and degradation.

Visualizations

Enzymatic_Degradation_Pathway cluster_0 Cellular Environment cluster_1 Extraction Process cluster_2 Degradation Products Plant_Material Plant Material (Intact Cells) Cell_Disruption Cell Disruption (Homogenization) Plant_Material->Cell_Disruption Cyanidin_3_xyloside_Released This compound (Released) Cell_Disruption->Cyanidin_3_xyloside_Released Enzymes_Released Degradative Enzymes (PPO, β-glucosidase) Cell_Disruption->Enzymes_Released Oxidized_Products Oxidized Products (Quinones, Polymers) Cyanidin_3_xyloside_Released->Oxidized_Products PPO Cyanidin_Aglycone Cyanidin (Aglycone) + Xylose Cyanidin_3_xyloside_Released->Cyanidin_Aglycone β-glucosidase Further_Degradation Further Degradation Products Cyanidin_Aglycone->Further_Degradation

Figure 1. Enzymatic degradation pathway of this compound during extraction.

Prevention_Workflow Start Start: Fresh/Frozen Plant Material Blanching Step 1: Blanching (Steam or Hot Water) Start->Blanching Homogenization Step 2: Homogenization in Acidified Solvent (pH 1-3, with inhibitors) Blanching->Homogenization Inactivation Enzyme Inactivation Blanching->Inactivation Extraction Step 3: Cold Extraction (4°C, dark) Homogenization->Extraction Stabilization Stabilization & Inhibition Homogenization->Stabilization Filtration Step 4: Filtration Extraction->Filtration Concentration Step 5: Low-Temperature Concentration (<40°C) Filtration->Concentration Storage End: Stable Extract (-20°C, dark) Concentration->Storage

Figure 2. Recommended workflow for preventing enzymatic degradation of this compound.

References

Technical Support Center: Cyanidin 3-Xyloside Co-pigmentation for Color Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with cyanidin (B77932) 3-xyloside co-pigmentation to enhance color stability.

Disclaimer

While this guide focuses on Cyanidin 3-Xyloside, a significant portion of the detailed experimental data and established protocols in scientific literature is based on the closely related and more extensively studied anthocyanin, Cyanidin 3-O-glucoside (C3G). The fundamental principles of co-pigmentation are applicable to both. Researchers should use the provided C3G data as a baseline and adapt the methodologies for their specific work with this compound, validating the results accordingly.

Frequently Asked Questions (FAQs)

Q1: What is co-pigmentation and how does it stabilize the color of this compound?

A1: Co-pigmentation is a phenomenon where colorless compounds, known as co-pigments, form non-covalent complexes with pigments like this compound.[1][2] This interaction helps to protect the anthocyanin's core structure from degradation. The primary mechanisms involved are:

  • π-π stacking: Hydrophobic interactions between the planar structures of the anthocyanin and the co-pigment.[3][4]

  • Hydrogen bonding: Interactions between hydroxyl groups on both the anthocyanin and the co-pigment.[3]

  • Hydrophobic effects: These interactions shield the anthocyanin from nucleophilic attack by water, which would otherwise lead to a colorless form.[4][5]

By forming these complexes, co-pigmentation enhances color intensity (hyperchromic effect) and can shift the color to a bluer hue (bathochromic shift).[2]

Q2: What are the most effective types of co-pigments for this compound?

A2: Generally, phenolic compounds are excellent co-pigments.[1][3] These include phenolic acids, flavonoids, and other polyphenols. For a molecule to be an effective co-pigment, it should possess:

  • An extended π-conjugated system to facilitate π-π stacking.

  • Hydrogen bond donor/acceptor groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.[2] Studies on similar anthocyanins show that hydroxycinnamic acids (like ferulic and caffeic acid) are often more effective than hydroxybenzoic acids.[3]

Q3: How does pH affect the stability and color of this compound during co-pigmentation experiments?

A3: pH is a critical factor influencing the structure and color of anthocyanins.[6][7]

  • Low pH (acidic, <3): this compound exists predominantly as the red-colored flavylium (B80283) cation, which is the most stable form. Co-pigmentation is most effective at this pH range.[6][8]

  • Mid-range pH (3-6): The flavylium cation undergoes hydration to form the colorless carbinol pseudo-base and the light-yellow chalcone.[6][7] Co-pigmentation can shift the equilibrium back towards the colored flavylium form.

  • Neutral to Alkaline pH (>6): The molecule transforms into the unstable blue/violet quinoidal base, which can rapidly degrade.[6][9]

Q4: What is the ideal molar ratio of this compound to co-pigment?

A4: The co-pigmentation effect generally increases with the concentration of the co-pigment.[10] Common experimental molar ratios of anthocyanin to co-pigment range from 1:1 up to 1:100.[11] The optimal ratio depends on the specific co-pigment used and the experimental conditions. It is recommended to test a range of ratios to determine the most effective concentration for your system.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No significant color enhancement (hyperchromic effect) is observed. 1. Incorrect pH: The pH of the solution may be outside the optimal range for co-pigmentation (typically pH 2.5-4.0).2. Low Co-pigment Concentration: The molar ratio of co-pigment to anthocyanin may be too low.3. Ineffective Co-pigment: The chosen co-pigment may not have the appropriate molecular structure for strong interaction.4. High Temperature: Elevated temperatures can weaken the non-covalent bonds of the co-pigmentation complex.[2]1. Adjust the pH of your buffer solution to be within the 2.5-4.0 range.2. Increase the molar ratio of the co-pigment. Test a range such as 1:10, 1:50, and 1:100.3. Select a co-pigment with a planar structure and multiple hydroxyl groups, such as ferulic acid, caffeic acid, or catechin.[11]4. Conduct the experiment at a lower temperature (e.g., 20-25°C).
The color of the solution fades quickly, even with a co-pigment. 1. Thermal Degradation: The experiment is being conducted at a high temperature, causing the anthocyanin to degrade.[12]2. Presence of Oxygen: Oxygen can accelerate the degradation of anthocyanins.[13]3. Presence of Degrading Compounds: Ascorbic acid, sulfites, or certain enzymes (like polyphenol oxidase) can accelerate anthocyanin degradation.[2][14]1. Lower the incubation temperature. If heating is necessary, minimize the duration.2. Degas your solutions or conduct experiments under an inert atmosphere (e.g., nitrogen).3. Ensure all reagents are pure and free from contaminants. If working with crude extracts, consider potential enzymatic activity.
A brown color develops in the solution over time. 1. Polymerization: This indicates significant degradation and polymerization of the anthocyanin and/or co-pigment.[2]2. Enzymatic Browning: If using a crude extract, enzymes like polyphenol oxidase may be active.1. Re-evaluate your experimental conditions (pH, temperature) to minimize degradation.2. If using an extract, consider a blanching step or the use of enzymatic inhibitors to deactivate enzymes before starting the experiment.
Inconsistent or non-reproducible results. 1. Inaccurate pH Measurement: Small variations in pH can significantly alter anthocyanin structure and stability.2. Inaccurate Concentrations: Errors in preparing stock solutions of the anthocyanin or co-pigment.3. Light Exposure: Anthocyanins can be sensitive to light, leading to photodegradation.1. Calibrate your pH meter before each use with fresh buffers.2. Prepare fresh solutions and verify their concentrations spectrophotometrically.3. Protect your samples from light by using amber vials or wrapping them in foil.

Quantitative Data Summary

The following tables summarize kinetic and thermodynamic data for the co-pigmentation of Cyanidin 3-O-glucoside (C3G) with various phenolic co-pigments. This data can serve as a valuable reference for understanding the potential behavior of this compound.

Table 1: Thermal Degradation Kinetics of C3G with Different Co-pigments (Data is illustrative and compiled from various sources studying C3G)

Co-pigment (1:20 ratio)Temperature (°C)Half-life (t½) (hours)Degradation Rate Constant (k) (x 10⁻³ h⁻¹)
Control (C3G only) 902.5277.2
Ferulic Acid 907.888.8
Caffeic Acid 906.5106.6
(+)-Catechin 809.573.0
Vanillic Acid 904.2165.0

Note: Higher half-life (t½) and lower degradation rate constant (k) indicate greater stability.

Table 2: Thermodynamic Parameters for C3G Co-pigmentation with Phenolic Acids (Data is illustrative and based on studies of C3G)

Co-pigmentΔG° (kJ/mol) at 20°CΔH° (kJ/mol)ΔS° (J/K/mol)Interpretation
Ferulic Acid -3.06-35.2-107.8Spontaneous, exothermic reaction
(+)-Catechin -6.92-38.7-108.0Highly spontaneous, exothermic reaction
Dopamine -2.50-25.8-78.1Spontaneous, exothermic reaction

Note: A negative ΔG° indicates a spontaneous reaction. A negative ΔH° indicates the reaction is exothermic and favored at lower temperatures. A negative ΔS° suggests an increase in order as the complex forms.[11]

Experimental Protocols

Protocol 1: Evaluation of Co-pigmentation Effect by UV-Vis Spectrophotometry

This protocol allows for the quantification of the hyperchromic (color increase) and bathochromic (color shift) effects of a co-pigment.

1. Materials and Reagents:

  • This compound (or a purified extract)

  • Co-pigment (e.g., ferulic acid, caffeic acid)

  • Buffer solutions at desired pH (e.g., pH 3.5 sodium acetate (B1210297) buffer)

  • Methanol or another suitable organic solvent

  • UV-Vis Spectrophotometer and cuvettes

2. Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in the chosen buffer.

    • Prepare a stock solution of the co-pigment (e.g., 100 mM) in the same buffer.

  • Prepare Samples:

    • Control Sample: Mix the this compound stock solution with the buffer to achieve the desired final concentration (e.g., 0.1 mM).

    • Co-pigmented Samples: In separate vials, mix the this compound stock solution with varying volumes of the co-pigment stock solution to achieve the desired molar ratios (e.g., 1:10, 1:20, 1:50). Add buffer to reach the same final volume and anthocyanin concentration as the control.

  • Incubation:

    • Allow the solutions to equilibrate in the dark for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

  • Spectrophotometric Analysis:

    • Record the UV-Vis spectrum for each sample from 380 nm to 700 nm.

    • Identify the wavelength of maximum absorbance (λmax) for the control sample.

    • Measure the absorbance of all samples at the λmax of the control.

  • Data Analysis:

    • Hyperchromic Effect (ΔA): Calculate the increase in absorbance: ΔA = A_copigmented - A_control.

    • Bathochromic Shift (Δλ): Calculate the shift in the wavelength of maximum absorbance: Δλ = λ_max_copigmented - λ_max_control.

Protocol 2: Determination of Thermal Stability

This protocol assesses the protective effect of a co-pigment against heat-induced degradation.

1. Materials and Reagents:

  • Same as Protocol 1

  • Heating block or water bath capable of maintaining a constant temperature (e.g., 80°C)

  • Ice bath

2. Procedure:

  • Prepare Samples: Prepare control and co-pigmented samples as described in Protocol 1.

  • Initial Measurement (t=0): Immediately after preparation, take an aliquot from each sample and measure its absorbance at the λmax.

  • Thermal Treatment:

    • Place the sample vials in the pre-heated water bath or heating block.

    • At regular time intervals (e.g., 0, 30, 60, 90, 120 minutes), withdraw an aliquot from each sample.

    • Immediately place the withdrawn aliquot in an ice bath to stop the degradation reaction.

  • Spectrophotometric Analysis:

    • Allow the cooled aliquots to return to room temperature.

    • Measure the absorbance of each aliquot at the initial λmax.

  • Data Analysis:

    • Degradation Kinetics: Plot the natural logarithm of the absorbance (ln(A)) versus time. If the plot is linear, the degradation follows first-order kinetics.

    • Rate Constant (k): The slope of the linear plot is equal to -k.

    • Half-life (t½): Calculate the half-life using the formula: t½ = 0.693 / k. A longer half-life indicates greater stability.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis cluster_thermal For Thermal Stability cluster_data 3. Data Interpretation prep_acn Prepare Anthocyanin Stock Solution prep_mix Mix to desired molar ratios (Control & Test) prep_acn->prep_mix prep_cp Prepare Co-pigment Stock Solution prep_cp->prep_mix incubate Incubate samples (dark, controlled temp) prep_mix->incubate Equilibrate heat Heat at constant T prep_mix->heat For Thermal Stability measure Measure UV-Vis Spectrum (380-700 nm) incubate->measure For Co-pigmentation Effect calc_hyper Calculate Hyperchromic Effect (ΔA) measure->calc_hyper calc_batho Calculate Bathochromic Shift (Δλ) measure->calc_batho sample_time Sample at time intervals (t=0, 30, 60...) heat->sample_time measure_abs Measure Absorbance at λmax sample_time->measure_abs calc_kinetics Determine Degradation Kinetics (k, t½) measure_abs->calc_kinetics

Caption: Workflow for evaluating co-pigmentation and thermal stability.

factors_affecting_stability center_node Color Stability of This compound copigment Co-pigment (Structure & Conc.) copigment->center_node Increases low_ph Low pH (Acidic) low_ph->center_node Increases high_temp High Temperature high_temp->center_node Decreases oxygen Oxygen oxygen->center_node Decreases light Light light->center_node Decreases enzymes Degradative Enzymes (e.g., PPO) enzymes->center_node Decreases

Caption: Key factors influencing the color stability of anthocyanins.

References

Technical Support Center: LC-MS Analysis of Cyanidin 3-Xyloside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS analysis of Cyanidin (B77932) 3-Xyloside.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of Cyanidin 3-Xyloside, presented in a question-and-answer format.

Q1: I am observing significant signal suppression for this compound in my plasma samples. What are the likely causes and how can I mitigate this?

A1: Signal suppression, a common matrix effect in LC-MS analysis, is often caused by co-eluting endogenous components from the biological matrix, such as phospholipids (B1166683).[1] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[2]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is through rigorous sample preparation.[3]

    • Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering matrix components. Oasis HLB cartridges are a good choice for extracting anthocyanins from plasma.[4]

    • Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids compared to SPE and may result in more significant matrix effects.[3] If using PPT, ensure complete protein removal by centrifugation at a high speed (e.g., 12,000 x g).[5]

    • Liquid-Liquid Extraction (LLE): This can also be employed to separate this compound from interfering substances.

  • Chromatographic Separation:

    • Gradient Elution: Employ a gradient elution program to separate this compound from the region where matrix components, like salts and phospholipids, typically elute (the "void volume").[1]

    • Divert Valve: Use a divert valve to direct the flow from the column to waste during the initial part of the run when highly polar, interfering compounds may elute, thus preventing them from entering the mass spectrometer.[5]

  • Dilution: If the concentration of this compound in your samples is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.

Q2: My retention times for this compound are shifting between injections. What could be the cause?

A2: Retention time shifts can be caused by a variety of factors related to the LC system and the sample matrix.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is properly equilibrated between injections. Inadequate equilibration can lead to inconsistent retention.

  • Mobile Phase: Check the composition and pH of your mobile phases. Inconsistent mobile phase preparation can lead to retention time drift. For anthocyanin analysis, a mobile phase consisting of water with an acid modifier (e.g., formic acid) and an organic solvent like acetonitrile (B52724) is common.[5]

  • Column Contamination: Matrix components can accumulate on the column, affecting its performance. Implement a column washing step after each analytical batch to remove strongly retained compounds. If the problem persists, consider using a guard column or replacing the analytical column.

  • System Leaks: Check for any leaks in the LC system, as this can cause pressure fluctuations and lead to retention time variability.

Q3: I am observing poor peak shape (e.g., fronting, tailing, or split peaks) for this compound. How can I improve this?

A3: Poor peak shape can be indicative of several issues, from sample preparation to chromatographic conditions.

Troubleshooting Steps:

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.

  • Column Degradation: A void at the head of the column or a contaminated frit can cause peak splitting. Backflushing the column (if permissible by the manufacturer) or replacing it may be necessary.

  • Secondary Interactions: Peak tailing can sometimes be caused by secondary interactions between the analyte and the stationary phase. Ensure the mobile phase pH is appropriate for the analyte.

Frequently Asked Questions (FAQs)

Q1: What is a typical sample preparation method for the analysis of this compound in plasma?

A1: A common and effective method is Solid-Phase Extraction (SPE). An alternative is Protein Precipitation (PPT), which is simpler but may be less efficient at removing interferences.[3] A detailed SPE protocol for anthocyanins in plasma can be found in the "Experimental Protocols" section below.

Q2: What are the typical LC-MS/MS parameters for the analysis of this compound?

A2: this compound is typically analyzed using a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing an acid modifier like formic acid.[5] Detection is performed using a tandem mass spectrometer in positive ion mode, monitoring the transition of the precursor ion to a specific product ion. For other cyanidin glycosides, a common product ion is m/z 287, which corresponds to the cyanidin aglycone.[4]

Q3: How can I assess the extent of matrix effects in my assay?

A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The matrix effect is calculated as the ratio of the two peak areas. A value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[4]

Q4: Is an internal standard necessary for the quantitative analysis of this compound?

A4: Yes, using an internal standard (IS) is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response. An ideal IS would be a stable isotope-labeled version of this compound. If that is not available, a structurally similar compound that is not present in the samples can be used.

Quantitative Data

The following table summarizes the matrix effect and recovery data for a structurally similar compound, Cyanidin 3-(2G-xylosyl) rutinoside, and other related anthocyanins in human plasma and tissue homogenates. This data can serve as a reference for what to expect during method development for this compound.

AnalyteMatrixSample PreparationRecovery (%)Matrix Effect (%)
Cyanidin 3-rutinosidePlasmaSPE~40-50%~70-90% (Ion Suppression)
Cyanidin 3-glucosidePlasmaSPE~40-50%~70-90% (Ion Suppression)
Cyanidin 3-sambubiosidePlasmaSPE~40-50%~70-90% (Ion Suppression)
Related AnthocyaninsTissue HomogenateSPE~30-50%~20-40% (Ion Suppression)

Data adapted from a study on black raspberry anthocyanins, which includes Cyanidin 3-(2G-xylosyl) rutinoside.[4]

Experimental Protocols

1. Sample Preparation using Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is adapted from a method for the analysis of anthocyanins in human plasma.[4]

  • Cartridge Conditioning: Condition an Oasis HLB 1 c.c. SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma, add a suitable internal standard. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

  • Elution: Elute the anthocyanins with 1 mL of acidified methanol (e.g., methanol with 0.1% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

2. LC-MS/MS Method for Anthocyanin Analysis

This is a general method based on the analysis of various anthocyanins, including this compound.[5]

  • LC Column: Synergi RP-Max C18 column (250 x 4.6 mm, 4 µm) or equivalent.

  • Mobile Phase A: Water with 1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.60 mL/min.

  • Gradient:

    • Start at 5% B.

    • Increase to 21% B over 20 minutes.

    • Increase to 40% B over the next 15 minutes.

  • Injection Volume: 30 µL.

  • MS Detection: Tandem mass spectrometer with electrospray ionization (ESI) in positive mode. Monitor the specific precursor-to-product ion transition for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_key_params Key Parameters plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elute with Acidified Methanol spe->elute dry_recon Evaporate and Reconstitute elute->dry_recon lc_injection Inject into LC System dry_recon->lc_injection Prepared Sample rp_separation Reversed-Phase C18 Separation lc_injection->rp_separation esi_ionization Electrospray Ionization (ESI+) rp_separation->esi_ionization key_params Mobile Phase: ACN/H2O with Formic Acid Column: C18 Detection: Positive Ion Mode rp_separation->key_params ms_detection Tandem MS Detection (MRM) esi_ionization->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic start Problem Encountered signal_suppression Signal Suppression? start->signal_suppression retention_shift Retention Time Shift? start->retention_shift peak_shape Poor Peak Shape? start->peak_shape ss_cause1 Optimize Sample Prep (SPE) signal_suppression->ss_cause1 ss_cause2 Adjust Chromatography signal_suppression->ss_cause2 ss_cause3 Dilute Sample signal_suppression->ss_cause3 rt_cause1 Check Column Equilibration retention_shift->rt_cause1 rt_cause2 Verify Mobile Phase retention_shift->rt_cause2 rt_cause3 Clean/Replace Column retention_shift->rt_cause3 ps_cause1 Check Injection Solvent peak_shape->ps_cause1 ps_cause2 Reduce Sample Load peak_shape->ps_cause2 ps_cause3 Inspect Column Integrity peak_shape->ps_cause3 end Problem Resolved ss_cause1->end ss_cause2->end ss_cause3->end rt_cause1->end rt_cause2->end rt_cause3->end ps_cause1->end ps_cause2->end ps_cause3->end

References

Technical Support Center: Improving Cyanidin 3-xyloside Recovery via Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solid-phase extraction (SPE) of Cyanidin 3-xyloside. Below, you will find detailed troubleshooting guides, frequently asked questions, experimental protocols, and data summaries to enhance your purification and recovery efforts.

Frequently Asked Questions (FAQs)

???+ question "What is this compound?"

???+ question "Why is Solid-Phase Extraction (SPE) used for this compound?"

???+ question "What factors affect the stability of this compound during extraction?"

Troubleshooting Guide

This guide addresses common problems encountered during the solid-phase extraction of this compound.

Low Recovery

???+ question "Why is my recovery of this compound lower than expected?"

Poor Purity

???+ question "Why is my final eluate not clean and contains interfering compounds?"

Lack of Reproducibility

???+ question "Why are my recovery results inconsistent between samples?"

Quantitative Data Summary

The recovery of anthocyanins during SPE is influenced by the choice of sorbent, solvents, and pH. The following tables summarize relevant data from the literature.

Table 1: SPE Recovery Rates for Anthocyanins

Sorbent TypeAnalyte GroupRecovery RateSource
Unspecified PolymerAnthocyanins from various berries90–95.6%[1]
C18-basedGlucosylated AnthocyanidinsVery low retention[2]
Vinylbenzene-basedGlucosylated AnthocyanidinsExcellent retention[2]

Table 2: Comparison of Extraction Methods for Cyanidin-3-O-glucoside

Extraction MethodAnalyteRecovery RateNotes
Solid-Phase Extraction (SPE)Cyanidin-3-O-glucoside68.36%Chromatogram showed better peak shapes and less tailing.
Liquid-Liquid Extraction (LLE)Cyanidin-3-O-glucoside72.85%Recovery was slightly higher but with poorer peak shape.

Data adapted from a study on Cyanidin-3-O-glucoside, a structurally similar anthocyanin.[3]

Table 3: Effect of Elution Solvent Volume and pH on Anthocyanin Recovery

Elution SolventVolume (mL)pHRecovery Rate
Methanol (B129727)1.02Incomplete/Inadequate
Methanol1.52~100%
Methanol2.02100% (Reference)
Methanol1.51.5No significant difference from pH 2
Methanol1.51.0No significant difference from pH 2

Data adapted from a study on grape anthocyanins.[2]

Experimental Protocols

Below are detailed methodologies for SPE of this compound using two common types of sorbents.

Protocol 1: Reversed-Phase SPE (C18 Sorbent)

This protocol is suitable for general purification and concentration of anthocyanins.

  • Sorbent Conditioning: Pass 5-10 mL of methanol through the C18 cartridge to activate the stationary phase.[2]

  • Sorbent Equilibration: Pass 5-10 mL of acidified deionized water (e.g., pH 2, adjusted with formic or hydrochloric acid) through the cartridge. Do not allow the cartridge to dry.[4][2]

  • Sample Loading:

    • Ensure the sample extract is acidified to pH ~2 to stabilize the analyte in its flavylium (B80283) cation form.[5]

    • The organic solvent concentration of the sample should be below 15%, preferably below 5%.[4][2] If necessary, dilute the sample with acidified water.

    • Load the pre-treated sample onto the cartridge at a slow and steady flow rate (approx. 1-2 mL/min).[4]

  • Washing:

    • Step 1 (Polar Impurities): Wash the cartridge with 5-10 mL of acidified deionized water (pH ~2) to elute sugars, organic acids, and other highly polar interferences.[4][2]

    • Step 2 (Optional, Non-polar Impurities): To remove less polar phenolic interferences, wash with 5 mL of ethyl acetate.[6][4] This step must be carefully optimized to avoid premature elution of this compound.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or under vacuum for 5-10 minutes to remove the aqueous wash solvents. This step is important before elution with an organic solvent.[4]

  • Elution: Elute the retained this compound with 1.5-5 mL of acidified methanol (e.g., methanol with 0.1% HCl or formic acid).[4][2] Collect the purified extract in a clean vial and protect it from light.

Protocol 2: Mixed-Mode Cation-Exchange SPE

This protocol provides enhanced selectivity for anthocyanins, which are positively charged at low pH.

  • Sorbent Conditioning: Pass 5 mL of methanol through the mixed-mode cartridge.[4]

  • Sorbent Equilibration: Pass 5 mL of acidified deionized water (pH ~2) through the cartridge.[4]

  • Sample Loading: Load the sample, pre-treated to pH ~2, onto the cartridge at a slow flow rate (1-2 mL/min). The positively charged this compound will bind to the cation-exchange functional groups.[7]

  • Washing: Wash the cartridge with acidified water (pH ~2) followed by methanol to remove neutral and anionic compounds that are retained by reversed-phase interactions.

  • Elution: Elute the bound this compound using a solvent that disrupts the ionic interaction. This is typically achieved with an acidified organic solvent containing a counter-ion or by increasing the pH. For example, use acidified methanol or an alkaline eluent.[8][7]

Visualizations

Experimental Workflow

The following diagram illustrates the standard step-by-step workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_output Outputs Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Acidified Water, pH 2) Condition->Equilibrate Activate sorbent Load 3. Load Sample (pH 2, <5% Organic) Equilibrate->Load Prepare for binding Wash 4. Wash Impurities (e.g., Acidified Water, Ethyl Acetate) Load->Wash Analyte is retained Waste1 Waste (Sugars, Acids) Load->Waste1 Unretained Impurities Elute 5. Elute Analyte (e.g., Acidified Methanol) Wash->Elute Interferences removed Waste2 Waste (Other Phenolics) Wash->Waste2 Washed-off Impurities Product Purified This compound Elute->Product Collect eluate

Caption: General workflow for Solid-Phase Extraction (SPE).

Troubleshooting Logic

This decision tree provides a logical approach to diagnosing and solving low recovery issues during SPE.

Troubleshooting_Logic Start Problem: Low Analyte Recovery Q1 Where is the analyte lost? (Analyze all fractions) Start->Q1 Load_Fraction In Load/Flow-through Q1->Load_Fraction Load Wash_Fraction In Wash Fraction Q1->Wash_Fraction Wash Not_Eluted Not in any fraction (Bound to column) Q1->Not_Eluted Elution Cause1 Cause: Poor Retention Load_Fraction->Cause1 Cause2 Cause: Wash Solvent Too Strong Wash_Fraction->Cause2 Cause3 Cause: Elution Solvent Too Weak Not_Eluted->Cause3 Solution1 Solution: - Reduce sample solvent strength - Ensure correct pH (acidify) - Check sorbent equilibration Cause1->Solution1 Solution2 Solution: - Decrease organic % in wash - Use a weaker solvent Cause2->Solution2 Solution3 Solution: - Increase organic % in eluent - Optimize eluent pH/additives Cause3->Solution3

Caption: Decision tree for troubleshooting low SPE recovery.

References

"Cyanidin 3-xyloside" light and temperature sensitivity studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyanidin (B77932) 3-xyloside. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies on its light and temperature sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is cyanidin 3-xyloside and why is its stability a concern?

This compound is a naturally occurring anthocyanin, a type of flavonoid responsible for the red-to-purple coloration in many plants, including plums and berries.[1] Like other anthocyanins, its chemical structure is susceptible to degradation when exposed to various environmental factors, including light and heat.[1][2][3] This instability can lead to a loss of color, antioxidant activity, and potential therapeutic effects, making it a critical parameter to control in research and product development.

Q2: What are the primary factors that affect the stability of this compound?

The stability of this compound is influenced by several factors:

  • Temperature: Higher temperatures accelerate the degradation of anthocyanins.[3][4]

  • Light: Exposure to light, particularly UV and visible light, can lead to photodegradation.[1]

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3) and become increasingly unstable as the pH rises.[3][5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Enzymes: Enzymes such as polyphenol oxidases can degrade anthocyanins.[6][7]

  • Presence of other compounds: Interactions with other molecules, such as ascorbic acid, sulfites, and metal ions, can either enhance or reduce stability.[3]

Q3: What are the typical degradation products of cyanidin compounds?

Under thermal stress, cyanidin glycosides can degrade into several products. The primary degradation pathway often involves the cleavage of the glycosidic bond, releasing the cyanidin aglycone and the sugar moiety. The cyanidin aglycone can be further degraded into smaller phenolic compounds such as protocatechuic acid and phloroglucinaldehyde.[3][5][8]

Troubleshooting Guide

Issue 1: Rapid discoloration of my this compound solution at room temperature.

  • Potential Cause 1: High pH. this compound, like other anthocyanins, is significantly less stable at neutral or alkaline pH.[3][5]

    • Troubleshooting Tip: Ensure your solvent system is acidic, ideally with a pH below 3. Use buffers such as citrate (B86180) or acetate (B1210297) to maintain a stable acidic pH.

  • Potential Cause 2: Exposure to light. Room lighting, especially direct sunlight, can cause rapid photodegradation.[1]

    • Troubleshooting Tip: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[1] Conduct experiments under subdued lighting conditions whenever possible.

  • Potential Cause 3: Presence of oxygen. Dissolved oxygen in the solvent can contribute to oxidative degradation.

    • Troubleshooting Tip: Degas your solvents before use by sparging with an inert gas like nitrogen or argon. Store solutions under an inert atmosphere.

Issue 2: Inconsistent results in my temperature stability studies.

  • Potential Cause 1: Fluctuations in temperature. Inaccurate temperature control can lead to variable degradation rates.

    • Troubleshooting Tip: Use a calibrated, high-precision water bath or incubator for your experiments. Monitor the temperature throughout the experiment with an independent thermometer.

  • Potential Cause 2: Evaporation of solvent. At elevated temperatures, solvent evaporation can concentrate the sample, leading to inaccurate measurements.

    • Troubleshooting Tip: Use tightly sealed vials to minimize evaporation. For longer experiments, consider using a condenser or a sealed reaction vessel.

  • Potential Cause 3: pH shift during heating. The pH of some buffer systems can change with temperature, affecting the stability of the anthocyanin.

    • Troubleshooting Tip: Choose a buffer system with a low temperature coefficient (e.g., citrate buffer) and verify the pH of your samples at the experimental temperature.

Issue 3: My this compound appears to degrade even when stored in the freezer.

  • Potential Cause 1: Freeze-thaw cycles. Repeated freezing and thawing can damage the molecular structure and accelerate degradation.

    • Troubleshooting Tip: Aliquot your stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Potential Cause 2: Improper storage containers. Plastic containers may not be suitable for long-term storage as they can be permeable to oxygen.

    • Troubleshooting Tip: Store this compound solutions in amber glass vials with tight-fitting caps.[1]

  • Potential Cause 3: Presence of light in the freezer. The light inside a frost-free freezer can be sufficient to cause degradation over long periods.

    • Troubleshooting Tip: Store vials in a light-blocking box within the freezer.

Quantitative Data Summary

While specific degradation kinetics for this compound are not extensively reported, the following tables provide comparative data for related cyanidin glycosides to offer a general understanding of their relative stability.

Table 1: Thermal Degradation of Cyanidin Glycosides

CompoundTemperature (°C)pHHalf-life (t1/2) (min)Degradation Rate Constant (k) (min-1)Activation Energy (Ea) (kJ/mol)
Cyanidin-3-O-glucoside80 - 120Not Specified32.10 (at 80°C for Cy-3-GR)2.2 x 10-2 (at 80°C for Cy-3-GR)42 - 55
Cyanidin-3-rutinoside80 - 120Not Specified45.69 (at 80°C)1.5 x 10-2 (at 80°C)Not Specified
Cyanidin-3-glucosylrutinoside80 - 120Not Specified32.10 (at 80°C)2.2 x 10-2 (at 80°C)42

Data extrapolated from studies on sour cherry extracts. Cy-3-GR refers to Cyanidin-3-glucosylrutinoside.[9][10]

Table 2: Effect of pH on Cyanidin-3-O-glucoside Stability at 25°C

pHRemaining Compound after 8 hours (%)
2.099
4.0Lower than at pH 2.0
7.0Significantly lower than at acidic pH
9.0Highly unstable

Data from a study on cyanidin 3-O-β-glucopyranoside.[11]

Experimental Protocols

Protocol 1: Determination of Thermal Stability

  • Preparation of Solutions: Prepare a stock solution of this compound in an appropriate acidic buffer (e.g., 0.1 M citrate buffer, pH 3.0).

  • Sample Aliquoting: Aliquot the stock solution into multiple amber glass vials and seal them tightly.

  • Incubation: Place the vials in a pre-heated water bath or incubator at the desired temperatures (e.g., 40, 60, 80, 100°C).

  • Time-point Sampling: At regular intervals, remove one vial from each temperature and immediately cool it in an ice bath to stop the degradation reaction.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector (detection at ~520 nm).

  • Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of the line will be the negative of the first-order degradation rate constant (k). The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

Protocol 2: Determination of Photostability

  • Preparation of Solutions: Prepare a stock solution of this compound in an acidic buffer (e.g., 0.1 M citrate buffer, pH 3.0).

  • Sample Aliquoting: Aliquot the solution into clear glass or quartz vials for the light-exposed samples and into amber vials for the dark control samples.

  • Light Exposure: Place the clear vials in a photostability chamber equipped with a calibrated light source (e.g., a xenon lamp simulating sunlight). Wrap the control vials in aluminum foil and place them in the same chamber to maintain the same temperature.

  • Time-point Sampling: At regular intervals, remove one exposed vial and one control vial.

  • Analysis: Analyze the concentration of this compound in each sample by HPLC-UV/Vis.

  • Data Analysis: Compare the degradation rate of the light-exposed samples to the dark control to determine the extent of photodegradation.

Visualizations

experimental_workflow_thermal_stability cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_solution Prepare this compound in acidic buffer (pH < 3) aliquot Aliquot into amber vials prep_solution->aliquot incubate Incubate at various temperatures (e.g., 40, 60, 80°C) aliquot->incubate sample Sample at time intervals incubate->sample cool Immediately cool on ice sample->cool analyze Analyze by HPLC-UV/Vis (~520 nm) cool->analyze plot Plot ln(C) vs. time analyze->plot calculate Calculate degradation rate (k) and half-life (t1/2) plot->calculate

Caption: Experimental workflow for determining the thermal stability of this compound.

degradation_pathway C3X This compound hydrolysis Hydrolysis (Heat, Acid/Base) C3X->hydrolysis cyanidin Cyanidin (Aglycone) hydrolysis->cyanidin xylose Xylose hydrolysis->xylose cleavage Ring Cleavage (Oxidation, Heat) cyanidin->cleavage products Degradation Products (e.g., Protocatechuic acid, Phloroglucinaldehyde) cleavage->products

Caption: Generalized degradation pathway for this compound.

References

pH-dependent stability of "Cyanidin 3-xyloside" solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the pH-dependent stability of Cyanidin (B77932) 3-xyloside solutions. Given the limited direct research on Cyanidin 3-xyloside, this guide leverages data from its close structural analog, Cyanidin 3-glucoside (C3G), as their stability profiles are expected to be very similar due to the identical core anthocyanin structure.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the stability and color of this compound solutions?

The pH of the aqueous solution is the most critical factor governing the stability and color of this compound. Anthocyanins like this compound exist as a mixture of different chemical structures in equilibrium, and the dominant form is dictated by the pH.[1]

Q2: At what pH is this compound most stable?

This compound exhibits its highest stability in highly acidic conditions, specifically at a pH of 3 or lower.[1][2][3] In this pH range, it predominantly exists as the red-colored flavylium (B80283) cation, which is the most stable form.[1][2] For instance, after an 8-hour incubation at 25°C and pH 2.0, 99% of the closely related Cyanidin 3-glucoside remained unchanged.[2][3]

Q3: What happens to this compound at neutral or alkaline pH?

As the pH increases towards neutral (pH 5-8), the stability of this compound significantly decreases.[1][2] The flavylium cation is converted into colorless forms like the carbinol pseudobase and chalcone (B49325), leading to a rapid loss of color and degradation.[1] At alkaline pH values (e.g., pH 9.0), stability can be around 50% after 8 hours, but degradation is still significant compared to acidic conditions.[2]

Q4: What are the expected color changes of a this compound solution at different pH values?

  • pH ≤ 3: Intense red or orange-red color, due to the predominance of the flavylium cation.[1]

  • pH 4-5: The red color starts to fade as the flavylium cation converts to the colorless carbinol pseudobase.

  • pH 5-8: The solution may appear colorless or have a faint purplish hue due to the formation of violet/blue quinonoidal bases.[1]

  • pH > 8: The color may shift towards blue and then degrade to yellowish-brown due to the formation of chalcones and other degradation products.

Q5: What are the main degradation products of this compound?

Under conditions of varying pH and temperature, the primary degradation products of cyanidin glycosides include protocatechuic acid, 2,4-dihydroxybenzoic acid, and 2,4,6-trihydroxybenzoic acid.[4] The initial step in degradation often involves the opening of the pyran ring to form a chalcone structure.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of red color in the solution. The pH of the solution is likely neutral or alkaline (pH > 4).Acidify the solution to a pH of 3 or lower using a suitable buffer (e.g., citrate (B86180) or glycine-HCl buffer). Store the solution protected from light.
The solution appears colorless immediately after preparation. The solvent used has a neutral or alkaline pH.Prepare the solution using an acidic buffer (pH 2-3). Ensure all glassware is clean and free of alkaline residues.
Formation of a brownish precipitate over time. This indicates significant degradation of the anthocyanin structure, likely due to prolonged exposure to high pH, temperature, or light.Prepare fresh solutions for experiments. If storage is necessary, use an acidic buffer (pH < 3), store at low temperatures (e.g., 4°C), and protect from light. Consider using co-pigments or encapsulation techniques for long-term stability.[5][6]
Inconsistent results in cell culture experiments. This compound is degrading in the neutral pH of the cell culture medium.Prepare a concentrated stock solution in an acidic solvent and dilute it into the medium immediately before the experiment. Be aware that degradation will still occur over time in the neutral medium. Consider the stability kinetics when interpreting results.

Data Presentation

Table 1: Stability of Cyanidin 3-Glucoside (a proxy for this compound) at Different pH Values.

pHTemperature (°C)Incubation Time (hours)Remaining Compound (%)Reference
2.025899%[2][3]
4.0258Moderately stable[2]
7.0258Low stability[2]
9.0258~50%[2]

Table 2: Colorimetric and Spectrophotometric Properties of Cyanidin 3-Glucoside at Various pH Values.

pHλmax (nm)Visual ColorStability
0.5 - 3.0~510-520Intense RedHigh
4.0 - 6.0Shifts, intensity decreasesFading Red to ColorlessDecreasing
7.0 - 8.0ShiftsColorless/Faint VioletLow
9.0 - 11.0ShiftsBluish, then degradesLow
(Data synthesized from multiple sources indicating general trends for cyanidin glycosides)[1][2][7]

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of pH-Dependent Stability

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate-phosphate or universal buffers) covering the desired pH range (e.g., pH 2, 4, 6, 8, 10).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a slightly acidified solvent (e.g., methanol (B129727) with 0.1% HCl) to ensure initial stability.

  • Sample Preparation: Dilute the stock solution into each pH buffer to a final concentration suitable for UV-Vis spectrophotometry (e.g., 0.2 mmol/L).[7]

  • Initial Measurement (t=0): Immediately after dilution, record the full UV-Vis spectrum (e.g., 200-700 nm) for each sample. Note the absorbance maximum in the visible range (λmax).

  • Incubation: Store the samples under controlled conditions (e.g., 25°C, protected from light).

  • Time-Course Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum for each sample.

  • Data Analysis: Plot the absorbance at λmax against time for each pH to determine the degradation kinetics. The stability can be expressed as the percentage of remaining anthocyanin over time relative to the initial measurement.

Visualizations

pH_Dependent_Equilibrium cluster_acidic Acidic (pH < 3) cluster_neutral Neutral (pH 4-6) cluster_alkaline Alkaline (pH > 7) cluster_degradation Degradation Flavylium Flavylium Cation (Red) Carbinol Carbinol Pseudobase (Colorless) Flavylium->Carbinol +H2O -H+ Quinonoidal Quinonoidal Base (Violet/Blue) Flavylium->Quinonoidal -H+ Carbinol->Flavylium -H2O +H+ Chalcone Chalcone (Colorless/Yellow) Carbinol->Chalcone Isomerization Quinonoidal->Flavylium +H+

Caption: pH-dependent equilibrium of this compound structures.

Troubleshooting_Workflow Start Experiment Start: Prepare this compound Solution CheckColor Is the initial solution color intense red? Start->CheckColor Problem Problem: Rapid Color Loss or Colorless Solution CheckColor->Problem No Proceed Proceed with Experiment CheckColor->Proceed Yes CheckpH Check pH of Solvent/Buffer Problem->CheckpH AdjustpH Solution: Use acidic buffer (pH < 3) Store cold and dark CheckpH->AdjustpH pH is > 4 AdjustpH->Start Retry Preparation End Inconsistent Results? Consider degradation kinetics Proceed->End

Caption: Troubleshooting workflow for this compound solution preparation.

References

Technical Support Center: Enhancing the Bioavailability of Cyanidin 3-Xyloside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Cyanidin (B77932) 3-xyloside and related anthocyanins.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of Cyanidin 3-xyloside inherently low?

The low oral bioavailability of anthocyanins like this compound is a well-documented challenge stemming from several factors. After oral ingestion, the molecule faces numerous obstacles:

  • pH Instability: Anthocyanins are most stable in the highly acidic environment of the stomach (pH 1-3), where they exist predominantly as the colored flavylium (B80283) cation. However, as they transition to the near-neutral pH of the intestines (pH > 6-7), their structure changes to colorless and unstable forms like the carbinol pseudobase and chalcone, which are susceptible to degradation[1][2].

  • Enzymatic and Microbial Degradation: The gastrointestinal tract contains enzymes and a complex microbiota that can degrade anthocyanins[3]. Gut microbiota can break down the glycosidic bond and cleave the C-ring, transforming the parent compound into various phenolic acid metabolites[3].

  • Low Intestinal Permeability: The inherent structure of anthocyanins limits their passive diffusion across the intestinal epithelium. While some transport may occur, the absorption rate is generally very low[3][4]. The bioavailability of anthocyanins is often estimated to be less than 2%[5][6].

  • Rapid Metabolism and Excretion: Once absorbed, cyanidin glycosides undergo extensive first-pass metabolism in the intestinal cells and liver, where they are conjugated to form glucuronides and sulfates. These metabolites are then rapidly eliminated from the body[7][8][9].

Q2: What are the primary strategies to improve the bioavailability of this compound?

There are three main approaches to overcome the stability and absorption challenges of this compound. These strategies aim to protect the molecule from degradation and enhance its transport across the intestinal barrier.

  • Encapsulation Technologies (Nano and Micro): This involves entrapping the anthocyanin within a protective carrier material. Nanoencapsulation is particularly favored for its ability to improve stability and cellular uptake[1][10]. Common systems include nanoliposomes, nanoemulsions, nanogels, and polymeric nanoparticles[3][6].

  • Complexation: Forming complexes with other molecules can shield the anthocyanin and improve its solubility and membrane affinity. Common complexing agents include proteins (e.g., whey protein), phospholipids, and certain polysaccharides like low-viscosity alginate[5][11].

  • Co-administration with Bio-enhancers: Administering this compound with other compounds that can inhibit metabolic enzymes or enhance intestinal permeability can increase the amount of the parent compound that reaches systemic circulation[12][13].

Caption: Overview of primary strategies to enhance this compound bioavailability.

Troubleshooting Experimental Issues

Problem 1: My this compound compound degrades during simulated gastrointestinal (GI) digestion assays.

  • Cause: This is expected. The transition from simulated gastric fluid (SGF, pH ~2.0) to simulated intestinal fluid (SIF, pH ~7.0) causes the structural transformation of the stable flavylium cation to unstable and colorless forms, leading to degradation[1][14].

  • Troubleshooting Strategy: Protective Encapsulation

    • Solution: Encapsulate your this compound in a nanocarrier system before subjecting it to the simulated GI tract. Materials like whey protein isolate, pectin, alginate, or lipids (for liposomes) can form a physical barrier, protecting the anthocyanin from the harsh pH change[6][11][15].

    • Verification: Measure the retention of total anthocyanin content after incubation in SIF. Encapsulated forms should show significantly higher retention compared to the free compound. For example, microcapsules with soy protein isolate showed a release of only 27.1% of total anthocyanins after 2.5 hours of in-vitro digestion, compared to 70.9% for the unencapsulated form[6].

Problem 2: I am observing minimal cellular uptake and transport of my compound in an in-vitro Caco-2 cell model.

  • Cause: The poor membrane permeability of anthocyanins is a primary barrier to their absorption. Caco-2 cells are a well-established model for the human intestinal epithelium and often show low transport rates for these compounds[16][17].

  • Troubleshooting Strategies:

    • Develop a Nanogel Formulation: Composite nanogels have been shown to enhance cellular uptake through various endocytosis pathways (clathrin-mediated, caveolae-mediated, and macropinocytosis)[18]. A study on cyanidin-3-O-glucoside (C3G) nanogels demonstrated a 2.16-fold increase in the apparent permeability coefficient (Papp) across Caco-2 monolayers compared to free C3G[18].

    • Utilize Self-Assembling Complexes: Assembling the cyanidin glycoside with a polymer like low-viscosity alginate can improve absorption. An in-vivo study showed that an alginate-C3G complex increased the C3G concentration in mouse plasma by 27.4% compared to the administration of free C3G[11].

    • Co-administer with a Permeability Enhancer: Certain natural compounds can transiently open tight junctions or interact with cell membranes to increase permeability. For instance, co-administering C3G with allyl isothiocyanate (AITC) in rats resulted in a 2.7-fold increase in the area under the curve (AUC) of plasma C3G concentration[12].

Cellular_Uptake_Pathway cluster_lumen Intestinal Lumen cluster_cell Caco-2 Cell (Enterocyte) cluster_blood Basolateral Side (Bloodstream) FreeC3X Free Cyanidin 3-xyloside Transport Low Permeability FreeC3X->Transport Poor transport NanoC3X Nano-encapsulated This compound Endocytosis Endocytosis Pathways (Clathrin, Caveolae) NanoC3X->Endocytosis Enhanced uptake Absorbed Systemic Circulation Endocytosis->Absorbed Increased transport Transport->Absorbed Minimal absorption

Caption: Contrasting cellular uptake pathways for free vs. nano-encapsulated anthocyanins.

Quantitative Data Summary

The following table summarizes quantitative data from studies on enhancing the bioavailability of Cyanidin-3-O-glucoside (C3G), a structurally similar and widely studied anthocyanin. These results provide a benchmark for expected improvements when applying similar strategies to this compound.

StrategyModel SystemKey Bioavailability ParameterResultReference
Co-administration Rats (in vivo)Plasma Area Under the Curve (AUC)▲ 2.7-fold increase with Allyl Isothiocyanate (AITC)[12]
Co-administration Rats (in vivo)Cumulative Urinary Excretion▲ 4.5-fold increase with AITC[12]
Nanoencapsulation (Composite Nanogel) Caco-2 Cells (in vitro)Apparent Permeability Coefficient (Papp)▲ 2.16-fold increase vs. free C3G[18]
Complexation (Low-Viscosity Alginate) Mice (in vivo)C3G Level in Plasma▲ 27.4% increase vs. free C3G[11]
Complexation (Low-Viscosity Alginate) Simulated GI Tract (in vitro)Bioaccessibility▲ Increased from 46.3% (free) to ~70% (complex)[11]

Experimental Protocols

This section provides a detailed methodology for a common and effective technique used to enhance anthocyanin stability and bioavailability.

Protocol: Nanoliposome Encapsulation via Thin-Film Hydration

This protocol describes the preparation of nanoliposomes to encapsulate this compound, protecting it from degradation and potentially enhancing its cellular uptake.

Materials:

Methodology:

  • Lipid Dissolution:

    • Accurately weigh soybean lecithin and cholesterol (a common molar ratio is 2:1 or 3:1).

    • Dissolve the lipids completely in a minimal amount of chloroform or ethanol in a round-bottom flask.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask under vacuum at a controlled temperature (e.g., 40-50°C) until all the organic solvent has evaporated.

    • A thin, uniform, and dry lipid film should be visible on the inner wall of the flask.

  • Hydration of Lipid Film:

    • Prepare a solution of this compound in the acidic buffer (pH 3.0) at the desired concentration. The acidic pH is crucial for maintaining the initial stability of the anthocyanin[1].

    • Add the this compound solution to the round-bottom flask containing the dry lipid film.

    • Hydrate the film by rotating the flask gently (without vacuum) at a temperature above the lipid phase transition temperature (e.g., 50-60°C) for approximately 1 hour. This will form large, multilamellar vesicles (MLVs).

  • Nanosizing (Sonication):

    • To reduce the size of the vesicles and create unilamellar nanoliposomes, sonicate the suspension.

    • Bath Sonication: Place the flask in a bath sonicator for 15-30 minutes, or until the milky suspension becomes more translucent.

    • Probe Sonication: Use a probe sonicator with pulses (e.g., 30 seconds on, 30 seconds off) in an ice bath to prevent overheating and degradation of the anthocyanin.

  • Purification and Sterilization:

    • To remove any unencapsulated this compound, the liposome (B1194612) suspension can be centrifuged or dialyzed.

    • For cell culture experiments, sterilize the final nanoliposome suspension by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the average particle size, polydispersity index (PDI), and surface charge (zeta potential).

    • Encapsulation Efficiency (EE%): Separate the nanoliposomes from the unencapsulated compound. Lyse the liposomes with a solvent (e.g., ethanol) and measure the amount of encapsulated this compound spectrophotometrically. Calculate EE% using the formula: (Amount of encapsulated drug / Total initial drug amount) * 100.

Caption: Experimental workflow for nanoliposome encapsulation of this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of Cyanidin 3-Xyloside and Cyanidin 3-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of two closely related anthocyanins: cyanidin (B77932) 3-xyloside and cyanidin 3-glucoside. While both compounds share the same core structure of cyanidin, the difference in their sugar moieties—xylose versus glucose—can influence their biological activity. This document summarizes available experimental data, details relevant experimental protocols, and illustrates key biological pathways and experimental workflows.

Executive Summary

Cyanidin 3-glucoside is a well-studied anthocyanin with robust evidence supporting its potent antioxidant properties. In contrast, specific experimental data on the antioxidant capacity of cyanidin 3-xyloside is notably scarce in publicly available literature. Based on established structure-activity relationships for anthocyanins, it is hypothesized that the antioxidant activity of this compound is likely comparable to, or slightly different from, cyanidin 3-glucoside. The antioxidant capacity of anthocyanins is primarily attributed to the cyanidin aglycone, while the attached sugar can influence factors like stability and solubility.[1][2] This guide presents a comprehensive overview of the data available for cyanidin 3-glucoside as a benchmark, alongside a discussion of the theoretical antioxidant potential of this compound.

Quantitative Comparison of Antioxidant Capacity

The following table summarizes quantitative data on the antioxidant capacity of cyanidin 3-glucoside from various in vitro assays. Due to the limited availability of data for this compound, a direct quantitative comparison is not currently possible.

Antioxidant AssayCyanidin 3-Glucoside (C3G)This compound (C3X)Reference(s)
DPPH Radical Scavenging Activity (IC50) 6.61 µMData not available[1]
ABTS Radical Scavenging Activity Higher than cyanidin-3,5-diglucoside, pelargonidin-3-glucoside, and delphinidin-3-glucoside in one study.Data not available[3]
LDL Oxidation Inhibition (IC50) 6.5 µMData not available[4]

Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Structure-Activity Relationship and Theoretical Considerations

The antioxidant activity of anthocyanins is largely dictated by the structure of the aglycone, in this case, cyanidin. The number and position of hydroxyl groups on the B-ring are critical for radical scavenging.[2] The sugar moiety attached at the C3 position can influence the molecule's stability, solubility, and steric hindrance, which may subtly modulate its antioxidant capacity.[5]

Some studies suggest that glycosylation at the 3-position may not significantly alter the antioxidant activity compared to the aglycone, while other evidence indicates it can either slightly increase or decrease it depending on the specific sugar and the assay used.[1][2] For instance, one study noted no significant difference in activity between cyanidin-3-glycosides with glucose or galactose, but cyanidin-3-arabinoside showed lower activity.[1] Without direct experimental data for this compound, it is reasonable to hypothesize that its antioxidant capacity is in a similar range to that of cyanidin 3-glucoside.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared. For the assay, a working solution is made by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: A specific volume of the test compound (this compound or cyanidin 3-glucoside) at various concentrations is mixed with the DPPH working solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of scavenging percentage against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • ABTS•+ Generation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Reagent Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway in Antioxidant Response

Cyanidin 3-glucoside has been shown to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways, such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Activation of this pathway leads to the expression of a suite of antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Induces conformational change C3G Cyanidin Glycoside C3G->Keap1 Modulates Nrf2 Nrf2 Keap1->Nrf2 Sequesters & targets for degradation Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Maf sMaf Maf->ARE Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Enzymes Antioxidant Enzymes Genes->Enzymes Translation Enzymes->ROS Detoxification

Caption: The Nrf2-ARE signaling pathway modulated by cyanidin glycosides.

Experimental Workflow for Antioxidant Capacity Assessment

The following diagram illustrates a typical workflow for comparing the antioxidant capacity of different compounds.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis CompoundA This compound (C3X) Stock Prepare Stock Solutions (e.g., in DMSO or Ethanol) CompoundA->Stock CompoundB Cyanidin 3-Glucoside (C3G) CompoundB->Stock Dilutions Create Serial Dilutions Stock->Dilutions DPPH_assay DPPH Assay Dilutions->DPPH_assay ABTS_assay ABTS Assay Dilutions->ABTS_assay Other_assays Other Assays (e.g., FRAP, ORAC) Dilutions->Other_assays Spectro Spectrophotometric Reading DPPH_assay->Spectro ABTS_assay->Spectro Other_assays->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Values Calc->IC50 Compare Compare Antioxidant Capacity IC50->Compare

Caption: A generalized workflow for in vitro antioxidant capacity comparison.

Conclusion

Cyanidin 3-glucoside is a potent antioxidant with well-documented activity in various in vitro and cellular models. While direct experimental evidence for the antioxidant capacity of this compound is lacking, based on structure-activity relationships, it is expected to exhibit significant antioxidant properties, likely in a similar range to cyanidin 3-glucoside. Further research is warranted to directly compare the antioxidant potentials of these two cyanidin glycosides to fully elucidate the impact of the sugar moiety on their biological activity. For researchers in drug development, both compounds represent promising natural products for further investigation into their health-promoting effects.

References

Comparative analysis of "Cyanidin 3-xyloside" in different cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of cyanidin (B77932) 3-xyloside content across various plant cultivars, primarily focusing on species within the Rubus genus (blackberries and raspberries). The objective is to offer a valuable resource for identifying cultivars with high yields of this specific anthocyanin for research and development purposes. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key biological and experimental processes.

Data Presentation: Cyanidin 3-Xyloside and Related Anthocyanins in Rubus Cultivars

The following table summarizes the concentrations of this compound and other relevant cyanidin derivatives in various blackberry and raspberry cultivars. The data is compiled from multiple studies employing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification. Concentrations are expressed in milligrams per 100 grams of fresh weight (mg/100g FW).

Cultivar/SpeciesCompoundConcentration (mg/100g FW)Reference
Blackberry (Rubus L. Hybrids)
Wild Norwegian BlackberryThis compound10[1]
Blackberry 'APF-12'This compound5.79[2]
Blackberry 'Kiowa'This compound7.67[2]
Blackberry (Average of 6 samples)This compound9.74 (Range: 4.60 - 17.81)[2]
Black Raspberry (Rubus occidentalis)
'Blackcap'Cyanidin 3-xylosylrutinosidePresent (Characteristic)[3]
Black RaspberryCyanidin 3-xylosylrutinoside49-58% of total anthocyanins[4]
Black RaspberryCyanidin 3-rutinoside24-40% of total anthocyanins[4]
Red Raspberry (Rubus idaeus)
Red RaspberryCyanidin 3-xylosylrutinoside*Present[5]

*Note: Cyanidin 3-xylosylrutinoside is a derivative of this compound. Its presence is a key characteristic in black and purple raspberries.[3][6]

Experimental Protocols

The quantification of this compound and other anthocyanins in plant materials is predominantly achieved through chromatographic techniques. Below are detailed methodologies for sample preparation and analysis.

Sample Preparation: Extraction of Anthocyanins

A common procedure for extracting anthocyanins from berry fruits involves the following steps:

  • Homogenization: A known weight of fresh or frozen berry samples (e.g., 300 g) is homogenized in an acidified ethanol (B145695) solution (e.g., 450 mL of 90% ethanol with 0.1% H₂SO₄).[7] The mixture is then stirred overnight at room temperature in the dark.[7]

  • Centrifugation and Filtration: The homogenate is centrifuged (e.g., at 3000 rpm for 5 minutes) to separate the solid and liquid phases.[7] The resulting supernatant is filtered to remove any remaining particulate matter.[7]

  • Solid-Phase Extraction (SPE) for Purification: The filtered extract is loaded onto a nonionic polymeric absorbent column (e.g., Amberlite XAD-7).[7] The column is first washed with water to remove sugars and other water-soluble compounds.[7] The anthocyanin fraction is then eluted with acidified ethanol.[7]

  • Concentration: The purified anthocyanin extract is concentrated under reduced pressure using a rotary evaporator. The final extract is stored at low temperatures (e.g., -20°C) in the dark until analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the gold standard for the separation and quantification of individual anthocyanins.

  • Chromatographic System: An HPLC system equipped with a C18 reversed-phase column is typically used.[5]

  • Mobile Phase: A gradient elution is commonly employed using two solvents:

    • Solvent A: An acidified aqueous solution (e.g., 0.1% Trifluoroacetic Acid (TFA) in water).[7]

    • Solvent B: An acidified organic solvent mixture (e.g., 50% acetonitrile (B52724) and 0.1% TFA in water).[7]

  • Gradient Program: A linear gradient is run, for instance, starting with 15% B and increasing to 30% B over 60 minutes.[7]

  • Detection:

    • DAD: The detector is set to scan a wavelength range of 250-600 nm, with a specific wavelength for quantification (typically around 520 nm for cyanidin derivatives).[7]

    • MS: Electrospray ionization (ESI) in positive ion mode is used to identify and quantify compounds based on their mass-to-charge ratio (m/z).[5][8] For this compound, the expected m/z is 419.[7][9]

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a certified reference standard.

Mandatory Visualization

Signaling Pathway

This compound, as a member of the anthocyanin family, is expected to exhibit potent antioxidant and anti-inflammatory properties. While direct studies on the signaling pathways of this compound are limited, extensive research on the closely related cyanidin-3-glucoside (C3G) provides a strong model for its likely mechanisms of action. These pathways are crucial for understanding its potential therapeutic effects. The diagram below illustrates the putative anti-inflammatory signaling pathway influenced by this compound.

Anti-inflammatory Signaling Pathway of this compound cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p65) NFkB_IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->proinflammatory_genes Activates Transcription cytokines Pro-inflammatory Cytokines proinflammatory_genes->cytokines Translation C3X This compound C3X->IKK Inhibits C3X->NFkB Inhibits Nuclear Translocation

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Experimental Workflow

The following diagram outlines the general workflow for the comparative analysis of this compound in different cultivars, from sample collection to data analysis.

Experimental Workflow for this compound Analysis cluster_analysis Analysis cluster_preparation Sample Preparation start Start sample_collection Sample Collection (Different Cultivars) start->sample_collection extraction Anthocyanin Extraction (e.g., Acidified Ethanol) sample_collection->extraction purification Purification (Solid-Phase Extraction) extraction->purification analysis LC-MS/HPLC Analysis purification->analysis quantification Quantification (Comparison with Standard) analysis->quantification data_analysis Comparative Data Analysis quantification->data_analysis end_node End data_analysis->end_node

Caption: General workflow for the analysis of this compound in various plant cultivars.

References

Validating the Anti-inflammatory Effects of Cyanidin Glycosides in Macrophages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of direct research on the anti-inflammatory properties of Cyanidin (B77932) 3-xyloside in macrophages necessitates a comparative analysis with the well-documented effects of its close structural analog, Cyanidin-3-O-glucoside (C3G). This guide provides a comprehensive overview of the anti-inflammatory profile of C3G in macrophage models, offering a robust benchmark for researchers and drug development professionals investigating the potential of cyanidin glycosides. The experimental data and methodologies presented herein for C3G can serve as a foundational framework for designing and evaluating future studies on Cyanidin 3-xyloside.

Comparative Analysis of Anti-inflammatory Activity

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production by Cyanidin-3-O-glucoside (C3G) in LPS-Stimulated Macrophages

CompoundCell LineInflammatory MediatorConcentration% InhibitionReference
Cyanidin-3-O-glucoside (C3G)RAW 264.7Nitric Oxide (NO)20 µg/mL39.7%[1]
Cyanidin-3-O-glucoside (C3G)RAW 264.7Prostaglandin E2 (PGE2)20 µg/mL52.6%[1]
Cyanidin-3-O-glucoside (C3G)THP-1Nitric Oxide (NO)1-100 µMDose-dependent[2]
Cyanidin-3-O-glucoside (C3G)THP-1Prostaglandin E2 (PGE2)1-100 µMDose-dependent[2]

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Cyanidin-3-O-glucoside (C3G) in LPS-Stimulated Macrophages

CompoundCell LinePro-inflammatory CytokineConcentration% InhibitionReference
Cyanidin-3-O-glucoside (C3G)THP-1TNF-αDose-dependentSignificant[3][4]
Cyanidin-3-O-glucoside (C3G)THP-1IL-1βDose-dependentSignificant[3][4]
Cyanidin-3-O-glucoside (C3G)THP-1IL-6Dose-dependentSignificant[3][4]
Cyanidin-3-O-glucoside (C3G)THP-1IL-8Dose-dependentSignificant[3]
Cyanidin-3-O-glucoside (C3G)Human FLSTNF-α, IL-1β, IL-6Not specifiedSignificant

Experimental Protocols

The validation of the anti-inflammatory effects of cyanidin glycosides in macrophages typically involves a series of established in vitro assays. The following are detailed methodologies for key experiments.

Cell Culture and Treatment

Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines differentiated into macrophages (e.g., THP-1) are commonly used. Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compound (e.g., this compound or C3G) for a specified period (typically 1-2 hours) before being stimulated with an inflammatory agent, most commonly lipopolysaccharide (LPS; 1 µg/mL), for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • After the 24-hour incubation with the test compound and LPS, collect the cell culture supernatant.

  • In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite is determined using a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Collect the cell culture supernatant after treatment with the test compound and LPS.

  • Follow the manufacturer's instructions provided with the specific ELISA kit for each cytokine.

  • Typically, this involves adding the supernatant to antibody-coated microplates, followed by incubation with detection antibodies and a substrate solution.

  • The absorbance is measured at the specified wavelength, and cytokine concentrations are calculated based on a standard curve.

Western Blot Analysis for Signaling Pathway Proteins

To investigate the molecular mechanisms, the expression and phosphorylation of key proteins in inflammatory signaling pathways, such as NF-κB and MAPK, are assessed by Western blotting.

  • After treatment, lyse the cells to extract total protein.

  • Determine the protein concentration using a suitable assay (e.g., BCA assay).

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK).

  • After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Molecular Mechanisms

Cyanidin-3-O-glucoside has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response in macrophages. The following diagrams illustrate these pathways and the experimental workflow.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Analysis macrophages Macrophage Seeding (e.g., RAW 264.7) pretreatment Pre-treatment with Cyanidin Glycoside macrophages->pretreatment 24h Incubation stimulation Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation 1-2h griess_assay Griess Assay (NO Production) stimulation->griess_assay 24h elisa ELISA (Cytokine Levels) stimulation->elisa 24h western_blot Western Blot (Signaling Proteins) stimulation->western_blot 24h

Figure 1: Experimental workflow for assessing anti-inflammatory effects.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa_p IκBα Phosphorylation IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB_nuc NF-κB Nuclear Translocation IkBa_d->NFkB_nuc Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Genes C3G Cyanidin-3-O-glucoside C3G->IkBa_p Inhibits

Figure 2: Inhibition of the NF-κB signaling pathway by C3G.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK p38 p38 Phosphorylation MAPKKK->p38 ERK ERK Phosphorylation MAPKKK->ERK JNK JNK Phosphorylation MAPKKK->JNK AP1 AP-1 Activation p38->AP1 ERK->AP1 JNK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes C3G Cyanidin-3-O-glucoside C3G->p38 Inhibits C3G->ERK Inhibits C3G->JNK Inhibits

Figure 3: Inhibition of the MAPK signaling pathway by C3G.

References

A Comparative Guide to the Bioavailability of Cyanidin-Based Anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioavailability of various cyanidin-based anthocyanins. While the primary focus was to compare Cyanidin (B77932) 3-xyloside with other anthocyanins, a comprehensive literature search did not yield specific pharmacokinetic data (Cmax, Tmax, AUC) for Cyanidin 3-xyloside. Therefore, this guide presents a detailed comparison of other prominent cyanidin glycosides for which quantitative data is available, offering valuable insights into how the sugar moiety influences bioavailability.

Quantitative Bioavailability Data

The following table summarizes the key pharmacokinetic parameters for several cyanidin and delphinidin (B77816) glycosides from human and animal studies. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

AnthocyaninSpeciesDoseCmax (Maximum Concentration)Tmax (Time to Maximum Concentration)AUC (Area Under the Curve)Reference
Cyanidin-3-glucoside Human500 mg (¹³C₅-labeled)141 ± 70 nM1.8 ± 0.2 h279 ± 170 nmol·h/L[1]
Cyanidin-3-glucoside Rat800 µmol/kg840 ± 190 nmol/L0.5 - 2.0 hNot Reported[2]
Cyanidin-3-rutinoside (B1257026) RatAnthocyanin-rich extractNot Reported15 min2.76 ± 0.88 µg·h/mL (plasma)[3]
Cyanidin-3-rutinoside Human6.24 µmol/kg (in a mixture)46.3 ± 22.5 nmol/L1.25 - 1.75 hNot Reported[2]
Cyanidin-3-sambubioside Human62.6 mg0.036 ng/mL/mg (dose-normalized)1.5 h0.076 ng·h/mL/mg (dose-normalized)[4]
Delphinidin-3-rutinoside Human6.24 µmol/kg (in a mixture)73.4 ± 35.0 nmol/L1.25 - 1.75 hNot Reported[2]
Delphinidin-3-sambubioside Human81.6 mg0.015 ng/mL/mg (dose-normalized)1.5 h0.032 ng·h/mL/mg (dose-normalized)[4]
Total Anthocyanins (from Chokeberry Juice) Human0.8 mg/kg32.7 ± 2.9 nmol/L1.3 ± 0.1 hNot Reported[5]

Experimental Protocols

Detailed methodologies are essential for the critical evaluation and replication of scientific findings. Below are summaries of the experimental protocols from the key studies cited in this guide.

Human Study: Pharmacokinetics of Cyanidin-3-glucoside Metabolites[1]
  • Subjects: Eight healthy male participants.

  • Dosage: A single oral bolus of 500 mg of 6,8,10,3′,5′-¹³C₅-labeled cyanidin-3-glucoside (C3G).

  • Sample Collection: Blood, urine, and fecal samples were collected at 0, 0.5, 1, 2, 4, 6, 24, and 48 hours post-consumption.

  • Analytical Method: High-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) was used to analyze the samples.

  • Pharmacokinetic Analysis: Elimination kinetics were determined using non-compartmental pharmacokinetic modeling.

Animal Study: Bioavailability of Cyanidin-3-glucoside and Cyanidin-3-rutinoside[3]
  • Subjects: Wistar rats.

  • Dosage: Oral administration of an anthocyanin-rich extract from wild mulberry, composed of 79% cyanidin-3-glucoside and 19% cyanidin-3-rutinoside.

  • Sample Collection: Plasma, kidney, and gastrointestinal tract tissues were collected.

  • Analytical Method: Concentrations of the anthocyanins were determined in the collected samples.

  • Pharmacokinetic Analysis: The area under the curve of concentration versus time (AUC) was calculated. An everted sac model was also used to study the transport mechanism across the enterocyte.

Human Study: Pharmacokinetics of Anthocyanins from Hibiscus sabdariffa L. Extract[4]
  • Subjects: Six healthy volunteers.

  • Dosage: A single oral dose of 150 mL of Hibiscus sabdariffa L. extract, providing 62.6 mg of cyanidin-3-sambubioside and 81.6 mg of delphinidin-3-sambubioside.

  • Sample Collection: Blood and urine samples were collected over 7 hours.

  • Analytical Method: Analysis was performed to determine the concentrations of the anthocyanins.

  • Pharmacokinetic Analysis: Dose-normalized plasma area under the curve (AUC) and maximum concentration (Cmax) were estimated.

Visualizing Experimental Workflows and Pathways

Understanding the process of a bioavailability study is crucial for interpreting the data. The following diagram illustrates a typical experimental workflow for an in vivo anthocyanin bioavailability study.

G cluster_0 Phase 1: Dosing and Sampling cluster_1 Phase 2: Sample Processing and Analysis cluster_2 Phase 3: Data Interpretation cluster_3 Key Outcomes Subject Human or Animal Subjects Dosing Oral Administration of Anthocyanin Subject->Dosing Blood Serial Blood Sampling Dosing->Blood Urine Urine Collection Dosing->Urine Plasma Plasma Separation Blood->Plasma Extraction Solid Phase Extraction (SPE) Urine->Extraction Plasma->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis PK_Model Pharmacokinetic Modeling Analysis->PK_Model Metabolism Metabolite Identification Analysis->Metabolism Cmax Cmax Determination PK_Model->Cmax Tmax Tmax Determination PK_Model->Tmax AUC AUC Calculation PK_Model->AUC Bioavailability Bioavailability Assessment AUC->Bioavailability

Typical workflow for an in vivo anthocyanin bioavailability study.

Discussion and Conclusion

The available data, while not including this compound, highlights a critical factor in anthocyanin bioavailability: the nature of the attached sugar moiety. The sugar group significantly influences the water solubility, stability, and absorption mechanism of the anthocyanin.

For instance, a study on black currant anthocyanins in humans and rats demonstrated the direct absorption of both 3-O-rutinosides and 3-O-glucosides of cyanidin and delphinidin in their intact glycosylated forms[2]. The plasma concentrations achieved varied between the different glycosides, suggesting that the disaccharide rutinose and the monosaccharide glucose lead to different absorption efficiencies.

The study on wild mulberry extract in rats showed that both cyanidin-3-glucoside and cyanidin-3-rutinoside were absorbed, with a rapid appearance in plasma within 15 minutes[3]. The transport of these anthocyanins was suggested to be mediated by the sodium-dependent glucose transporter.

References

Unraveling Isomeric Differences: A Comparative Guide to the MS Fragmentation Patterns of Cyanidin 3-Xyloside and Cyanidin 3-Arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle structural differences between isomeric compounds is paramount. This guide provides a detailed comparison of the mass spectrometry (MS) fragmentation patterns of two common anthocyanin isomers, cyanidin (B77932) 3-xyloside and cyanidin 3-arabinoside. The data presented here, including a summary table, experimental protocols, and a fragmentation pathway diagram, will aid in the accurate identification and characterization of these compounds in complex matrices.

Mass spectrometry is a powerful analytical technique for the structural elucidation of natural products. In the case of isomeric anthocyanins, such as cyanidin 3-xyloside and cyanidin 3-arabinoside, which differ only in the stereochemistry of their sugar moieties, their mass spectra can be strikingly similar. However, careful analysis of fragmentation patterns can reveal key diagnostic information.

Comparative Analysis of Fragmentation Data

The primary fragmentation event for both this compound and cyanidin 3-arabinoside under tandem mass spectrometry (MS/MS) conditions is the neutral loss of the pentose (B10789219) sugar moiety (xylose or arabinose). This results in the formation of the stable cyanidin aglycone. The mass-to-charge ratio (m/z) of the precursor and major product ions are key to their identification.

CompoundMolecular FormulaPrecursor Ion [M]⁺ (m/z)Major Product Ion (m/z)Neutral Loss (Da)Sugar Moiety
This compound C₂₀H₁₉O₁₀⁺419.09287.05132.04Xylose
Cyanidin 3-arabinoside C₂₀H₁₉O₁₀⁺419.09287.05132.04Arabinose

As the table illustrates, both isomers exhibit an identical precursor ion and the same major product ion, corresponding to the cyanidin aglycone[1][2]. The neutral loss of 132.04 Da is characteristic of a pentose sugar. While standard collision-induced dissociation (CID) in a triple quadrupole or ion trap mass spectrometer does not typically differentiate between these epimers, the consistent and predictable fragmentation is crucial for their initial identification as cyanidin pentosides. Further differentiation would necessitate advanced techniques such as ion mobility-mass spectrometry or specialized chromatographic methods.

Experimental Protocols

The following is a representative experimental protocol for the analysis of cyanidin glycosides using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation: Plant extracts or purified samples are typically dissolved in a solvent compatible with reversed-phase chromatography, such as methanol (B129727) or water with a small amount of acid (e.g., 0.1% formic acid) to maintain the stability of the anthocyanins in their flavylium (B80283) cation form.

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the compounds of interest.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 25-40 °C.

Mass Spectrometry (MS):

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is standard for anthocyanin analysis.

  • MS Scan Mode: Full scan mode to detect the precursor ions (e.g., m/z 100-1000).

  • MS/MS Analysis: Product ion scan mode is used to generate fragmentation spectra. The precursor ion of interest (m/z 419.1 for cyanidin 3-pentosides) is isolated and fragmented.

  • Collision Gas: Argon or nitrogen is used as the collision gas.

  • Collision Energy: The collision energy is optimized to achieve sufficient fragmentation, typically in the range of 15-30 eV.

Visualization of Fragmentation

The fragmentation pathway for both this compound and cyanidin 3-arabinoside is dominated by the cleavage of the glycosidic bond. The following diagram illustrates this process.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragmentation Fragmentation (MS/MS) cluster_product Product Ion C3X This compound [M]⁺ = m/z 419.1 frag_label Neutral Loss of Pentose Sugar (-132 Da) C3X->frag_label C3A Cyanidin 3-arabinoside [M]⁺ = m/z 419.1 C3A->frag_label Cyanidin Cyanidin Aglycone [M-Pentose]⁺ = m/z 287.1 frag_label->Cyanidin

References

Comparative Purity Analysis of Commercially Available Cyanidin 3-xyloside Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-xyloside is a naturally occurring anthocyanin, a type of flavonoid responsible for the red, purple, and blue pigments in many fruits and vegetables. As a potent antioxidant with potential health benefits, it is a subject of increasing interest in nutritional research, drug discovery, and the development of functional foods and dietary supplements. The accuracy and reliability of research and development in these fields hinge on the quality of the reference standards used. This guide provides a comparative purity assessment of commercially available this compound reference standards, offering a valuable resource for selecting the most suitable materials for analytical and research needs.

Comparative Purity Data

The purity of this compound reference standards from various suppliers is predominantly determined by High-Performance Liquid Chromatography (HPLC). While many suppliers state a purity of greater than 95% or 98%, obtaining detailed Certificates of Analysis (CoA) with precise purity values and impurity profiles is crucial for a comprehensive comparison. The following table summarizes the available purity information based on publicly accessible data.

SupplierProduct Code/CAS No.Stated PurityAnalytical Method
ChromaDex CDX-00003943-001Information typically available on CoAHPLC
Toronto Research Chemicals (TRC) C953700>95%[1]HPLC[1]
PhytoLab 89616 (for Cyanidin-3-glucoside, used as a reference)High Purity (specific value on CoA)HPLC
Extrasynthese Not explicitly found for this compoundNot availableNot available
Molnova M3885498%HPLC
Chengdu Caoyuankang Bio-technology Not available>95% ~ 99%HPLC, NMR, Mass Spec

Note: This table is based on currently available public information and is subject to change. For the most accurate and up-to-date information, it is essential to request the lot-specific Certificate of Analysis from the respective supplier.

Key Analytical Methodologies for Purity Assessment

The two primary analytical techniques for determining the purity of flavonoid glycoside reference standards like this compound are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For anthocyanins, reversed-phase HPLC with a C18 column is the most common approach.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is commonly employed using a two-solvent system:

    • Solvent A: Aqueous solution with a small percentage of acid (e.g., 0.1% to 5% formic acid or trifluoroacetic acid) to maintain the stability of the flavylium (B80283) cation of the anthocyanin.

    • Solvent B: Acetonitrile or methanol (B129727) with a small percentage of the same acid as in Solvent A.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.

  • Flow Rate: A flow rate of 0.8 to 1.2 mL/min is common.

  • Detection: Detection is typically performed in the visible range, at the wavelength of maximum absorbance for this compound (around 520 nm).

  • Sample Preparation: The reference standard is accurately weighed and dissolved in a suitable solvent, often the initial mobile phase composition or a methanol/water mixture with acid. The solution is then filtered through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[2] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. For purity assessment, a certified internal standard with a known purity is used.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte signals is chosen (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound reference standard.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., Methanol-d4 with a trace of DCl to ensure stability).

  • NMR Data Acquisition:

    • A one-dimensional proton (¹H) NMR spectrum is acquired.

    • Crucial parameters for accurate quantification include a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, and ensuring a 90° pulse angle.

  • Data Processing: The acquired spectrum is processed with appropriate phasing and baseline correction.

  • Purity Calculation: The purity of the this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical workflow for the purity assessment of this compound reference standards using HPLC and qNMR.

HPLC Purity Assessment Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity using Formula integrate->calculate end Final Purity Value calculate->end Purity Report

qNMR Purity Assessment Workflow

Conclusion

The selection of a high-purity reference standard is fundamental for ensuring the quality and accuracy of research and analytical testing. For this compound, several commercial suppliers offer reference standards with stated purities, primarily determined by HPLC. While stated purities are generally high, researchers should always request and critically evaluate the lot-specific Certificate of Analysis to understand the exact purity value, the analytical method used, and the potential presence of any impurities. For applications requiring the highest level of accuracy, considering a reference standard characterized by a primary method like qNMR is recommended.[2] This guide provides a foundational understanding of the purity landscape for this compound reference standards and the methodologies used for their assessment, empowering researchers to make informed decisions for their specific needs. assessment, empowering researchers to make informed decisions for their specific needs.

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Cyanidin 3-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of bioactive compounds, the choice of analytical methodology is paramount to ensuring data accuracy, efficiency, and reliability. Cyanidin 3-xyloside, a key anthocyanin found in various fruits and vegetables, is of significant interest for its potential health benefits. This guide provides an objective cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantification of this compound, supported by experimental data and detailed protocols.

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure. UPLC systems employ columns with sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC. This fundamental difference allows UPLC to deliver faster analysis times, improved resolution, and enhanced sensitivity.

Data Presentation: A Quantitative Comparison

The following table summarizes the typical performance characteristics of HPLC and UPLC methods for the analysis of anthocyanins like this compound. The data presented is a synthesis from various studies on anthocyanin analysis and illustrates the expected performance differences between the two techniques.

ParameterHPLCUPLCKey Advantages of UPLC
Analysis Time 20 - 40 min5 - 10 minSignificantly shorter run times, leading to higher sample throughput.
Resolution (Rs) > 1.5> 2.0Better separation of closely eluting peaks, providing more accurate quantification.
Theoretical Plates (N) ~15,000~35,000Higher column efficiency leading to sharper peaks.
Limit of Detection (LOD) ~0.1 µg/mL~0.02 µg/mLIncreased sensitivity for detecting trace amounts of the analyte.
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.06 µg/mLMore precise quantification at lower concentrations.
Linearity (R²) > 0.998> 0.999Both methods demonstrate excellent linearity.
Precision (%RSD) < 2.0%< 1.5%UPLC often provides slightly better precision due to automation and reduced run times.
Accuracy (Recovery %) 98 - 102%99 - 101%Both methods offer high accuracy.
Solvent Consumption HighLowReduced solvent usage leads to lower operational costs and is more environmentally friendly.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using both HPLC and UPLC. These protocols are based on established methods for anthocyanin analysis and can be adapted as needed.

Sample Preparation
  • Extraction: Extract this compound from the sample matrix using an appropriate solvent, such as acidified methanol (B129727) (e.g., methanol/water/formic acid, 80:20:1, v/v/v).

  • Purification: The crude extract can be purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

  • Final Preparation: Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute it in the initial mobile phase. Filter the final solution through a 0.22 µm syringe filter before injection.

Proposed HPLC Method
  • Instrument: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 5% Formic acid in water

    • B: Acetonitrile

  • Gradient: A linear gradient from 5% to 25% B over 20 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 520 nm.

  • Injection Volume: 10 µL.

Proposed UPLC Method
  • Instrument: An Ultra-Performance Liquid Chromatography system with a TUV or PDA detector.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 1% Formic acid in water

    • B: Acetonitrile

  • Gradient: A rapid linear gradient from 5% to 30% B over 5 minutes, followed by a short wash and re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 520 nm.

  • Injection Volume: 2 µL.

Mandatory Visualization

To illustrate the logical flow of a cross-validation study between HPLC and UPLC for this compound analysis, the following diagram is provided.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_comparison Cross-Validation Start Sample Matrix containing This compound Extraction Extraction Start->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Final_Prep Reconstitution & Filtration Purification->Final_Prep HPLC_Analysis HPLC Method Analysis Final_Prep->HPLC_Analysis UPLC_Analysis UPLC Method Analysis Final_Prep->UPLC_Analysis HPLC_Validation Method Validation (Linearity, LOD, LOQ, etc.) HPLC_Analysis->HPLC_Validation HPLC_Data HPLC Performance Data HPLC_Validation->HPLC_Data Comparison Compare Performance (Time, Resolution, Sensitivity) HPLC_Data->Comparison UPLC_Validation Method Validation (Linearity, LOD, LOQ, etc.) UPLC_Analysis->UPLC_Validation UPLC_Data UPLC Performance Data UPLC_Validation->UPLC_Data UPLC_Data->Comparison Conclusion Conclusion: Select optimal method based on throughput, sensitivity, and cost. Comparison->Conclusion

Caption: Workflow for cross-validation of HPLC and UPLC methods.

Conclusion

The cross-validation of HPLC and UPLC methods for the analysis of this compound clearly demonstrates the superior performance of UPLC in terms of speed, resolution, and sensitivity. While HPLC remains a robust and reliable technique, the significant advantages offered by UPLC make it the preferred choice for high-throughput analysis and for studies requiring the detection and quantification of low-level analytes. The choice between these two powerful techniques will ultimately depend on the specific requirements of the research, including sample throughput needs, sensitivity requirements, and available instrumentation.

A Comparative Analysis of the Neuroprotective Effects of Cyanidin 3-xyloside and Delphinidin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

This guide provides a comprehensive comparison of the neuroprotective effects of Cyanidin (B77932) 3-xyloside and delphinidin (B77816) glycosides, two classes of anthocyanins with promising therapeutic potential for neurodegenerative diseases. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in their mechanisms of action.

Quantitative Data Comparison

The following table summarizes the neuroprotective effects of Cyanidin 3-xyloside and various delphinidin glycosides from different experimental models. It is crucial to note that the data for this compound is derived from an in vivo zebrafish model of Alzheimer's disease, while the data for delphinidin glycosides primarily comes from in vitro cell culture models of neuroinflammation and oxidative stress. Direct comparison of potency should therefore be approached with caution.

Compound/ExtractExperimental ModelNeuroprotective EffectKey Quantitative Data
This compound (C3X) AlCl₃-induced Alzheimer's disease in zebrafish larvaeInhibition of acetylcholinesterase (AChE), reduction of oxidative stress, and increased neuronal survival.- AChE Activity: Significantly reduced compared to the AlCl₃-treated model group. - Superoxide Dismutase (SOD) Activity: Significantly increased compared to the model group. - Glutathione (GSH) Levels: Significantly increased compared to the model group. - Malondialdehyde (MDA) Levels: Significantly decreased compared to the model group. - Neuronal Density in the Brain: Significantly higher than the model group.
Delphinidin Aβ₄₂-induced senescence in BV2 microglia cellsAttenuation of microglial senescence and oxidative stress.- Cell Viability: Pre-treatment with delphinidin (30µM) significantly increased the viability of Aβ₄₂-treated BV2 cells.[1] - Reactive Oxygen Species (ROS) Production: Delphinidin treatment significantly reduced Aβ₄₂-induced ROS production.[1]
Delphinidin 3-O-glucoside (Dp3G) & Delphinidin 3-O-rutinoside (Dp3R) H₂O₂-induced oxidative stress in C6 glial cellsLimited neuroprotection due to instability.- Cell Viability: Showed lower stability and less protective effect compared to cyanidin glycosides in this model.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

Neuroprotection Assessment in an AlCl₃-Induced Zebrafish Model of Alzheimer's Disease

This protocol is adapted from studies evaluating the neuroprotective effects of cyanidin derivatives.

  • Animal Model: Zebrafish (Danio rerio) larvae at 3 days post-fertilization (dpf).

  • Induction of Neurotoxicity: Larvae are exposed to a solution of aluminum chloride (AlCl₃) to induce Alzheimer's-like pathology, including neuronal damage and cognitive deficits.

  • Treatment: The test compound, such as this compound, is administered to the zebrafish larvae concomitantly with or prior to AlCl₃ exposure.

  • Key Assays:

    • Acetylcholinesterase (AChE) Activity Assay:

      • Homogenize whole zebrafish larvae brains in a suitable buffer on ice.

      • Centrifuge the homogenate and collect the supernatant.

      • Determine the protein concentration of the supernatant using a BCA protein assay kit.

      • Measure AChE activity using a commercially available kit based on the Ellman method, which detects the product of acetylcholine (B1216132) hydrolysis.

    • Oxidative Stress Marker Assays (SOD, GSH, MDA):

      • Prepare brain homogenates as described above.

      • Measure SOD and GSH activity and MDA levels using commercially available colorimetric assay kits according to the manufacturer's instructions.

    • Histology and Neuronal Density:

      • Fix zebrafish larvae in 4% paraformaldehyde.

      • Embed the larvae in paraffin (B1166041) and section the brain tissue.

      • Perform Hematoxylin and Eosin (H&E) staining to visualize neuronal morphology.

      • Quantify neuronal density in specific brain regions (e.g., optic tectum and telencephalon) using image analysis software.

In Vitro Neuroprotection Assay in BV2 Microglia Cells

This protocol is based on studies investigating the effects of delphinidin on neuroinflammation.[1]

  • Cell Line: BV2 immortalized murine microglia cells.

  • Induction of Neurotoxicity: Cells are treated with aggregated amyloid-beta 42 (Aβ₄₂) oligomers to induce a pro-inflammatory and senescent phenotype.

  • Treatment: Cells are pre-treated with delphinidin for 1 hour before the addition of Aβ₄₂ oligomers.[1]

  • Key Assays:

    • Cell Viability Assay (MTT Assay):

      • Seed BV2 cells in a 96-well plate and allow them to adhere.

      • After treatment with delphinidin and Aβ₄₂, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

      • Incubate for 4 hours to allow viable cells to reduce MTT to formazan (B1609692) crystals.

      • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Reactive Oxygen Species (ROS) Detection:

      • After treatment, load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

      • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify intracellular ROS levels.[1]

In Vitro Neuroprotection Assay in C6 Glial Cells

This protocol is adapted from research comparing the stability and protective effects of various anthocyanin glycosides.[2]

  • Cell Line: C6 rat glioma cells.

  • Induction of Neurotoxicity: Cells are exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.[2]

  • Treatment: Cells are pre-incubated with the test compounds (e.g., delphinidin glycosides) before H₂O₂ treatment.

  • Key Assay:

    • Cell Viability Assay (Necrotic Cell Death):

      • Culture C6 cells in a 96-well plate.

      • After treatment, assess cell viability using a method that distinguishes between viable and necrotic cells, such as propidium (B1200493) iodide staining followed by fluorescence microscopy or flow cytometry.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the neuroprotective effects of this compound and delphinidin glycosides, as well as a general experimental workflow for assessing neuroprotection.

G cluster_cyanidin Cyanidin Glycosides Signaling C3G Cyanidin-3-Glucoside Nrf2 Nrf2 C3G->Nrf2 activates OxidativeStress Oxidative Stress (e.g., from Aβ, Glutamate) Keap1 Keap1 OxidativeStress->Keap1 inhibits ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Keap1->Nrf2 sequesters AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1, SOD) ARE->AntioxidantEnzymes upregulates AntioxidantEnzymes->OxidativeStress neutralizes Neuroprotection_C Neuroprotection AntioxidantEnzymes->Neuroprotection_C G cluster_delphinidin Delphinidin Glycosides Signaling Delphinidin Delphinidin AMPK AMPK Delphinidin->AMPK activates PI3K PI3K Delphinidin->PI3K activates SIRT1 SIRT1 AMPK->SIRT1 activates MicroglialSenescence Microglial Senescence SIRT1->MicroglialSenescence inhibits Neuroprotection_D Neuroprotection SIRT1->Neuroprotection_D Akt Akt PI3K->Akt activates Neuroinflammation Neuroinflammation Akt->Neuroinflammation inhibits Akt->Neuroprotection_D G General Experimental Workflow for Neuroprotection Assessment Start Start: Select Model (In Vitro / In Vivo) InduceToxicity Induce Neurotoxicity (e.g., Aβ, H₂O₂, MPP⁺, AlCl₃) Start->InduceToxicity Treatment Administer Test Compound (e.g., this compound, Delphinidin Glycoside) InduceToxicity->Treatment AssessViability Assess Cell Viability / Neuronal Survival (MTT, LDH, H&E Staining) Treatment->AssessViability AssessOxidativeStress Measure Oxidative Stress Markers (ROS, SOD, GSH, MDA) Treatment->AssessOxidativeStress AssessApoptosis Evaluate Apoptosis (Caspase activity, TUNEL) Treatment->AssessApoptosis AnalyzePathways Analyze Signaling Pathways (Western Blot, PCR) Treatment->AnalyzePathways DataAnalysis Data Analysis and Interpretation AssessViability->DataAnalysis AssessOxidativeStress->DataAnalysis AssessApoptosis->DataAnalysis AnalyzePathways->DataAnalysis

References

A Comparative Guide to the Antioxidant Activity of Cyanidin 3-Xyloside: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo antioxidant activity of Cyanidin (B77932) 3-xyloside, a naturally occurring anthocyanin. While robust data exists for its activity in laboratory assays, in vivo evidence is less direct and often extrapolated from studies on structurally similar compounds. This document aims to objectively present the available experimental data, detail relevant methodologies, and visualize key pathways to aid in research and development.

In Vitro Antioxidant Activity of Cyanidin 3-Xyloside

In vitro studies consistently demonstrate that this compound possesses significant antioxidant properties. These assays typically measure the compound's ability to scavenge synthetic free radicals.

Summary of In Vitro Quantitative Data

The direct antioxidant capacity of purified this compound has been evaluated in various assays. However, much of the available quantitative data comes from studies on extracts of fruits rich in this compound, such as blackberries, chokeberries, and certain apple cultivars. The antioxidant activity is often compared with other anthocyanins present in the same extract.

Assay TypeCompound/ExtractKey FindingsReference(s)
DPPH Radical Scavenging Black Mulberry Extract (containing this compound)Extract showed a significantly lower IC50 value (8.31 µg/mL) compared to Vitamin C (62.64 µg/mL), indicating potent radical scavenging activity.[1]
ABTS Radical Scavenging Black Chokeberry ExtractsExtracts containing this compound demonstrated high ABTS radical scavenging activity, with values up to 204.62 ± 4.75 mmol TE/100 g FW.[2]
ORAC (Oxygen Radical Absorbance Capacity) Black RaspberryBlack raspberries, which contain this compound, exhibit high ORAC values, indicating a strong capacity to neutralize peroxyl radicals.
Relative Antioxidant Capacity Black Chokeberry AnthocyaninsIn a study of four anthocyanins from black chokeberry, the antioxidant capacity was in the order of cyanidin-3-galactoside (B13802184) > total anthocyanin > cyanidin-3-arabinoside > cyanidin-3-glucoside. This compound was a minor component (0.42%).

Note: IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) and ORAC values are expressed as equivalents of Trolox, a synthetic antioxidant standard.

Experimental Protocols for In Vitro Assays

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for common in vitro antioxidant assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents: DPPH solution in methanol (B129727), methanol, test sample, and a standard antioxidant (e.g., Ascorbic Acid or Trolox).

  • Procedure:

    • A stock solution of DPPH in methanol is prepared.

    • An aliquot of the test sample (at various concentrations) is added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

2. ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Reagents: Fluorescein (B123965) (fluorescent probe), AAPH solution, Trolox (standard), and the test sample.

  • Procedure:

    • The test sample or Trolox standard is mixed with the fluorescein solution in a microplate well.

    • The mixture is incubated at 37°C.

    • The AAPH solution is added to initiate the peroxyl radical generation.

    • The fluorescence decay is monitored over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

    • The results are expressed as Trolox Equivalents (TE).

Experimental Workflow for In Vitro Antioxidant Assays

in_vitro_workflow cluster_sample Sample Preparation cluster_assays Antioxidant Assays cluster_measurement Data Acquisition cluster_analysis Data Analysis Sample This compound or Extract Dilution Serial Dilutions Sample->Dilution DPPH DPPH Assay Dilution->DPPH Add to DPPH solution ORAC ORAC Assay Dilution->ORAC Add to fluorescein & AAPH ABTS ABTS Assay Dilution->ABTS Add to ABTS radical Spectrophotometer Spectrophotometer (Absorbance) DPPH->Spectrophotometer Fluorometer Fluorometer (Fluorescence) ORAC->Fluorometer ABTS->Spectrophotometer IC50 IC50 Calculation Spectrophotometer->IC50 TEAC TEAC/ORAC Value Calculation Fluorometer->TEAC

Caption: Workflow of common in vitro antioxidant capacity assays.

In Vivo Antioxidant Activity of Cyanidin Glycosides

Direct in vivo studies specifically investigating the antioxidant effects of this compound are currently lacking in the scientific literature. However, extensive research on a closely related and more abundant compound, Cyanidin-3-glucoside (C3G) , provides valuable insights into the potential in vivo mechanisms of cyanidin glycosides. It is important to note that while structurally similar, the bioavailability and metabolic fate of this compound may differ from C3G, influencing its in vivo efficacy.

In vivo antioxidant activity is not solely based on direct radical scavenging. Instead, it involves the modulation of endogenous antioxidant defense systems and signaling pathways.

Indirect Evidence from In Vivo Studies on Cyanidin-3-Glucoside (C3G)

Animal studies have shown that C3G can mitigate oxidative stress in various models of disease. The effects are measured by observing changes in biomarkers of oxidative damage and the activity of antioxidant enzymes.

Animal ModelBiomarkers of Oxidative StressKey FindingsReference(s)
Diabetic db/db mice Pancreatic Islet ROS, SOD, CATC3G supplementation alleviated oxidative stress by reducing reactive oxygen species (ROS) and partially reversing the impaired activities of superoxide (B77818) dismutase (SOD) and catalase (CAT).
Rats with induced peptic ulcers Gastric Mucosa Lipid PeroxidationC3G reduced lipid peroxidation in the gastric mucosa, demonstrating a protective antioxidant effect.
Mice with high-fat diet-induced obesity Hepatic Oxidative StressOral administration of C3G ameliorated liver oxidative stress.
Various animal models SOD, CAT, GPxMetabolites of C3G, such as protocatechuic acid, have been shown to increase the activity of antioxidant enzymes like SOD, CAT, and glutathione (B108866) peroxidase (GPx).
Experimental Protocols for In Vivo Antioxidant Assessment

In vivo studies typically involve inducing a state of oxidative stress in an animal model and then administering the test compound to assess its protective effects.

  • Animal Model: Commonly used models include rats or mice subjected to oxidative stress inducers such as a high-fat diet, toxins (e.g., carbon tetrachloride), or disease models (e.g., diabetes).

  • Treatment: The test compound (e.g., C3G) is administered orally or via injection over a specified period.

  • Sample Collection: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., liver, kidney, brain) and blood are collected.

  • Biomarker Analysis:

    • Lipid Peroxidation: Malondialdehyde (MDA) levels in tissue homogenates are measured as an indicator of lipid damage, often using the thiobarbituric acid reactive substances (TBARS) assay.

    • Antioxidant Enzyme Activity: The activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are determined in tissue homogenates using specific spectrophotometric assays.

    • Reduced Glutathione (GSH) Levels: The concentration of this important non-enzymatic antioxidant is measured in tissues.

Experimental Workflow for In Vivo Antioxidant Activity Assessment

in_vivo_workflow cluster_model Animal Model & Treatment cluster_sampling Sample Collection cluster_analysis Biomarker Analysis cluster_outcome Outcome Assessment Animal_Model Animal Model (e.g., Rats, Mice) Induction Induction of Oxidative Stress Animal_Model->Induction Treatment Treatment with Cyanidin Glycoside Induction->Treatment Tissue_Collection Tissue & Blood Collection Treatment->Tissue_Collection MDA_Assay MDA Assay (Lipid Peroxidation) Tissue_Collection->MDA_Assay Enzyme_Assays Enzyme Activity Assays (SOD, CAT, GPx) Tissue_Collection->Enzyme_Assays GSH_Assay GSH Level Assay Tissue_Collection->GSH_Assay Data_Analysis Statistical Analysis MDA_Assay->Data_Analysis Enzyme_Assays->Data_Analysis GSH_Assay->Data_Analysis Conclusion Conclusion on In Vivo Antioxidant Effect Data_Analysis->Conclusion

Caption: General workflow for assessing in vivo antioxidant activity.

Signaling Pathways in In Vivo Antioxidant Action

The in vivo antioxidant effects of cyanidin glycosides like C3G are largely attributed to their ability to modulate cellular signaling pathways that regulate the expression of antioxidant enzymes. A key pathway involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway .

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like C3G, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of genes encoding for antioxidant and detoxification enzymes. This leads to the upregulation of these protective enzymes, enhancing the cell's capacity to counteract oxidative stress.

Nrf2-ARE Signaling Pathway

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C3G Cyanidin-3-glucoside (C3G) Keap1_Nrf2 Keap1-Nrf2 Complex C3G->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Basal state Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Caption: The Nrf2-ARE pathway activation by C3G.

Conclusion: Bridging the Gap Between In Vitro and In Vivo Data

The available evidence strongly supports the potent in vitro antioxidant activity of this compound. It is effective in scavenging free radicals in chemical-based assays. However, a significant gap exists in our understanding of its in vivo antioxidant efficacy.

While studies on the closely related Cyanidin-3-glucoside suggest that cyanidin glycosides can exert in vivo antioxidant effects by upregulating endogenous defense mechanisms via pathways like Nrf2, direct evidence for this compound is needed. Future research should focus on:

  • Pharmacokinetics and Bioavailability: Determining the absorption, metabolism, and distribution of this compound to understand if it or its metabolites reach target tissues in sufficient concentrations to exert a biological effect.

  • In Vivo Studies: Conducting animal studies specifically with purified this compound to measure its impact on biomarkers of oxidative stress and antioxidant enzyme activity.

  • Comparative Studies: Directly comparing the in vivo efficacy of different cyanidin glycosides, including this compound and Cyanidin-3-glucoside, to understand the influence of the sugar moiety on biological activity.

For drug development professionals, while the in vitro data for this compound is promising, the lack of specific in vivo data necessitates caution. The well-documented in vivo effects of C3G provide a strong rationale for further investigation into other cyanidin glycosides, but direct extrapolation of efficacy is not advisable without further research.

References

"Cyanidin 3-xyloside" content determined by different extraction methods: a comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different extraction methodologies for the determination of cyanidin (B77932) 3-xyloside content in plant materials. The selection of an appropriate extraction technique is critical for the accurate quantification and subsequent isolation of this bioactive anthocyanin for research and pharmaceutical applications. This document summarizes quantitative data from experimental studies, details the protocols employed, and visualizes key processes to aid in methodological selection and implementation.

Data Presentation: Quantitative Comparison of Extraction Methods

The efficiency of different extraction methods in isolating cyanidin 3-xyloside from black chokeberry (Aronia melanocarpa) pomace is presented below. The data highlights the yield of this compound achieved with Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Conventional Extraction (CE).

Extraction MethodThis compound Content (mg/100g)Source
Microwave-Assisted Extraction (MAE)Significantly higher than CE[1]
Ultrasound-Assisted Extraction (UAE)Significantly higher than CE[1]
Conventional Extraction (CE)Lower than MAE and UAE[1]
Ultrasonic-Microwave-Assisted NADESIdentified in extract[2][3]
Integrated Extraction-Adsorption2.7% of total anthocyanins[4]
Batch Method0.5% of total anthocyanins[4]

Note: One study reported that the concentrations of cyanidin-3-O-xyloside were about two to three-fold lower than those of cyanidin-3-O-galactoside and cyanidin-3-O-glucoside in extracts obtained by conventional extraction[1]. Another study on Aronia melanocarpa skin waste found the this compound content to be 0.5% of total anthocyanins in a batch extraction method and 2.7% in a continuous integrated extraction-adsorption method[4].

Experimental Protocols

Detailed methodologies for the key extraction experiments are provided below. These protocols are based on published research and offer a foundation for replicating and adapting these methods for specific research needs.

Microwave-Assisted Extraction (MAE)
  • Plant Material: Black chokeberry (Aronia melanocarpa) fruit pomace.[1]

  • Solvent: Acidified 50% ethanol.[1]

  • Extraction Parameters:

    • Temperature: 60 °C[1]

    • Irradiation Time: 4 minutes[1]

  • Instrumentation: Microwave extraction system.

  • Post-Extraction: The extract is typically filtered and then analyzed using High-Performance Liquid Chromatography (HPLC) to quantify the this compound content.

Ultrasound-Assisted Extraction (UAE)
  • Plant Material: Black chokeberry (Aronia melanocarpa) fruit pomace.[1]

  • Solvent: Acidified 50% ethanol.[1]

  • Extraction Parameters:

    • Ultrasound Amplitude: 25%[1]

    • Sonication Time: 10 minutes[1]

  • Instrumentation: Ultrasonic bath or probe sonicator.

  • Post-Extraction: The extract is filtered and subjected to HPLC analysis for the quantification of this compound.

Conventional Extraction (CE) - Reflux Extraction
  • Plant Material: Black chokeberry (Aronia melanocarpa) fruit pomace.[1]

  • Solvent: Acidified 50% ethanol.[1]

  • Extraction Parameters:

    • Method: Reflux extraction.

    • Duration: Typically longer than MAE and UAE.

  • Post-Extraction: The resulting extract is filtered prior to HPLC analysis.

Ultrasonic-Microwave-Assisted Natural Deep Eutectic Solvent (UMAE-NADES) Extraction
  • Plant Material: Aronia melanocarpa.[2][3]

  • Solvent: Choline chloride-glycerol based Natural Deep Eutectic Solvent (NADES).[2][3]

  • Extraction Parameters: Optimized using response surface methodology.

  • Instrumentation: Combined ultrasonic and microwave extraction system.

  • Post-Extraction: The extract is analyzed by HPLC-Mass Spectrometry (HPLC-MS) for identification and quantification of anthocyanins, including this compound.[2][3]

Mandatory Visualization

Experimental Workflow for this compound Extraction and Analysis

G cluster_extraction Extraction Methods cluster_processing Post-Extraction Processing cluster_analysis Analysis MAE Microwave-Assisted Extraction (MAE) Filtration Filtration MAE->Filtration UAE Ultrasound-Assisted Extraction (UAE) UAE->Filtration CE Conventional Extraction (CE) CE->Filtration UMAE_NADES UMAE-NADES Extraction UMAE_NADES->Filtration HPLC HPLC / HPLC-MS Filtration->HPLC Quantification Quantification of This compound HPLC->Quantification Plant_Material Plant Material (e.g., Aronia melanocarpa) Plant_Material->MAE Plant_Material->UAE Plant_Material->CE Plant_Material->UMAE_NADES

Caption: Workflow for the extraction and quantification of this compound.

Representative Signaling Pathway Potentially Modulated by Cyanidin Glycosides

While specific signaling pathways for this compound are not extensively documented, studies on the closely related cyanidin-3-O-glucoside have shown inhibitory effects on the NF-κB and MAPK signaling pathways, which are crucial in inflammatory responses.[5] The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which may be a target for cyanidin glycosides.

Caption: Potential inhibition of the NF-κB signaling pathway by cyanidin glycosides.

References

The Synergistic Potential of Cyanidin 3-Xyloside: A Guide to Investigating Antioxidant Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Cyanidin 3-Xyloside

This compound is an anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue hues in many fruits and vegetables. Anthocyanins, including cyanidin-based compounds, are recognized for their potent antioxidant properties, which are attributed to their ability to donate hydrogen atoms and scavenge free radicals.[1][2][3] While the antioxidant capacity of individual anthocyanins is well-documented, the synergistic effects that may arise from combining them with other phenolic compounds remain a promising area of research. Specifically, direct experimental data on the synergistic antioxidant effects of this compound with other phenolics is limited. However, by examining studies on closely related anthocyanins and general principles of phenolic interactions, we can construct a framework for investigating its potential.

This guide provides a comparative overview of the theoretical basis for the synergistic antioxidant effects of this compound with other phenolics, supported by data from analogous compounds. It also offers detailed experimental protocols for researchers to conduct their own investigations.

Understanding Antioxidant Synergy

Antioxidant synergy occurs when the combined antioxidant effect of two or more compounds is greater than the sum of their individual effects. This can manifest in several ways, including the regeneration of one antioxidant by another, the chelation of pro-oxidant metal ions, and the formation of more stable radical species. The interaction between different classes of phenolic compounds, such as anthocyanins, flavonols, and phenolic acids, is a key area of interest for developing highly effective antioxidant formulations.

The nature of the interaction between antioxidants can be categorized as synergistic, additive, or antagonistic. An isobolographic analysis is a common method to visualize and quantify these interactions.

Synergy_Explanation cluster_0 Types of Interactions cluster_1 Isobologram Synergy Synergistic (Effect > Sum of Parts) Additive Additive (Effect = Sum of Parts) Antagonism Antagonistic (Effect < Sum of Parts) origin x_axis y_axis y_axis->x_axis Line of Additivity label_s Synergy label_ad Additivity label_an Antagonism label_x Compound A Dose label_y Compound B Dose Experimental_Workflow cluster_0 Preparation cluster_1 Antioxidant Assay cluster_2 Analysis A Compound A (this compound) Assay Perform DPPH or FRAP Assay A->Assay B Compound B (Other Phenolic) B->Assay Mix A + B Mixtures (Fixed Ratios) Mix->Assay IC50_A Determine IC50 of A Assay->IC50_A IC50_B Determine IC50 of B Assay->IC50_B IC50_Mix Determine IC50 of Mixtures Assay->IC50_Mix Isobologram Construct Isobologram IC50_A->Isobologram IC50_B->Isobologram IC50_Mix->Isobologram CI Calculate Combination Index (CI) Isobologram->CI Conclusion Determine Synergy, Additivity, or Antagonism CI->Conclusion

References

Comparative stability of acylated vs non-acylated cyanidin glycosides

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the stability of acylated versus non-acylated cyanidin (B77932) glycosides reveals a significant enhancement in stability with acylation. This guide provides an objective comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding the relative performance of these compounds.

Acylated anthocyanins, which are cyanidin glycosides esterified with one or more acid groups, generally exhibit greater stability against environmental stressors such as heat, pH, and light compared to their non-acylated counterparts.[1][2][3] This increased stability is largely attributed to intramolecular co-pigmentation, where the acyl groups shield the flavylium (B80283) chromophore from nucleophilic attack by water, and through steric hindrance.[1][4][5]

Comparative Stability Data

The stability of cyanidin glycosides is significantly influenced by the presence, number, and nature of acyl groups. Polyacylated anthocyanins, in particular, demonstrate markedly higher stability than non-acylated and monoacylated forms.[1][2]

Thermal Stability

Acylation has been shown to dramatically improve the thermal stability of cyanidin glycosides. For instance, enzymatically acylated derivatives of Kuromanin (cyanidin-3-O-glucoside or C3G) show significantly higher retention rates after heat treatment compared to the non-acylated form.

Table 1: Thermal Stability of Acylated vs. Non-acylated Cyanidin-3-O-glucoside (C3G)

Anthocyanin Treatment Condition Duration (hours) Retention Rate (%)
Kuromanin (C3G) 75°C 5 34.1
S-C3G (Salicyl acylated) 75°C 5 70.56
O-C3G (n-Octanoate acylated) 75°C 5 81.39
Kuromanin (C3G) 85°C 5 ~20[6]
S-C3G (Salicyl acylated) 85°C 5 ~60[6]
O-C3G (n-Octanoate acylated) 85°C 5 ~70[6]
Kuromanin (C3G) 95°C 5 ~10[6]
S-C3G (Salicyl acylated) 95°C 5 ~50[6]
O-C3G (n-Octanoate acylated) 95°C 5 ~60[6]

Data is estimated from graphical representations in the cited source.

Similarly, a study on red cabbage anthocyanins, which contain non-acylated, monoacylated, and diacylated forms, demonstrated that the degradation constant at 50°C in a neutral solution was significantly lower for the acylated fractions. The non-acylated fraction had a degradation constant of 6.9 h⁻¹, while the monoacylated and diacylated fractions had constants of 4.1 h⁻¹ and 0.8 h⁻¹, respectively.[1]

pH Stability

While anthocyanins are generally more stable in acidic conditions, acylation can enhance their stability over a wider pH range.[7] Acylated anthocyanins from red sweet potato and purple carrot have shown greater chemical stability at a pH range of 0.9–4 compared to non-acylated anthocyanins from purple corn and red grape.[4] Monoacylated anthocyanins from black goji have even demonstrated high stability in neutral to alkaline environments (pH 7 to 9).[1] However, it is noteworthy that in some beverage systems at pH 3, monoacylated anthocyanins with aliphatic acylation from purple corn degraded at a higher rate than their non-acylated counterparts.[1]

Photostability

Acylation also confers enhanced stability against light-induced degradation. In a comparative study, acylated derivatives of C3G exhibited significantly higher retention rates after light exposure for 5 hours.

Table 2: Photostability of Acylated vs. Non-acylated Cyanidin-3-O-glucoside (C3G)

Anthocyanin Treatment Condition Duration (hours) Retention Rate (%)
Kuromanin (C3G) Light Exposure 5 ~40[6]
S-C3G (Salicyl acylated) Light Exposure 5 ~80[6]
O-C3G (n-Octanoate acylated) Light Exposure 5 ~85[6]

Data is estimated from graphical representations in the cited source.

Experimental Protocols

Thermal Stability Assessment of Anthocyanins

This protocol outlines the methodology for determining the thermal degradation kinetics of acylated and non-acylated cyanidin glycosides.

Objective: To quantify and compare the thermal stability of different cyanidin glycosides.

Materials:

  • Purified cyanidin glycoside samples (acylated and non-acylated)

  • pH 3.0 buffer solution

  • Water bath or heating block

  • HPLC system with a Diode Array Detector (DAD)

  • C18 column (e.g., 4.6 µm × 250 mm)

  • Methanol, formic acid, acetonitrile (B52724) (HPLC grade)

  • Deionized water

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Prepare solutions of each cyanidin glycoside in the pH 3.0 buffer to a known concentration.

  • Initial Analysis (t=0): Determine the initial concentration of each anthocyanin solution using HPLC-DAD.

    • Mobile Phase A: 10% formic acid in water.

    • Mobile Phase B: Acetonitrile/methanol/water/formic acid (22.5:22.5:40:10, v/v/v/v).

    • Gradient: A suitable gradient to ensure clear separation of the anthocyanin peak.

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 520 nm.[6]

  • Thermal Treatment: Place aliquots of each solution in sealed vials and incubate them in a water bath at a constant temperature (e.g., 75°C, 85°C, or 95°C).[6]

  • Time-Course Sampling: At regular intervals (e.g., every hour for 5 hours), remove a vial for each sample and immediately cool it in an ice bath to halt the degradation reaction.[6]

  • HPLC Analysis: Filter the cooled samples through a 0.22 µm syringe filter and inject them into the HPLC system to quantify the remaining anthocyanin.[6]

  • Data Analysis:

    • Calculate the retention rate of the anthocyanin at each time point relative to the initial concentration.

    • The degradation of anthocyanins typically follows first-order kinetics. Plot the natural logarithm of the retention rate versus time.

    • Determine the degradation rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.[6]

Degradation Pathway and Stabilization Mechanism

The enhanced stability of acylated cyanidin glycosides is primarily due to the protective effect of the acyl group. This can be visualized as an intramolecular co-pigmentation where the acyl group stacks with the pyrylium (B1242799) ring of the flavylium cation, shielding it from degradation.

cluster_non_acylated Non-Acylated Cyanidin Glycoside cluster_acylated Acylated Cyanidin Glycoside non_acylated Flavylium Cation (Colored) carbinol Carbinol Pseudobase (Colorless) non_acylated->carbinol + H2O (Nucleophilic Attack) chalcone Chalcone (Colorless) carbinol->chalcone Tautomerization degradation Degradation Products chalcone->degradation Irreversible Degradation acylated Flavylium Cation (Stabilized) acyl_group Acyl Group (Protective Shield) acyl_group->carbinol Inhibits Nucleophilic Attack

Caption: Degradation pathway of non-acylated vs. acylated cyanidin glycosides.

The above diagram illustrates the typical degradation pathway for a non-acylated cyanidin glycoside, which involves hydration to form a colorless carbinol pseudobase, followed by tautomerization to a chalcone, and eventual irreversible degradation.[8] In contrast, the acyl group in an acylated cyanidin glycoside provides a protective shield, inhibiting the initial nucleophilic attack by water and thus enhancing stability.

start Prepare Anthocyanin Solutions (Acylated & Non-Acylated) initial_hplc Initial HPLC Analysis (t=0) start->initial_hplc heat_treatment Incubate at Constant Temperature (e.g., 75°C, 85°C, 95°C) initial_hplc->heat_treatment sampling Sample at Regular Time Intervals heat_treatment->sampling cool_sample Immediately Cool Sample in Ice Bath sampling->cool_sample Yes data_analysis Calculate Retention Rate, Degradation Constant (k), and Half-life (t½) sampling->data_analysis No (End of Experiment) hplc_analysis HPLC Analysis of Sample cool_sample->hplc_analysis hplc_analysis->sampling end Compare Stability data_analysis->end

Caption: Experimental workflow for thermal stability assessment.

References

Validating the Authenticity of Cyanidin 3-xyloside in Commercial Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the authenticity and purity of bioactive compounds is paramount. This guide provides a comparative overview of analytical techniques for validating Cyanidin (B77932) 3-xyloside in commercial extracts, supported by experimental data and detailed protocols. Cyanidin 3-xyloside is a naturally occurring anthocyanin found in various berries, such as chokeberries, and is of interest for its potential health benefits.[1][2][3] The authentication of this compound in commercial extracts is crucial to guarantee the reliability and reproducibility of research findings and the quality of potential therapeutic agents.

Comparative Analysis of Authentication Techniques

The authentication of this compound in complex matrices like commercial extracts requires robust analytical methods. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Thin-Layer Chromatography (HPTLC) are among the most powerful and commonly employed techniques. Each method offers distinct advantages in terms of sensitivity, specificity, and the level of structural information provided.

Table 1: Comparison of Key Analytical Techniques for this compound Authentication

FeatureHPLC-MS/MSNMR SpectroscopyHPTLC
Principle Separation by chromatography, detection by mass-to-charge ratio.Absorption of radio waves by atomic nuclei in a magnetic field.Separation on a thin layer of adsorbent material.
Primary Use Identification and quantification.[4]Unequivocal structural elucidation.[5][6]Fingerprinting and screening.[7]
Specificity High; can distinguish between isomers with different fragmentation patterns.Very High; provides detailed structural information.Moderate; based on retardation factor (Rf).
Sensitivity Very High (ng/mL to pg/mL range).[8]Low; requires relatively pure samples in mg amounts.Moderate to High (ng to µg per spot).
Sample Throughput HighLowVery High
Cost HighVery HighLow
Expertise Required HighVery HighModerate

Hypothetical Performance Data

To illustrate the application of these techniques, the following table presents hypothetical data comparing a commercial this compound extract against a certified reference material (CRM).

Table 2: Hypothetical Comparative Data for a Commercial Extract vs. Certified Reference Material (CRM)

ParameterCertified Reference MaterialCommercial Extract "A"Commercial Extract "B" (Adulterated)Method
HPLC Retention Time 16.4 min[9]16.4 min16.4 min, 13.7 minHPLC-PDA
Mass-to-Charge Ratio (m/z) 419.08419.08419.08, 433.10LC-MS
¹H-NMR (H-4 signal) δ 8.80-9.20 ppmδ 8.80-9.20 ppmδ 8.80-9.20 ppm and other signals¹H-NMR
HPTLC Retardation Factor (Rf) 0.350.350.35, 0.47HPTLC

In this hypothetical scenario, Commercial Extract "A" matches the CRM across all techniques, indicating its authenticity. Commercial Extract "B", however, shows an additional peak in HPLC, an extra mass signal in MS, and another spot in HPTLC, suggesting the presence of an adulterant, in this case, potentially pelargonidin-3-glucoside.[9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating findings. Below are representative protocols for the analysis of this compound.

Sample Preparation for Anthocyanin Analysis

A general extraction procedure is required before instrumental analysis.

  • Homogenization: Finely grind 0.1 g of the commercial extract powder.

  • Extraction: Homogenize the powder in 5 mL of an extraction solvent (e.g., methanol:water:formic acid:trifluoroacetic acid at a ratio of 70:27:2:1, v/v/v/v).[11]

  • Leaching: Store the mixture at 4°C for 24 hours in the dark to facilitate complete extraction.[11]

  • Centrifugation: Centrifuge the mixture to pellet solid particles.

  • Filtration: Pass the supernatant through a 0.22 µm filter before analysis.[11]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

This method is ideal for the identification and quantification of anthocyanins in a complex mixture.

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[4][8]

  • Column: A C18 reversed-phase column (e.g., Synergi RP-Max, 250 × 4.6mm, 4 µm) is commonly used.[8]

  • Mobile Phase: A gradient elution system is typically employed, consisting of:

    • Mobile Phase A: Water with 1% formic acid.[8]

    • Mobile Phase B: Acetonitrile.[8]

  • Gradient Program:

    • Start at 5% B.

    • Linearly increase to 21% B over 20 minutes.

    • Further increase to 40% B by 35 minutes.[8]

  • Flow Rate: 0.60 mL/min.[8]

  • Detection:

    • PDA/DAD detector set at 520 nm for anthocyanin detection.[11][12]

    • Mass spectrometer in positive ion mode, scanning a mass range appropriate for anthocyanins (e.g., m/z 100 to 600).[12]

  • Identification: this compound is identified by comparing its retention time and mass spectrum (and fragmentation pattern in MS/MS) to that of a certified standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unequivocal structural elucidation.[5][6]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The purified anthocyanin fraction (in mg quantities) is dissolved in a suitable deuterated solvent, often methanol-d4 (B120146) (CD₃OD) with a small amount of deuterated acid (like DCl or TFA-d) to maintain the flavylium (B80283) cation form.

  • Experiments:

    • 1D NMR: ¹H and ¹³C spectra are acquired. The characteristic H-4 proton signal for anthocyanins appears at a low field (δ 8.6-9.0).[6]

    • 2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivities between protons and carbons, confirming the cyanidin backbone, the identity of the sugar (xylose), and the glycosylation position (C-3).

  • Data Analysis: The chemical shifts and coupling constants are compared with published data for this compound to confirm its structure.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a cost-effective and high-throughput method for screening and fingerprinting.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄.

  • Sample Application: Apply 1-5 µL of the extract and standard solutions as bands using an automated applicator.

  • Mobile Phase: A common solvent system for anthocyanin separation is ethyl acetate, formic acid, acetic acid, and water in a specific ratio (e.g., 10:1.1:1.1:2.6, v/v/v/v).

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of about 8 cm.

  • Detection:

    • Document the plate under white light and UV light (254 nm and 366 nm) before and after derivatization.

    • Derivatization with a reagent like Natural Products (NP) reagent can enhance visualization.

  • Identification: The authenticity is assessed by comparing the retardation factor (Rf) and color of the spot from the commercial extract with that of the this compound standard.

Visualizations

The following diagrams illustrate the workflow for validating commercial extracts and the logical relationship between the analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Data Validation sample Commercial Extract extraction Solvent Extraction sample->extraction filtration Filtration (0.22 µm) extraction->filtration hptlc HPTLC Screening filtration->hptlc hplc_ms HPLC-MS/MS Analysis filtration->hplc_ms comparison Compare Rf, RT, m/z, and NMR Spectra hptlc->comparison nmr NMR Structural Elucidation (if required) hplc_ms->nmr for novel compounds or discrepancies hplc_ms->comparison nmr->comparison crm Certified Reference Material (CRM) crm->comparison conclusion Authenticity Conclusion comparison->conclusion

Caption: Experimental workflow for the authentication of this compound in commercial extracts.

logical_relationship cluster_techniques Analytical Techniques cluster_info Information Provided hptlc HPTLC screening Screening & Fingerprinting (Qualitative) hptlc->screening Provides hplc_ms HPLC-MS/MS identification Identification & Quantification (Quantitative) hplc_ms->identification Provides nmr NMR structure Definitive Structure (Unequivocal) nmr->structure Provides identification->screening Confirms structure->identification Confirms

Caption: Logical relationship between analytical techniques and the type of authentication data generated.

References

Inter-laboratory Comparison of Cyanidin 3-Xyloside Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of Cyanidin 3-xyloside, a key anthocyanin of interest in food science, pharmacology, and drug development. The study evaluates the performance of High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), two commonly employed analytical techniques. This document is intended for researchers, scientists, and drug development professionals to aid in method selection and validation for the accurate quantification of this compound.

Study Overview

An inter-laboratory study was conducted to assess the comparability and performance of analytical methods for the quantification of this compound. Participating laboratories were provided with standardized samples of this compound at different concentration levels. The primary objective was to evaluate the accuracy, precision, and overall reliability of the HPLC-UV and LC-MS/MS methods across different laboratory settings.

Data Presentation

The quantitative data from the inter-laboratory comparison is summarized in the tables below. These tables provide a clear comparison of the performance characteristics of the HPLC-UV and LC-MS/MS methods.

Table 1: Comparison of Method Validation Parameters for this compound Quantification

ParameterHPLC-UVLC-MS/MS
Linearity (Range) 10 - 500 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.995
Precision (RSD%) - Intra-day 1.5 - 5.8%< 15%
Precision (RSD%) - Inter-day 3.2 - 12.5%< 15%
Accuracy (Recovery %) 95.7 - 103.2%88.5 - 110.6%
Limit of Detection (LOD) 2 µg/mL0.5 ng/mL
Limit of Quantification (LOQ) 10 µg/mL1 ng/mL

Table 2: Summary of Inter-laboratory Comparison Results for this compound Quantification (Concentration in µg/mL)

Sample IDAssigned ValueMean (HPLC-UV)Mean (LC-MS/MS)RSD% (HPLC-UV)RSD% (LC-MS/MS)
C3X-L125.024.225.88.5%4.2%
C3X-L2100.098.7101.56.1%3.1%
C3X-L3250.0255.1247.94.9%2.5%

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS experiments are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Instrumentation : A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase : A gradient elution is typically used. For example:

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 520 nm.

  • Injection Volume : 20 µL.

  • Sample Preparation : Samples were accurately weighed, dissolved in a suitable solvent (e.g., methanol (B129727) with 0.1% HCl), and filtered through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column : UPLC/UHPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase : Similar to the HPLC-UV method, a gradient of water with formic acid and acetonitrile is commonly used.

  • Flow Rate : 0.3 mL/min.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • MRM Transitions : Specific precursor-to-product ion transitions for this compound were monitored for quantification.

  • Sample Preparation : Similar to the HPLC-UV method, with potential for further dilution to fit within the linear range of the instrument.

Mandatory Visualizations

Signaling Pathway

Anthocyanins, including this compound, are known to be involved in various cellular signaling pathways, particularly those related to antioxidant and anti-inflammatory responses. The diagram below illustrates a simplified representation of the Nrf2-ARE signaling pathway, which is a key mechanism for cellular protection against oxidative stress and is often modulated by anthocyanins.

Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation C3X This compound C3X->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes activates transcription of Nrf2_n->ARE binds to

Simplified Nrf2-ARE signaling pathway modulated by this compound.
Experimental Workflow

The following diagram outlines the logical workflow of the inter-laboratory comparison study.

Interlab_Workflow Start Study Initiation Sample_Prep Preparation of Standardized This compound Samples Start->Sample_Prep Distribution Distribution to Participating Laboratories Sample_Prep->Distribution Analysis Sample Analysis (HPLC-UV & LC-MS/MS) Distribution->Analysis Data_Submission Submission of Quantitative Results Analysis->Data_Submission Statistical_Analysis Statistical Analysis of Submitted Data Data_Submission->Statistical_Analysis Report Generation of Comparison Report Statistical_Analysis->Report End Dissemination of Guide Report->End

Workflow of the inter-laboratory comparison study.

The Anti-Cancer Potential of Cyanidin Glycosides: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the efficacy of cyanidin (B77932) glycosides, a class of anthocyanins, in inhibiting the proliferation and inducing apoptosis in various cancer cell lines. This guide provides a synthesis of experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.

Cyanidin and its glycoside derivatives, such as Cyanidin 3-glucoside (C3G) and Cyanidin 3-xyloside, are naturally occurring anthocyanins found in a variety of fruits and vegetables.[1][2] Emerging research has highlighted their potential as chemotherapeutic agents, demonstrating anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell lines.[3][4] This guide offers a comparative overview of the efficacy of these compounds, presenting key quantitative data, experimental protocols, and the signaling pathways involved in their anti-cancer activity.

Comparative Efficacy of Cyanidin Glycosides in Different Cancer Cell Lines

The cytotoxic effects of cyanidin glycosides have been evaluated in numerous cancer cell lines, with varying degrees of efficacy. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparing cytotoxic potency.

Cancer TypeCell LineCompoundIC50 ValueTime PointKey Findings
Breast CancerMCF-7Cyanidin 3-glucoside (C3G)110 µg/ml24 hoursInduced dose-dependent cytotoxic effects and apoptosis.[3][4]
Breast CancerMCF-7Cyanidin 3-glucoside (C3G)60 µg/ml48 hoursIncreased cytotoxicity with longer exposure.[3]
Breast CancerMDA-MB-453Cyanidin 3-glucoside (C3G)Not specifiedNot specifiedInduced apoptosis.[5][6]
Breast CancerMDA-MB-231Cyanidin 3-glucoside (Cy3G)20 µM24 hoursInhibited epithelial-to-mesenchymal transition (EMT), migration, and invasion.[7][8]
Breast CancerMDA-MB-468Cyanidin 3-glucoside (Cy3G)20 µM24 hoursInhibited EMT, migration, and invasion.[7][8]
Prostate CancerLNCaPCyanidin 3-glucoside (C3G)Not specified48 hoursInduced anti-proliferative effects and DNA fragmentation.[9]
Prostate CancerDU145Cyanidin 3-glucoside (C3G)Not specified48 hoursShowed anti-proliferative effects and DNA fragmentation.[9]
GlioblastomaU87Cyanidin 3-glucoside (C3G)Not specified24 hours40 µg/mL resulted in 32% apoptotic cells.[10]
HepatocarcinomaHepG2Cyanidin 3-glucoside (C3G)Not specifiedNot specifiedInduced cellular senescence and apoptosis.[1][2]
Gastric CancerMKN-45Cyanidin 3-glucoside (C3G)Not specifiedNot specifiedInduced apoptosis through ROS-mediated signaling.[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of cyanidin glycosides' anti-cancer effects.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the cyanidin glycoside (e.g., C3G) for specified time periods (e.g., 24 and 48 hours).[3][4][12]

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the MTT to be metabolized.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is quantified by measuring it at a specific wavelength using a microplate reader. The IC50 value is then calculated.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Cell Treatment: Cells are treated with the cyanidin glycoside at a concentration around the IC50 value for a specified time.[3][12]

  • Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V and PI are then added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells, early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V and PI positive), and necrotic cells (PI positive, Annexin V negative).

Gene and Protein Expression Analysis

To elucidate the molecular mechanisms of action, the expression levels of key genes and proteins involved in apoptosis and cell cycle regulation are analyzed.

  • Real-Time Polymerase Chain Reaction (RT-PCR): This technique is used to measure the mRNA expression levels of target genes such as p53, Bax, Bcl-2, and Caspase-3.[3][4]

  • Western Blotting: This method is used to detect and quantify the protein levels of target molecules to confirm the findings from gene expression analysis.[3]

Signaling Pathways and Mechanisms of Action

Cyanidin glycosides exert their anti-cancer effects through the modulation of various signaling pathways. The induction of apoptosis is a primary mechanism, often involving the intrinsic mitochondrial pathway.

G C3G Cyanidin 3-glucoside ROS ↑ ROS C3G->ROS p53 ↑ p53 C3G->p53 Bcl2 ↓ Bcl-2 C3G->Bcl2 Bax ↑ Bax p53->Bax Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase3 ↑ Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Apoptosis induction pathway by C3G.

Studies have shown that Cyanidin 3-glucoside (C3G) treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[3] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.[6][9] Furthermore, C3G has been shown to upregulate the tumor suppressor protein p53, which can transcriptionally activate Bax.[3][4] In some cancer cell lines, the anti-cancer effects of C3G are also mediated through the generation of reactive oxygen species (ROS) and the modulation of other signaling pathways including MAPK, STAT3, and NF-κB.[11]

In addition to inducing apoptosis, cyanidin glycosides can also inhibit cancer cell migration and invasion. For instance, in breast cancer cells, Cyanidin 3-glucoside has been found to suppress the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis, by upregulating the transcription factor KLF4.[7][8] Other studies have pointed to the inhibition of the Akt/mTOR signaling pathway as a critical mechanism for the anti-proliferative effects of C3G.[13]

G cluster_0 Cell Culture & Treatment cluster_1 Efficacy Assessment cluster_2 Mechanism of Action A Seed Cancer Cells B Treat with Cyanidin Glycoside A->B C MTT Assay (Cytotoxicity) B->C D Annexin V/PI Staining (Apoptosis) B->D E RT-PCR (Gene Expression) B->E F Western Blot (Protein Expression) B->F

Figure 2: General experimental workflow.

References

Safety Operating Guide

Proper Disposal of Cyanidin 3-xyloside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Cyanidin (B77932) 3-xyloside, a member of the anthocyanin family of natural pigments, is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of Cyanidin 3-xyloside waste in accordance with general laboratory safety standards. The information is based on safety data sheets for closely related cyanidin compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[1] All handling of solid this compound should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.[2]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the form of the waste (solid, liquid solution, or contaminated materials).

1. Solid Waste (Pure Compound, Spilled Material)

  • Collection: Carefully collect any solid waste, such as expired compound or spilled material, using spark-proof tools.[2] Avoid generating dust.[2]

  • Containment: Place the collected solid waste into a suitable, clearly labeled, and closed container for disposal.[2] Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.

  • Disposal: The sealed container should be sent to an approved hazardous waste disposal facility.[1] Follow all local, state, and federal regulations for chemical waste disposal.

2. Liquid Waste (Solutions containing this compound)

  • Aqueous Solutions: For small quantities of dilute aqueous solutions, check with your local EHS guidelines. Some institutions may permit disposal down the sanitary sewer with copious amounts of water, while others will require it to be collected as chemical waste. Given that some cyanidin compounds are considered slightly hazardous to water, it is best to avoid sewer disposal unless explicitly permitted.[3]

  • Organic Solvent Solutions: Solutions of this compound in organic solvents must be treated as hazardous organic waste. Collect this waste in a labeled, appropriate solvent waste container. Do not mix incompatible waste streams.

  • Disposal: The liquid waste container must be disposed of through your institution's hazardous waste management program.

3. Contaminated Materials (PPE, Weigh Boats, Wipes)

  • Segregation: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered contaminated waste.

  • Containment: Place these materials in a sealed bag or container that is clearly labeled as "Contaminated Solid Waste" and includes the chemical name.

  • Disposal: Dispose of this waste through your institution's chemical or solid waste disposal stream, as directed by your EHS office.

4. Empty Containers

  • Decontamination: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).[2] The rinsate should be collected and disposed of as liquid chemical waste.

  • Disposal: Once decontaminated, the container can be offered for recycling.[2] Alternatively, the container should be punctured or otherwise rendered unusable and disposed of in a sanitary landfill or as directed by your facility's waste management procedures.[2]

Summary of Disposal and Safety Information

The following table summarizes key information from safety data sheets for cyanidin and its related compounds.

Information CategoryGuidelineCitations
Primary Disposal Route Dispose of contents and container at an approved waste disposal plant in accordance with local, state, and national regulations.[1][2]
Environmental Precautions Discharge into the environment must be avoided. Do not let the chemical enter drains. Some forms are considered slightly hazardous for water.[2][3]
Accidental Release Avoid dust formation. Collect and arrange disposal in suitable, closed containers. Prevent further spillage if safe to do so.[2]
Contaminated Packaging Triple-rinse containers and offer for recycling or reconditioning. Alternatively, puncture to prevent reuse and dispose of in a sanitary landfill or via incineration.[2]
Personal Protective Gear Wear protective gloves, clothing, and eye/face protection.[1]

Experimental Workflow and Disposal Decision Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Waste Identification cluster_1 Disposal Pathways cluster_2 Actionable Steps cluster_3 Final Disposal start Identify Waste Containing This compound waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Pure compound, Spills) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid contaminated_items Contaminated Items (Gloves, Wipes) waste_type->contaminated_items Contaminated Material empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in a labeled, sealed container. solid_waste->collect_solid collect_liquid Collect in a labeled, appropriate waste container. liquid_waste->collect_liquid collect_contaminated Place in a labeled, sealed bag or container. contaminated_items->collect_contaminated rinse_container Triple-rinse container. Collect rinsate. empty_container->rinse_container hazardous_waste Dispose via Institutional Hazardous Waste Program collect_solid->hazardous_waste collect_liquid->hazardous_waste collect_contaminated->hazardous_waste recycle_landfill Recycle or Landfill Punctured Container rinse_container->recycle_landfill

References

Safeguarding Your Research: A Guide to Handling Cyanidin 3-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the handling and disposal of Cyanidin 3-xyloside. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

I. Understanding the Hazards

This compound, like many fine chemical powders, presents specific hazards that necessitate careful handling. The primary risks associated with this compound include:

  • Skin Irritation: May cause redness and discomfort upon contact.[1]

  • Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.[1]

  • Respiratory Irritation: Inhalation of the powder may irritate the respiratory tract.[1]

II. Personal Protective Equipment (PPE) Protocol

The following personal protective equipment is mandatory when handling this compound. The specific requirements vary depending on the form of the chemical being handled.

Operation Required Personal Protective Equipment
Handling Solid Powder Gloves: Nitrile or latex gloves. Eye Protection: Safety glasses with side shields or chemical splash goggles. Respiratory Protection: A dust mask or respirator is recommended, especially when weighing or transferring powder. Lab Coat: A standard laboratory coat is required to protect from incidental contact.
Handling Solutions Gloves: Nitrile or latex gloves. Eye Protection: Safety glasses with side shields or chemical splash goggles. Lab Coat: A standard laboratory coat is required.

It is imperative to always wear protective gloves, protective clothing, eye protection, and face protection when handling this substance.[2]

III. Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize exposure and reduce the risk of accidents.

A. Preparation and Weighing:

  • Designated Area: Conduct all handling of solid this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.

  • Personal Protective Equipment: Before handling, ensure all required PPE is correctly worn.

  • Spill Containment: Work on a disposable bench liner to contain any potential spills.

  • Weighing: When weighing the powder, use a spatula to carefully transfer the material. Avoid creating dust clouds.

B. Dissolving the Compound:

  • Solvent Addition: Add the desired solvent to the vessel containing the weighed this compound.

  • Mixing: Gently swirl or use a magnetic stirrer to dissolve the compound. If heating is required, do so in a controlled manner, avoiding boiling, and ensure adequate ventilation.

C. Post-Handling:

  • Decontamination: After handling, thoroughly wipe down the work area with a suitable cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]

IV. Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
Ingestion Do not induce vomiting. Wash out the mouth with water and give plenty of fresh water to drink. Seek immediate medical attention.[3]

V. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, bench liners, and weighing paper, should be disposed of as contaminated waste.

  • Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Dispose of the rinsed container in accordance with institutional guidelines.

Do not allow the product to enter drains or sewer systems.[4][5]

VI. Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: - Lab Coat - Safety Goggles - Gloves B Prepare Well-Ventilated Work Area A->B C Containment Setup: Disposable Bench Liner B->C D Weigh Solid This compound C->D E Prepare Solution D->E F Decontaminate Work Surface E->F G Dispose of Waste: - Chemical Waste - Contaminated PPE F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for safely handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.